molecular formula C12H22O11 B013894 Sucrose CAS No. 57-50-1

Sucrose

货号: B013894
CAS 编号: 57-50-1
分子量: 342.30 g/mol
InChI 键: CZMRCDWAGMRECN-UGDNZRGBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

This product is high-purity, crystalline sucrose, a fundamental disaccharide carbohydrate composed of glucose and fructose subunits. As a non-reducing sugar with a glycosidic bond between its anomeric carbons, it is chemically inert in many biochemical contexts, making it an ideal choice for stabilizing sensitive biological molecules and solutions. In the laboratory, this compound is indispensable for molecular biology and biochemistry research. Its primary application is in the preparation of density gradient centrifugations for the purification and separation of proteins, nucleic acids, viruses, and subcellular organelles. This compound solutions create stable, inert gradients that separate macromolecules based on their buoyant density, a critical step in many analytical and preparative protocols. Furthermore, this compound is widely used as a stabilizing agent in buffer formulations to protect the structural integrity and function of enzymes and other labile proteins during purification and storage. Beyond its role as an inert ingredient, this compound also serves as a key research subject in plant physiology and biochemistry. As the primary transport sugar in plants, it is a central metabolite in studies investigating carbon partitioning, energy metabolism, and sugar signaling pathways. Research indicates that this compound can act as a signaling molecule, influencing processes such as anthocyanin and proanthocyanidin biosynthesis in plants. This product is rigorously tested to ensure it is DNase-, RNase-, and Protease-free, guaranteeing no interference in sensitive molecular biology applications. It is provided as a white, crystalline solid with a high level of purity (≥99.9%), ensuring consistent and reliable performance in your research. For Research Use Only (RUO). Not intended for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
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InChI

InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1
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InChI Key

CZMRCDWAGMRECN-UGDNZRGBSA-N
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Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O
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Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
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Molecular Formula

C12H22O11
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Related CAS

25702-74-3
Record name Polysucrose
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DSSTOX Substance ID

DTXSID2021288
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Molecular Weight

342.30 g/mol
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Physical Description

Sucrose appears as white odorless crystalline or powdery solid. Denser than water., Other Solid; Water or Solvent Wet Solid, Hard, white, odorless crystals, lumps, or powder. [Note: May have a characteristic, caramel odor when heated.]; [NIOSH], Solid, WHITE SOLID IN VARIOUS FORMS., Hard, white, odorless crystals, lumps, or powder., Hard, white, odorless crystals, lumps, or powder. [Note: May have a characteristic, caramel odor when heated.]
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Boiling Point

Decomposes (NTP, 1992), decomposes, Decomposes
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), 1 g dissolves in 0.5 ml water, 170 ml alcohol, about 100 ml methanol. Moderately sol in glycerol, pyridine., Very soluble in water, methanol; slightly soluble in ethanol; insoluble in ethyl ether., water solubility = 2.12X10+6 mg/l @ 25 °C, 2100.0 mg/mL, Solubility in water, g/100ml at 25 °C: 200, 200%
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Density

1.59 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.5805 g/cu cm @ 17 °C, 1.6 g/cm³, 1.59
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Vapor Pressure

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx)
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Color/Form

Monoclinic sphenoidal crystals, crystalline masses, blocks, or powder, Hard, white ... crystals, lumps, or powder ...

CAS No.

57-50-1
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Melting Point

320 to 367 °F (decomposes) (NTP, 1992), 185.5 °C, 320-367 °F (decomposes), 320-367 °F (Decomposes)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name SUCROSE
Source Occupational Safety and Health Administration (OSHA)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Sucrose
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0574.html
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

The Core Sucrose Biosynthesis Pathway in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Sucrose is the principal product of photosynthesis and the primary sugar transported throughout most plants, making its biosynthesis a central process in plant metabolism, growth, and yield. This technical guide provides an in-depth exploration of the core this compound biosynthesis pathway, detailing the key enzymes, their kinetics, regulatory mechanisms, and the experimental protocols used for their study.

The Core Pathway: From Triose Phosphates to this compound

This compound synthesis occurs in the cytosol of photosynthetic cells, utilizing triose phosphates exported from the chloroplast. The pathway consists of a series of enzymatic reactions culminating in the production of this compound. The key enzymes involved are UDP-glucose pyrophosphorylase (UGPase), this compound-phosphate synthase (SPS), and this compound-phosphate phosphatase (SPP).[1][2]

UDP-Glucose Pyrophosphorylase (UGPase)

UGPase catalyzes the reversible formation of UDP-glucose and pyrophosphate (PPi) from glucose-1-phosphate (G1P) and UTP.[3] This reaction is a critical step as it produces the activated glucose donor required for this compound synthesis.

Reaction: Glucose-1-Phosphate + UTP ⇌ UDP-Glucose + PPi

This compound-Phosphate Synthase (SPS)

SPS is a key regulatory enzyme in the pathway and catalyzes the transfer of a glucosyl group from UDP-glucose to fructose-6-phosphate (B1210287) (F6P), forming This compound-6-phosphate (B12958860) (S6P).[4][5] This step is a major control point for carbon partitioning between this compound and starch synthesis.

Reaction: UDP-Glucose + Fructose-6-Phosphate → this compound-6-Phosphate + UDP

This compound-Phosphate Phosphatase (SPP)

SPP catalyzes the final, irreversible step in this compound biosynthesis: the dephosphorylation of this compound-6-phosphate to produce this compound and inorganic phosphate (B84403) (Pi).[6] This irreversible reaction drives the pathway towards this compound synthesis.[7]

Reaction: this compound-6-Phosphate + H₂O → this compound + Pi

Quantitative Data on Key Enzymes

The kinetic properties of the enzymes in the this compound biosynthesis pathway are crucial for understanding their function and regulation. The following tables summarize key quantitative data for UGPase, SPS, and SPP from various plant species.

EnzymePlant SpeciesSubstrateK_m_ (mM)V_max_ (µmol/min/mg protein)Reference
UGPase Arabidopsis thaliana (UGPase-1)UDP-Glucose0.03 - 0.14-[8]
Arabidopsis thaliana (UGPase-2)UDP-Glucose0.07 - 0.36-[8]
BarleyMgPPi0.06-[9]
SPS SoybeanFructose-6-Phosphate0.571.8 (U/mg)[10]
SoybeanUDP-Glucose4.81.8 (U/mg)[10]
SPP Arabidopsis thaliana (SPP2)This compound-6-Phosphate0.7337.43[7]
Arabidopsis thaliana (SPP3a)This compound-6-Phosphate0.870.13[7]
Arabidopsis thaliana (SPP3b)This compound-6-Phosphate3.460.89[7]

Note: Vmax values can vary significantly based on purification levels and assay conditions.

Regulatory Mechanisms

The this compound biosynthesis pathway is tightly regulated to balance the supply of carbon with the demands of the plant for growth and storage. Regulation occurs at multiple levels, including allosteric control and reversible protein phosphorylation, primarily targeting SPS.

Allosteric Regulation of SPS

SPS is allosterically activated by Glucose-6-Phosphate (G6P) and inhibited by inorganic phosphate (Pi).[4] High levels of G6P, indicative of active photosynthesis, promote this compound synthesis. Conversely, high levels of Pi, which accumulate when photosynthesis is limited, inhibit the pathway.

Regulation of SPS by Phosphorylation

SPS activity is also modulated by reversible phosphorylation. In the dark, a protein kinase phosphorylates a specific serine residue on SPS (e.g., Ser158 in spinach), leading to its inactivation. In the light, a protein phosphatase dephosphorylates and activates SPS. This mechanism ensures that this compound synthesis is coordinated with photosynthetic activity.

Signaling Pathways

This compound itself, along with its precursor trehalose-6-phosphate (B3052756) (T6P), acts as a signaling molecule, influencing gene expression and developmental processes. The T6P/sucrose ratio is emerging as a critical indicator of the plant's carbon status, regulating growth and development in response to sugar availability.[11][12][13] This signaling network involves protein kinases such as SNF1-related protein kinase 1 (SnRK1) and Target of Rapamycin (TOR), which are central regulators of metabolism and growth in response to energy and nutrient availability.[8][14]

Sucrose_Biosynthesis_Pathway G1P Glucose-1-Phosphate UGPase UDP-Glucose Pyrophosphorylase G1P->UGPase UTP UTP UTP->UGPase UDP_Glc UDP-Glucose UGPase->UDP_Glc PPi PPi UGPase->PPi SPS This compound-Phosphate Synthase UDP_Glc->SPS F6P Fructose-6-Phosphate F6P->SPS S6P This compound-6-Phosphate SPS->S6P UDP UDP SPS->UDP SPP This compound-Phosphate Phosphatase S6P->SPP This compound This compound SPP->this compound Pi Pi SPP->Pi

Core this compound Biosynthesis Pathway

SPS_Regulation SPS_inactive SPS (Inactive) (Phosphorylated) SPS_active SPS (Active) (Dephosphorylated) SPS_inactive->SPS_active H2O -> Pi SPS_active->SPS_inactive ATP -> ADP SPS_Kinase SPS Kinase SPS_Kinase->SPS_active phosphorylates SPS_Phosphatase SPS Phosphatase SPS_Phosphatase->SPS_inactive dephosphorylates G6P Glucose-6-Phosphate (High Photosynthesis) G6P->SPS_active activates Pi_inhibitor Inorganic Phosphate (Low Photosynthesis) Pi_inhibitor->SPS_active inhibits Light Light Light->SPS_Phosphatase activates Dark Dark Dark->SPS_Kinase activates

Regulation of this compound-Phosphate Synthase (SPS)

Experimental Protocols

Accurate measurement of enzyme activity is fundamental to studying the this compound biosynthesis pathway. Below are generalized protocols for the assay of UGPase, SPS, and SPP.

UGPase Activity Assay (Coupled Spectrophotometric Method)

This assay measures the production of UDP-glucose by coupling the reaction to the reduction of NAD⁺ by UDP-glucose dehydrogenase.

  • Principle: The UGPase reaction produces UDP-glucose, which is then used as a substrate by UDP-glucose dehydrogenase, leading to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH formation is proportional to the UGPase activity.[15]

  • Reaction Mixture (Typical):

    • HEPES-KOH buffer (pH 7.5-8.0)

    • MgCl₂

    • Glucose-1-Phosphate

    • UTP

    • NAD⁺

    • UDP-glucose dehydrogenase

    • Plant extract

  • Procedure:

    • Combine all reagents except the plant extract in a cuvette and measure the background rate of NAD⁺ reduction.

    • Initiate the reaction by adding the plant extract.

    • Monitor the increase in absorbance at 340 nm over time.

    • Calculate UGPase activity based on the rate of NADH production (extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

SPS Activity Assay (Colorimetric Method)

This assay measures the production of this compound-6-phosphate.

  • Principle: The this compound-6-phosphate produced by SPS is hydrolyzed to this compound, which is then quantified colorimetrically using the resorcinol-HCl method.

  • Reaction Mixture (Typical):

    • HEPES-KOH buffer (pH 7.5)

    • MgCl₂

    • UDP-Glucose

    • Fructose-6-Phosphate

    • Plant extract

  • Procedure:

    • Incubate the reaction mixture at 30-37°C.

    • Stop the reaction by adding NaOH and heating to destroy unreacted fructose-6-phosphate.

    • Add resorcinol (B1680541) reagent and HCl and incubate to develop color.

    • Measure the absorbance at 480-520 nm.[16][17]

    • Quantify this compound-6-phosphate production against a this compound standard curve.

SPP Activity Assay (Malachite Green Phosphate Assay)

This assay quantifies the inorganic phosphate released from the dephosphorylation of this compound-6-phosphate.

  • Principle: The inorganic phosphate released reacts with a malachite green-molybdate reagent to form a colored complex, which can be measured spectrophotometrically.[18][19][20]

  • Reaction Mixture (Typical):

    • HEPES-KOH buffer (pH 7.0)

    • MgCl₂

    • This compound-6-Phosphate

    • Plant extract

  • Procedure:

    • Incubate the reaction mixture at 30-37°C.

    • Stop the reaction with a strong acid (e.g., perchloric acid).

    • Add the malachite green reagent and allow color to develop.

    • Measure the absorbance at ~620-660 nm.[18]

    • Quantify the amount of phosphate released against a phosphate standard curve.

Experimental_Workflow Start Plant Tissue Homogenization (in extraction buffer) Centrifugation Centrifugation to remove cell debris Start->Centrifugation Supernatant Crude Enzyme Extract (Supernatant) Centrifugation->Supernatant Reaction_Initiation Initiate Reaction with Crude Enzyme Extract Supernatant->Reaction_Initiation Assay_Setup Prepare Assay Mixture (Buffer, Substrates, Cofactors) Assay_Setup->Reaction_Initiation Incubation Incubate at Optimal Temperature Reaction_Initiation->Incubation Reaction_Termination Terminate Reaction Incubation->Reaction_Termination Detection Detection of Product (Spectrophotometry, etc.) Reaction_Termination->Detection Data_Analysis Data Analysis and Calculation of Enzyme Activity Detection->Data_Analysis

Generalized Experimental Workflow for Enzyme Assays

Conclusion

The biosynthesis of this compound is a fundamental process in plant biology, intricately regulated to balance carbon partitioning and respond to environmental and developmental cues. A thorough understanding of the key enzymes, their kinetics, and the complex signaling networks that govern this pathway is essential for researchers in plant science and for professionals seeking to enhance crop productivity and develop novel agricultural technologies. The methodologies and data presented in this guide provide a solid foundation for further investigation into this vital metabolic pathway.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Sucrose Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physicochemical properties of sucrose solutions, a critical aspect for professionals in research, science, and drug development. Understanding these properties is paramount for applications ranging from formulation and stabilization of pharmaceuticals to controlling reaction kinetics and ensuring product quality. This document presents quantitative data in structured tables, details experimental protocols for property measurement, and visualizes key concepts and workflows.

Core Physicochemical Properties

The behavior of this compound in aqueous solutions is characterized by several key physicochemical properties that are highly dependent on concentration and temperature. These properties are fundamental to the application of this compound solutions in various scientific and industrial processes.

Density

The density of a this compound solution is a direct measure of its mass per unit volume and increases with this compound concentration. It is a critical parameter in processes such as fluid dynamics, mass transfer operations, and the preparation of solutions with specific concentrations.

Table 1: Density (g/cm³) of this compound Solutions at Various Concentrations and Temperatures

Concentration (% w/w)0°C10°C20°C30°C40°C50°C60°C70°C80°C
0 0.99980.99970.99820.99570.99220.98800.98320.97780.9718
10 1.04141.04021.03811.03531.03171.02761.02291.01781.0122
20 1.08541.08331.08091.07761.07371.06921.06421.05881.0530
30 1.13191.12901.12601.12221.11791.11301.10771.10201.0959
40 1.18131.17771.17401.16971.16491.15961.15391.14781.1413
50 1.23371.22951.22521.22041.21511.20941.20331.19691.1901
60 1.28941.28481.28001.27471.26901.26291.25651.24981.2428
65 1.31851.31381.30881.30351.29781.29181.28541.27871.2718

Source: Compiled from publicly available data.

Viscosity

Viscosity, a measure of a fluid's resistance to flow, is highly sensitive to both the concentration of this compound and the temperature of the solution. As concentration increases, the viscosity rises exponentially due to increased intermolecular interactions. Conversely, an increase in temperature leads to a decrease in viscosity.[1] This property is crucial in understanding and modeling fluid handling, mixing, and coating processes.

Table 2: Viscosity (mPa·s) of this compound Solutions at Various Concentrations and Temperatures

Concentration (% w/w)0°C10°C20°C30°C40°C50°C60°C70°C80°C
10 2.992.131.581.210.960.780.650.550.47
20 6.204.142.932.181.681.341.090.900.76
30 15.69.536.324.473.302.532.001.631.36
40 56.530.518.211.88.115.854.413.462.80
50 23911359.834.922.014.810.57.826.09
60 154062228714783.151.033.423.216.9
65 4060152064931116494.258.338.426.7

Source: Compiled from publicly available data.[1][2]

Refractive Index

The refractive index of a this compound solution is a dimensionless number that describes how light propagates through it. It is linearly proportional to the concentration of the this compound solution and is widely used for rapid and accurate concentration determination.[3]

Table 3: Refractive Index of this compound Solutions at 20°C (589 nm)

Concentration (% w/w)Refractive Index (n)
0 1.3330
10 1.3478
20 1.3638
30 1.3811
40 1.3996
50 1.4200
60 1.4418
70 1.4651
80 1.4900

Source: Compiled from publicly available data.[4][5]

Water Activity

Water activity (a_w) is a measure of the availability of water in a solution and is a critical parameter for predicting the stability and microbial safety of products. The addition of this compound to water reduces the water activity.[6]

Table 4: Water Activity (a_w) of this compound Solutions at 25°C

Concentration (molality)Water Activity (a_w)
0.29 0.995
0.61 0.990
1.29 0.980
2.04 0.970
2.86 0.960
3.77 0.950
6.16 0.920
9.38 0.880
11.64 0.860

Source: Compiled from publicly available data.[6]

Colligative Properties

The presence of this compound as a non-volatile solute in water alters its colligative properties, namely boiling point elevation and freezing point depression. These changes are directly proportional to the molal concentration of the solute.[7]

Table 5: Boiling Point Elevation and Freezing Point Depression of this compound Solutions

Molal Concentration (m)Boiling Point Elevation (°C)Freezing Point Depression (°C)
0.5 0.260.93
1.0 0.511.86
1.5 0.772.79
2.0 1.023.72
2.5 1.284.65
3.0 1.545.58

Note: The boiling point elevation constant (Kb) for water is 0.512 °C/m, and the freezing point depression constant (Kf) is 1.86 °C/m.[7][8]

Solubility

The solubility of this compound in water is highly dependent on temperature. As the temperature increases, the amount of this compound that can be dissolved in a given amount of water increases significantly.[9]

Table 6: Solubility of this compound in Water at Various Temperatures

Temperature (°C)Solubility (g this compound / 100 g water)
0 179.2
10 190.5
20 203.9
30 219.5
40 238.1
50 260.4
60 287.3
70 320.5
80 362.1
90 415.7
100 487.2

Source: Compiled from publicly available data.[9][10]

Experimental Protocols

Accurate measurement of the physicochemical properties of this compound solutions requires standardized experimental protocols. The following sections detail the methodologies for determining key properties.

Measurement of Density

Objective: To determine the mass per unit volume of a this compound solution.

Materials:

  • Pycnometer (specific gravity bottle) of known volume

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • This compound solution of known concentration

  • Distilled water

  • Thermometer

Procedure:

  • Clean and dry the pycnometer thoroughly.

  • Determine and record the mass of the empty, dry pycnometer.

  • Fill the pycnometer with distilled water and place it in the constant temperature water bath until it reaches thermal equilibrium.

  • Ensure the pycnometer is completely full, with no air bubbles. Dry the outside of the pycnometer and measure its mass.

  • Empty and dry the pycnometer.

  • Fill the pycnometer with the this compound solution and allow it to equilibrate in the constant temperature water bath.

  • Dry the exterior of the pycnometer and measure its mass.

  • The density of the this compound solution is calculated using the following formula: Density_solution = (Mass_solution / Mass_water) * Density_water

Measurement of Viscosity

Objective: To measure the resistance to flow of a this compound solution.

Materials:

  • Viscometer (e.g., Ostwald, Brookfield, or rolling-ball viscometer)

  • Constant temperature water bath

  • This compound solution of known concentration

  • Stopwatch

  • Pipettes

Procedure (using an Ostwald viscometer):

  • Clean and dry the viscometer.

  • Pipette a precise volume of the this compound solution into the larger bulb of the viscometer.

  • Place the viscometer in a constant temperature water bath and allow it to reach thermal equilibrium.

  • Using a pipette bulb, draw the liquid up into the other arm of the viscometer until the meniscus is above the upper calibration mark.

  • Release the suction and measure the time it takes for the meniscus to fall from the upper to the lower calibration mark.

  • Repeat the measurement several times to ensure accuracy.

  • The kinematic viscosity can be calculated using the viscometer constant. The dynamic viscosity is then found by multiplying the kinematic viscosity by the density of the solution.[11][12]

Measurement of Refractive Index

Objective: To determine the refractive index of a this compound solution for concentration analysis.

Materials:

  • Abbe refractometer

  • Constant temperature water circulator

  • This compound solution of known concentration

  • Distilled water

  • Soft lens paper

Procedure:

  • Turn on the refractometer and the constant temperature water circulator, setting it to the desired temperature (e.g., 20°C).

  • Calibrate the refractometer using distilled water, for which the refractive index is known.

  • Place a few drops of the this compound solution onto the prism of the refractometer.

  • Close the prism and allow a few moments for the sample to reach thermal equilibrium.

  • Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Read the refractive index from the scale.

  • Clean the prism with distilled water and soft lens paper after each measurement.[13][14]

Visualizations

The following diagrams illustrate key relationships and workflows related to the physicochemical properties of this compound solutions.

experimental_workflow Experimental Workflow for Property Measurement cluster_prep Sample Preparation cluster_measurement Property Measurement cluster_analysis Data Analysis A Weigh this compound and Water B Dissolve this compound in Water A->B C Ensure Homogeneous Solution B->C D Calibrate Instrument C->D Prepared Solution E Equilibrate Sample to Temperature D->E F Perform Measurement E->F G Record Raw Data F->G Measurement Reading H Calculate Property Value G->H I Compare with Literature/Standard H->I J J I->J Validated Data

Caption: A generalized workflow for the experimental determination of a physicochemical property of a this compound solution.

viscosity_factors Factors Influencing this compound Solution Viscosity Viscosity Viscosity Concentration This compound Concentration Interactions Intermolecular Interactions (Hydrogen Bonding) Concentration->Interactions Increases Temperature Temperature Energy Kinetic Energy of Molecules Temperature->Energy Increases Interactions->Viscosity Increases Energy->Viscosity Decreases

Caption: The relationship between this compound concentration, temperature, and the resulting viscosity of the solution.

References

A Comparative Analysis of Sucrose Metabolism in Yeast and Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sucrose, a readily available and inexpensive disaccharide, serves as a crucial carbon source for a wide array of industrial fermentations. The metabolic pathways governing its utilization, however, diverge significantly between two key microbial workhorses: yeast, primarily Saccharomyces cerevisiae, and various bacterial species, notably Escherichia coli. Understanding these differences is paramount for optimizing bioprocesses, designing novel metabolic engineering strategies, and identifying potential targets for antimicrobial drug development. This in-depth technical guide provides a comparative analysis of the core mechanisms of this compound metabolism in yeast and bacteria, with a focus on enzymatic machinery, transport systems, and regulatory networks. Detailed experimental protocols for key assays, quantitative data for comparative analysis, and visualizations of metabolic and signaling pathways are presented to equip researchers with the necessary knowledge to harness and manipulate these fundamental biological processes.

Core Metabolic Pathways: A Tale of Two Strategies

The fundamental difference in this compound metabolism between yeast and bacteria lies in the initial breakdown of the disaccharide. Yeast predominantly employs an extracellular hydrolysis strategy, while bacteria have evolved diverse intracellular catabolic pathways.

Yeast: The Extracellular Approach

In Saccharomyces cerevisiae, the primary mechanism for this compound utilization involves the secretion of the enzyme invertase (β-fructofuranosidase) , encoded by the SUC2 gene.[1] This enzyme hydrolyzes this compound in the periplasmic space into its constituent monosaccharides, glucose and fructose. These hexoses are then transported into the cell via a variety of hexose (B10828440) transporters (HXT proteins) and funneled into glycolysis.[2]

While extracellular hydrolysis is the dominant pathway, S. cerevisiae also possesses mechanisms for the direct uptake of this compound, particularly under specific conditions. This intracellular pathway involves this compound-H+ symporters, such as the high-affinity Agt1 permease and the low-affinity Malx1 permeases.[2] Once inside the cell, the this compound is hydrolyzed by an intracellular form of invertase or other α-glucosidases.

Bacteria: A Plethora of Intracellular Mechanisms

Bacteria exhibit a greater diversity of this compound utilization strategies, which can be broadly categorized into two main types: those that do not involve a phosphotransferase system (non-PTS) and those that do (PTS).

  • Non-PTS Systems: A well-characterized example is the csc (chromosomally encoded this compound catabolism) regulon found in some E. coli strains.[3] In this system, this compound is transported into the cell by a specific permease, CscB.[3] Intracellularly, the enzyme this compound hydrolase (invertase), CscA, cleaves this compound into glucose and fructose. The resulting monosaccharides are then phosphorylated by fructokinase (CscK) and glucokinase, respectively, to enter glycolysis.[4]

  • Phosphoenolpyruvate (B93156):Sugar Phosphotransferase System (PTS): Many bacteria utilize a PTS for the concomitant transport and phosphorylation of this compound.[5] In this system, a series of proteins facilitate the transfer of a phosphoryl group from phosphoenolpyruvate (PEP) to this compound as it is translocated across the cell membrane. This results in the formation of This compound-6-phosphate (B12958860). Subsequently, the intracellular enzyme this compound-6-phosphate hydrolase cleaves this intermediate into glucose-6-phosphate and fructose.[5]

  • Phosphorolytic Cleavage: Some bacteria employ this compound phosphorylase, which catalyzes the phosphorolysis of this compound in the presence of inorganic phosphate (B84403) to yield glucose-1-phosphate and fructose.[5] This pathway is energetically advantageous as it conserves the energy of the glycosidic bond in the form of a phosphorylated sugar.

Quantitative Comparison of this compound Metabolism

The efficiency and kinetics of this compound metabolism differ significantly between yeast and bacteria, influenced by the enzymes and transport systems involved.

Table 1: Key Enzyme Kinetics for this compound Metabolism
OrganismEnzymeSubstrateK_m_V_max_Reference(s)
Saccharomyces cerevisiaeInvertase (secreted)This compound24 mM1 mM/min[6]
Saccharomyces cerevisiaeInvertaseThis compound0.860 ± 0.04 mM24.39 ± 2.44 nmol/min/mg protein[7]
Saccharomyces cerevisiaeAGT1 (high-affinity this compound transporter)This compound7.9 ± 0.8 mM-[8]
Saccharomyces cerevisiaeMAL2T (low-affinity this compound transporter)This compound120 ± 20 mM-[8]
Leuconostoc mesenteroidesThis compound PhosphorylaseThis compound--
Pseudomonas saccharophilaThis compound PhosphorylaseD-fructose12 mM-[9]
Pseudomonas saccharophilaThis compound PhosphorylaseGlucose-1-phosphate16 mM-[9]
Table 2: Comparative Gene Expression and Growth Characteristics
Organism/StrainConditionGene(s)Fold Change in ExpressionSpecific Growth Rate (h⁻¹)Reference(s)
Saccharomyces cerevisiaeLow Glucose (derepression) vs. High Glucose (repression)SUC2~20-[10]
Saccharomyces cerevisiae (CEN.PK113-7D)Aerobic batch, this compound--0.21[3]
Saccharomyces cerevisiae (UFMG-CM-Y259)Aerobic batch, this compound--0.37[3]
Escherichia coli W2% this compound vs. GlucosecscA (invertase)Derepressed~1.0[6]
Escherichia coli W2% this compound vs. GlucosecscB (permease)Derepressed~1.0[6]
Escherichia coli W2% this compound vs. GlucosecscK (fructokinase)Derepressed~1.0[6]
Escherichia coli EC3132Low this compound (5 mM)--Slow (20h doubling time)[11]

Regulatory Mechanisms: Fine-Tuning this compound Utilization

The expression of genes involved in this compound metabolism is tightly regulated in both yeast and bacteria to ensure efficient carbon source utilization and to prioritize the consumption of preferred sugars like glucose.

Yeast: Glucose Repression of SUC2

In S. cerevisiae, the expression of the SUC2 gene is subject to glucose repression . In the presence of high glucose concentrations, the SNF1 protein kinase is inactive, leading to the recruitment of the Mig1 repressor protein to the SUC2 promoter, thereby inhibiting transcription. When glucose levels are low, SNF1 is activated and phosphorylates Mig1, causing its dissociation from the promoter and allowing for the transcription of SUC2.[12] Interestingly, maximal transcription of SUC2 requires low levels of glucose, suggesting a dual regulatory mechanism.[13]

G cluster_extracellular Extracellular cluster_intracellular Intracellular High Glucose High Glucose SNF1_inactive SNF1 (inactive) High Glucose->SNF1_inactive Inactivates Low Glucose Low Glucose SNF1_active SNF1 (active) Low Glucose->SNF1_active Activates Mig1 Mig1 SNF1_active->Mig1 Phosphorylates Mig1_P Mig1-P Mig1->Mig1_P SUC2_promoter SUC2 Promoter Mig1->SUC2_promoter Binds & Represses Mig1_P->SUC2_promoter Dissociates from SUC2_gene SUC2 Gene SUC2_promoter->SUC2_gene Invertase Invertase SUC2_gene->Invertase Expresses

Regulation of SUC2 expression in S. cerevisiae.
Bacteria: Operon-Based Regulation

In bacteria, genes for this compound metabolism are often organized in operons , allowing for coordinated regulation. The csc operon in E. coli, for instance, is negatively regulated by the CscR repressor protein.[3] In the absence of this compound, CscR binds to the operator region, blocking transcription of the downstream genes (cscB, cscK, and cscA). When this compound is present, it acts as an inducer, binding to CscR and causing a conformational change that prevents it from binding to the operator, thus allowing for transcription.[11] The expression of the csc genes is also subject to catabolite repression, mediated by the cAMP-CRP complex.[11]

Regulation of the csc operon in E. coli.

Experimental Protocols

Accurate and reproducible experimental methods are essential for studying this compound metabolism. Below are detailed protocols for key assays.

Invertase Activity Assay (Yeast)

This protocol is adapted from a colorimetric assay and measures the amount of glucose produced from the hydrolysis of this compound.

Materials:

  • Yeast culture grown under desired conditions (repressing or derepressing).

  • 0.1 M Potassium phosphate buffer, pH 7.0.

  • Assay mix (freshly prepared):

    • 50 µl of 5000 U/ml glucose oxidase.

    • 62.5 µl of 1 mg/ml peroxidase.

    • 375 µl of 10 mg/ml o-dianisidine (dissolved in 95% ethanol (B145695), handle with care as it is toxic).

    • 25 ml of 0.1 M potassium phosphate buffer, pH 7.0.

  • 6 N HCl.

  • Spectrophotometer.

Procedure:

  • Cell Preparation: Harvest 1x10⁶ yeast cells from the culture.

  • This compound Hydrolysis: Resuspend the cells in a suitable reaction buffer containing a known concentration of this compound. Incubate at 37°C for 10-20 minutes.

  • Stop Reaction: Stop the reaction by boiling the samples for 3 minutes.

  • Color Reaction: Add 500 µl of the freshly prepared assay mix to each sample. Incubate at 37°C for 10-15 minutes.

  • Color Development: Add 500 µl of 6 N HCl to develop the color.

  • Measurement: Pellet the cell debris by centrifugation. Measure the absorbance of the supernatant at 540 nm.

  • Calculation: Calculate the invertase activity as µM of glucose converted per minute per 10⁶ cells, using a glucose standard curve for calibration.[14]

This compound Phosphorylase Activity Assay (Bacteria)

This protocol describes a one-step enzymatic assay for this compound phosphorylase activity.

Materials:

  • Bacterial cell lysate.

  • Potassium phosphate buffer.

  • NAD+.

  • This compound phosphorylase.

  • Phosphoglucomutase.

  • NAD-accepting glucose-6-phosphate dehydrogenase.

  • Spectrophotometer.

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing potassium phosphate, NAD+, this compound phosphorylase, phosphoglucomutase, and NAD-accepting glucose-6-phosphate dehydrogenase in a suitable buffer.

  • Initiate Reaction: Add the bacterial cell lysate containing this compound phosphorylase to the reaction mixture.

  • Incubation: Incubate at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 340 nm. The increase in absorbance is proportional to the amount of NADH produced, which is stoichiometric to the glucose-1-phosphate generated by this compound phosphorylase.

  • Calculation: Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of NADH.[15]

This compound Uptake Assay (Yeast)

This protocol provides a method for measuring the initial rates of active H+-sucrose symport.

Materials:

  • Yeast cells pre-grown in a this compound-containing medium.

  • Radioactively labeled this compound (e.g., [¹⁴C]this compound).

  • Buffer for washing and incubation.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Cell Preparation: Harvest and wash the yeast cells and resuspend them in a carbon-free buffer.

  • Initiate Uptake: Add a known concentration of radioactively labeled this compound to the cell suspension to start the uptake.

  • Time Points: At specific time intervals (e.g., 15, 30, 45, 60 seconds), take aliquots of the cell suspension.

  • Stop Uptake: Immediately filter the aliquots through a membrane filter and wash with ice-cold buffer to stop the uptake and remove extracellular this compound.

  • Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculation: Calculate the rate of this compound uptake based on the amount of radioactivity accumulated in the cells over time.

Analysis of Sugars by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for quantifying extracellular and intracellular sugar concentrations.

Instrumentation:

  • HPLC system equipped with a refractive index detector (RID).

  • A suitable column for sugar analysis (e.g., Aminex HPX-87H).

Procedure:

  • Sample Preparation:

    • Extracellular: Centrifuge the culture sample to pellet the cells. Filter the supernatant through a 0.2 µm filter.

    • Intracellular: Quench the metabolism of a known amount of cells rapidly (e.g., with cold methanol). Extract the intracellular metabolites using a suitable method (e.g., boiling ethanol or cold methanol (B129727) extraction).

  • Chromatographic Separation: Inject the prepared sample into the HPLC system. Use an isocratic mobile phase (e.g., dilute sulfuric acid) at a constant flow rate and column temperature.

  • Detection: The refractive index detector will measure the changes in the refractive index of the eluent as the sugars pass through, generating peaks on a chromatogram.

  • Quantification: Identify and quantify the sugars by comparing the retention times and peak areas to those of known standards.

Conclusion and Future Perspectives

The metabolic strategies for this compound utilization in yeast and bacteria are distinct, reflecting their evolutionary adaptations to different ecological niches. Yeast's reliance on extracellular hydrolysis by invertase is a simple and effective mechanism, particularly in this compound-rich environments. In contrast, the diverse intracellular pathways in bacteria, including PTS and non-PTS systems, offer greater metabolic flexibility and energetic efficiency.

For drug development professionals, the unique enzymes and transporters in bacterial this compound metabolic pathways present potential targets for novel antimicrobial agents. For instance, inhibiting the this compound permease CscB or the this compound-6-phosphate hydrolase could specifically disrupt this compound metabolism in pathogenic bacteria without affecting the host.

For researchers and scientists in metabolic engineering, a thorough understanding of these pathways is crucial for optimizing the production of biofuels and other biochemicals from this compound-based feedstocks. For example, engineering yeast to have a more efficient intracellular this compound utilization pathway could potentially increase product yields by reducing the energy expenditure associated with this compound-proton symport. Conversely, engineering industrial bacterial strains to efficiently utilize this compound can open up new avenues for bioproduction.

The continued exploration of the intricate regulatory networks and the development of more sophisticated analytical techniques will undoubtedly unveil further opportunities for the rational design and engineering of microbial catalysts for a wide range of biotechnological applications.

G cluster_research_flow Experimental Workflow Start Hypothesis: Differences in this compound metabolism affect bioprocess outcomes EnzymeAssay Enzyme Assays (Invertase, this compound Phosphorylase) Start->EnzymeAssay UptakeAssay This compound Uptake Assays Start->UptakeAssay GeneExpression Gene Expression Analysis (qRT-PCR, Northern Blot) EnzymeAssay->GeneExpression informs DataAnalysis Quantitative Data Analysis & Comparison EnzymeAssay->DataAnalysis UptakeAssay->GeneExpression informs UptakeAssay->DataAnalysis Metabolomics Metabolite Analysis (HPLC, GC-MS) GeneExpression->Metabolomics correlates with GeneExpression->DataAnalysis Metabolomics->DataAnalysis Model Metabolic Model Refinement DataAnalysis->Model Application Application: Strain Engineering or Drug Target Identification Model->Application

Logical flow of experiments in this compound metabolism research.

References

The Anomeric Effect in Sucrose: A Core Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The anomeric effect is a fundamental stereoelectronic phenomenon in carbohydrate chemistry that significantly influences the structure, stability, and reactivity of glycosidic bonds. In sucrose, a non-reducing disaccharide composed of glucose and fructose (B13574), the anomeric effect at the α-1,β-2 glycosidic linkage dictates its three-dimensional conformation and modulates its interaction with biological macromolecules. This in-depth technical guide provides a comprehensive analysis of the anomeric effect in this compound, summarizing key quantitative structural and thermodynamic data. Detailed experimental protocols for the characterization of the anomeric effect in this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are presented. Furthermore, this guide explores the profound implications of the anomeric effect in this compound for the design and development of therapeutic agents targeting carbohydrate-processing enzymes.

Introduction to the Anomeric Effect

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1 of an aldopyranose or C2 of a ketofuranose) of a glycan to occupy an axial or pseudo-axial orientation, rather than the sterically less hindered equatorial position.[1][2] This counterintuitive preference arises from stabilizing stereoelectronic interactions. The magnitude of this effect is typically in the range of 4-8 kJ/mol for most sugars.[2]

The two primary theoretical models that explain the anomeric effect are:

  • Hyperconjugation: This model, which is widely accepted, posits a stabilizing interaction between a lone pair of electrons (n) on the endocyclic oxygen atom and the antibonding (σ) orbital of the exocyclic C-O bond.[2] This n → σ interaction is maximized when the lone pair and the C-O bond are anti-periplanar, a geometry that is achieved in the axial conformation. This delocalization of electron density shortens the endocyclic C-O bond and lengthens the exocyclic C-O bond.

  • Dipole Minimization: This electrostatic model suggests that the axial conformation is favored because it results in a lower overall molecular dipole moment compared to the equatorial conformation. In the equatorial arrangement, the dipoles of the endocyclic and exocyclic oxygen atoms are more aligned, leading to greater electrostatic repulsion.[2]

In this compound, the glycosidic bond is formed between the anomeric carbon of the α-D-glucopyranose unit (C1) and the anomeric carbon of the β-D-fructofuranose unit (C2).[3] This unique α-1,β-2 linkage means that both anomeric carbons are involved in the glycosidic bond, rendering this compound a non-reducing sugar. The anomeric effect plays a crucial role in defining the conformational preferences around this linkage, which in turn affects its chemical reactivity and biological recognition.

Quantitative Analysis of the Anomeric Effect in this compound

The precise geometry of the glycosidic bond and the surrounding atoms in this compound provides quantitative evidence for the influence of the anomeric effect. X-ray crystallography has been instrumental in determining these structural parameters in the solid state.

Table 1: Key Structural Parameters of this compound from X-ray Crystallography
ParameterValue (Å or °)Significance
Bond Lengths
C1-O1 (Glc)1.414(5)[4]Endocyclic C-O bond in the glucose unit.
C5-O1 (Glc)1.449(5)[4]Endocyclic C-O bond in the glucose unit.
C1-O(glycosidic)~1.43Exocyclic C-O bond of the glucose unit.
C2-O(glycosidic)~1.41Exocyclic C-O bond of the fructose unit.
C2-O6 (Fru)1.446(5)[5]Endocyclic C-O bond in the fructose unit.
C6-O6 (Fru)1.422(5)[5]Endocyclic C-O bond in the fructose unit.
Bond Angles
C5-O1-C1 (Glc)116.0(3)[5]Endocyclic angle in the glucose unit.
C1-O(glycosidic)-C2~114Angle of the glycosidic linkage.
O1-C1-O(glycosidic)~107Angle at the anomeric carbon of glucose.
O6-C2-O(glycosidic)~106Angle at the anomeric carbon of fructose.
Torsional Angles
Φ (O5-C1-O-C2)~108.5[6]Defines the orientation of the fructose ring relative to the glucose ring.
Ψ (C1-O-C2-O6)~-45[6]Defines the orientation of the fructose ring relative to the glucose ring.

Note: The values are representative and may vary slightly between different crystallographic studies. The numbers in parentheses indicate the standard deviation in the last digit.

The observed shortening of the endocyclic C1-O1 bond and lengthening of the exocyclic C1-O(glycosidic) bond in the glucose moiety are consistent with the hyperconjugation model of the anomeric effect.

Table 2: Thermodynamic Parameters for this compound Hydrolysis
ParameterValueConditions
ΔG⁰ (hydrolysis)-26.53 ± 0.30 kJ/mol[7]298.15 K[7]
ΔH⁰ (hydrolysis)-14.93 ± 0.16 kJ/mol[7]298.15 K[7]
ΔS⁰ (hydrolysis)38.9 ± 1.2 J/mol·K[7]298.15 K[7]
ΔCp⁰ (hydrolysis)57 ± 14 J/mol·K[7]298.15 K[7]
Energetic stabilization (kcat/kchem)2.1 x 1012[8]pH 8.1, 25 °C[8]
ΔΔG‡72 kJ/mol[8]pH 8.1, 25 °C[8]

The large negative Gibbs free energy of hydrolysis indicates that the cleavage of the glycosidic bond is a highly favorable process, although kinetically slow in the absence of a catalyst. The significant rate acceleration by enzymes highlights the importance of transition state stabilization, a process influenced by the ground-state conformation dictated by the anomeric effect.

Experimental Protocols for Characterizing the Anomeric Effect in this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of this compound in solution. Key parameters derived from NMR spectra, such as coupling constants (J-values), provide information about the dihedral angles of the glycosidic linkage.

Objective: To determine the solution conformation of this compound and quantify the dihedral angles (Φ and Ψ) across the glycosidic bond.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of high-purity this compound in 0.5 mL of D₂O (99.9%).

    • Lyophilize the sample to remove any residual H₂O and redissolve in 0.5 mL of fresh D₂O.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra to confirm sample identity and purity.

    • Perform two-dimensional (2D) NMR experiments:

      • COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks within the glucose and fructose rings.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which are crucial for assigning resonances across the glycosidic linkage.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing distance constraints across the glycosidic bond.

  • Data Analysis:

    • Assign all ¹H and ¹³C resonances of the glucose and fructose moieties using the combination of 2D NMR data.

    • Measure the three-bond proton-proton coupling constants (³JHH) from the high-resolution 1D ¹H or 2D COSY spectra. The ³JH1,H2 of the glucose unit (typically ~3-4 Hz) confirms the α-anomeric configuration.

    • Measure the three-bond proton-carbon coupling constants (³JCH) across the glycosidic linkage from a coupled HSQC or HMBC spectrum.

    • Use the measured ³JHH and ³JCH values in the Karplus equation to calculate the corresponding dihedral angles (Φ and Ψ).[9]

    • Analyze the cross-peak intensities in the NOESY spectrum to derive inter-proton distances, which can be used as constraints in molecular modeling.

X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of the this compound molecule in the solid state, yielding precise bond lengths and angles.

Objective: To determine the three-dimensional structure of this compound in a single crystal and obtain precise geometric data for the glycosidic linkage.

Methodology:

  • Crystal Growth:

    • Prepare a supersaturated aqueous solution of this compound.

    • Slowly evaporate the solvent at a constant temperature to promote the growth of single crystals. This can be achieved by leaving the solution in a loosely covered beaker in a vibration-free environment.[10]

  • Crystal Mounting and Data Collection:

    • Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.[1]

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.[5]

    • Mount the goniometer on an X-ray diffractometer.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as a series of images at different crystal orientations.[11]

  • Structure Solution and Refinement:

    • Process the diffraction images to determine the unit cell dimensions and the intensities of the reflections.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an initial molecular model of this compound into the electron density map.

    • Refine the atomic coordinates and thermal parameters of the model against the experimental diffraction data until the calculated and observed diffraction patterns match closely.[1]

    • From the final refined structure, extract the bond lengths, bond angles, and torsional angles with high precision.[4]

Implications of the Anomeric Effect in this compound for Drug Development

The conformation of the glycosidic bond, which is governed by the anomeric effect, is a critical determinant of how this compound and other carbohydrates are recognized and processed by enzymes. This has significant implications for the design of drugs that target carbohydrate-processing enzymes, such as glycosidases.

Enzyme-Substrate Interactions

The active sites of glycosidases are exquisitely shaped to bind their substrates in specific conformations. The anomeric effect in this compound pre-organizes the molecule into a shape that is recognized by enzymes like sucrase-isomaltase.[12] For catalysis to occur, the enzyme often induces a distortion of the sugar ring from its ground-state chair conformation towards a higher-energy transition state, such as a half-chair or boat conformation. Understanding the ground-state conformational preferences dictated by the anomeric effect is therefore the first step in understanding the enzymatic mechanism.

Design of Glycosidase Inhibitors

Many diseases, including diabetes, viral infections, and lysosomal storage disorders, involve the action of glycosidases.[13] Inhibitors of these enzymes are therefore valuable therapeutic agents. The design of potent and selective glycosidase inhibitors often relies on mimicking the transition state of the enzymatic reaction.

  • Transition-State Analogs: Since the transition state of glycosidic bond cleavage has significant oxocarbenium ion character, inhibitors are often designed to be stable mimics of this charged, flattened ring structure.[14] The design of these mimics must take into account the stereoelectronic requirements of the anomeric effect that are present in the substrate.

  • Covalent Inhibitors: Some inhibitors are designed to form a covalent bond with a nucleophilic residue in the enzyme's active site.[15][16] The stereochemistry of the inhibitor is crucial for its correct positioning and reactivity within the active site, and this is influenced by anomeric-like effects in the inhibitor scaffold.

  • This compound Analogs: The synthesis of this compound analogs with modified structures around the glycosidic linkage can provide valuable probes for studying enzyme-substrate interactions and for developing new inhibitors.[17] By altering the substituents on the sugar rings, the strength of the anomeric effect can be modulated, leading to changes in the preferred conformation and, consequently, the binding affinity for the target enzyme.

For instance, the development of iminosugar inhibitors, where the endocyclic oxygen is replaced by a nitrogen atom, has been a successful strategy. These compounds can become protonated at physiological pH, mimicking the positive charge of the oxocarbenium ion transition state. The stereochemistry of the hydroxyl groups on these iminosugar rings, which is analogous to the anomeric configuration in sugars, is critical for their inhibitory activity.[14]

Visualizations

Caption: Hyperconjugation model of the anomeric effect.

Sucrose_Conformation This compound This compound Glucose α-D-Glucopyranose This compound->Glucose Fructose β-D-Fructofuranose This compound->Fructose Glycosidic_Bond α-1,β-2 Glycosidic Bond Glucose->Glycosidic_Bond Fructose->Glycosidic_Bond Conformation Defined 3D Conformation (Φ ≈ 108.5°, Ψ ≈ -45°) Glycosidic_Bond->Conformation determines Anomeric_Effect Anomeric Effect Anomeric_Effect->Glycosidic_Bond influences

Caption: Conformational determination of this compound.

Sucrose_Hydrolysis This compound This compound Binding Enzyme-Substrate Complex This compound->Binding Enzyme Sucrase-Isomaltase Enzyme->Binding Transition_State Oxocarbenium Ion-like Transition State Binding->Transition_State distortion Hydrolysis Hydrolysis (H₂O) Transition_State->Hydrolysis Products Glucose + Fructose Hydrolysis->Products

Caption: Enzymatic hydrolysis of this compound.

Conclusion

The anomeric effect is a cornerstone of carbohydrate chemistry, and its manifestation in this compound has far-reaching consequences for its physical, chemical, and biological properties. A thorough understanding of the stereoelectronic forces that govern the conformation of the glycosidic bond is essential for researchers in glycobiology and medicinal chemistry. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for investigating the anomeric effect in this compound. Furthermore, the elucidated implications for drug development underscore the importance of this fundamental principle in the rational design of novel therapeutics targeting carbohydrate-mediated biological processes. Continued research into the nuances of the anomeric effect will undoubtedly pave the way for new discoveries in the fields of chemical biology and drug discovery.

References

role of sucrose in plant physiology and development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of Sucrose in Plant Physiology and Development

Executive Summary

This compound, a disaccharide synthesized during photosynthesis, is the principal form of transported carbon in most plants, playing a central and multifaceted role in their physiology and development.[1][2] Beyond its fundamental function as a source of carbon and energy for non-photosynthetic sink tissues, this compound acts as a critical signaling molecule that regulates a vast array of metabolic and developmental processes.[1][3][4] It influences gene expression, enzyme activity, and interacts with other major signaling networks, including hormonal pathways, to coordinate growth and responses to environmental cues.[3][5] This technical guide provides a comprehensive overview of the roles of this compound, detailing its involvement in energy metabolism, signal transduction, developmental regulation, and stress responses. It includes summaries of quantitative data, detailed experimental protocols for key analyses, and visualizations of crucial pathways and workflows to support researchers, scientists, and drug development professionals in this field.

This compound Metabolism and Transport: The Foundation of Carbon Allocation

This compound is synthesized in the cytoplasm of photosynthetic source cells, primarily in leaves, from triose phosphates exported from the chloroplast.[6][7] Its synthesis is tightly coordinated with the rate of photosynthesis.[7]

2.1 Key Enzymes in this compound Metabolism

  • This compound-Phosphate Synthase (SPS): Catalyzes the synthesis of This compound-6-phosphate (B12958860) from UDP-glucose and fructose-6-phosphate, a key regulatory step in this compound synthesis.[7]

  • This compound-Phosphate Phosphatase (SPP): Dephosphorylates this compound-6-phosphate to produce this compound.[7]

  • Invertases (INV): Hydrolyze this compound into glucose and fructose. They exist in different isoforms (cell wall, vacuolar, and cytoplasmic) and play crucial roles in phloem unloading, sink strength, and generating hexose (B10828440) signals.[8][9]

  • This compound Synthase (SuSy): Catalyzes the reversible conversion of this compound and UDP into UDP-glucose and fructose. It is particularly important in sink tissues for providing UDP-glucose for the synthesis of starch and cell wall components.[8][10]

2.2 Long-Distance Transport

Once synthesized, this compound is loaded into the phloem for transport to sink tissues like roots, flowers, fruits, and seeds.[11][12] This process is mediated by two major families of sugar transporters:

  • SUC/SUT (this compound-H+ Symporters): Actively load this compound into the phloem companion cell-sieve tube complex.[11][12]

  • SWEET Transporters: Facilitate this compound efflux from phloem parenchyma cells into the apoplast for subsequent loading by SUTs.[11][13]

The efficiency of this transport system is a major determinant of plant productivity and yield.[12]

Sucrose_Metabolism cluster_synthesis This compound Synthesis (Source Cell Cytoplasm) cluster_breakdown This compound Breakdown (Sink Cell) Photosynthesis Photosynthesis (Chloroplast) Triose_P Triose Phosphate Photosynthesis->Triose_P F6P Fructose-6-P Triose_P->F6P G6P Glucose-6-P Triose_P->G6P S6P This compound-6-P F6P->S6P SPS UDPGlc UDP-Glucose G6P->UDPGlc UDPGlc->S6P SPS Starch_Cellulose Starch & Cell Wall Biosynthesis UDPGlc->Starch_Cellulose This compound This compound S6P->this compound SPP This compound->UDPGlc SuSy Glucose Glucose This compound->Glucose Invertase Fructose Fructose This compound->Fructose Invertase / SuSy Transport Phloem Transport (to Sink Tissues) This compound->Transport

Caption: Core pathways of this compound synthesis and breakdown in plants.

This compound as a Signaling Molecule

Beyond its metabolic role, this compound itself is a signaling molecule that modulates gene expression, thereby controlling plant growth, development, and metabolism.[3][4] This signaling function allows the plant to coordinate its growth with its available carbon status.

3.1 this compound-Specific Gene Regulation

This compound specifically induces the expression of certain genes that are not, or are less effectively, induced by hexoses.[3] For instance, this compound has been shown to upregulate genes involved in:

  • Starch Biosynthesis: Such as those encoding subunits of ADP-Glucose pyrophosphorylase (AGPase).[3][4]

  • Anthocyanin Accumulation: By inducing the expression of transcription factors like MYB75.[3][4]

  • Nitrogen Metabolism: this compound can increase the expression and activity of nitrate (B79036) reductase.[3]

Conversely, high levels of this compound can repress the expression of genes related to photosynthesis, creating a feedback inhibition loop when carbon supply exceeds demand.[14][15]

3.2 Key Signaling Pathways

This compound signaling is integrated with central metabolic and stress signaling networks.

  • Trehalose-6-Phosphate (T6P): The level of T6P is considered a proxy for this compound availability. T6P is a crucial signaling metabolite that regulates this compound utilization and partitioning, influencing processes like flowering and starch synthesis.[16][17]

  • SnRK1 (SNF1-related protein kinase 1): This is a key sensor of low energy status. High this compound levels (and consequently high T6P) inhibit SnRK1 activity. When energy is low, active SnRK1 promotes catabolic processes and represses growth.[3][18]

  • TOR (Target of Rapamycin): TOR is a central regulator of growth. It is activated by favorable conditions, including high this compound availability, to promote anabolic processes like protein synthesis and cell proliferation.[19]

These pathways form a complex network that allows the plant to fine-tune its growth and development in response to its metabolic state.[3][18][19]

Sucrose_Signaling cluster_input Carbon Status cluster_sensors Core Regulators cluster_output Physiological Response This compound High this compound T6P Trehalose-6-P (T6P) This compound->T6P increases TOR TOR (Growth Regulator) This compound->TOR activates Gene_Expression Target Gene Expression This compound->Gene_Expression direct regulation Low_this compound Low this compound SnRK1 SnRK1 (Energy Sensor) Low_this compound->SnRK1 activates T6P->SnRK1 inhibits SnRK1->TOR inhibits bZIP bZIP TFs SnRK1->bZIP activates Stress_Catabolism Stress Adaptation & Catabolism SnRK1->Stress_Catabolism TOR->Gene_Expression Growth_Anabolism Growth & Anabolism TOR->Growth_Anabolism bZIP->Gene_Expression Gene_Expression->Growth_Anabolism Gene_Expression->Stress_Catabolism

Caption: Simplified this compound signaling network in plants.

Role of this compound in Plant Development and Stress Response

4.1 Developmental Processes

This compound availability is a key determinant of plant developmental transitions.

  • Seed Germination and Seedling Growth: Stored this compound and its derivatives provide the initial energy for the emerging seedling.[2]

  • Root Growth: this compound promotes root growth and lateral root formation, though its effect on the root-to-shoot ratio can vary.[3]

  • Flowering: The transition to flowering is an energy-intensive process that is often promoted by high this compound availability.[2][4][18] Mutants with impaired this compound metabolism or transport often exhibit delayed flowering.[18]

  • Senescence: The timing of senescence can be influenced by sugar status, with evidence linking sugar-induced senescence to genes involved in flowering time.[19]

4.2 Stress Responses

Sugars, including this compound, play a central role in plant defense and adaptation to stress.[13][20]

  • Biotic Stress: Plants can accumulate sugars at the site of pathogen infection. These sugars not only provide energy for defense responses but also act as signals to induce the expression of defense-related genes, such as those for pathogenesis-related (PR) proteins.[5][13] This concept is sometimes referred to as "Sweet Immunity".[20]

  • Abiotic Stress: Under conditions like drought, this compound metabolism is altered to help the plant adapt.[21][22] Changes in this compound concentration can affect osmotic potential and the expression of stress-responsive genes. Drought stress often enhances the activities of this compound metabolizing enzymes and up-regulates the expression of sugar transporters to reallocate carbon resources, often prioritizing root growth.[21][22]

Quantitative Data on this compound Effects

The physiological effects of this compound are often concentration-dependent. The following tables summarize quantitative data from studies on various plant species.

Table 1: Effect of Exogenous this compound on Tomato (Solanum lycopersicum) Seedling Growth

This compound Concentration (mM)Leaf Area (cm²)Total Dry Matter (g)Relative Growth Rate (mg g⁻¹ day⁻¹)
0 (Control)18.5 ± 1.20.11 ± 0.0175.8 ± 2.1
120.1 ± 1.50.13 ± 0.0180.1 ± 2.5
1022.4 ± 1.80.15 ± 0.0285.3 ± 2.9
10025.6 ± 2.10.19 ± 0.0292.4 ± 3.5
Data synthesized from findings reported on tomato seedlings under suboptimal light, where exogenous this compound enhanced growth parameters.[23]

Table 2: Effect of this compound Concentration on Chestnut (Castanea sativa x C. crenata) Shoot Proliferation in vitro

This compound Concentration (%)Number of ShootsLongest Shoot Length (mm)
0.52.1 ± 0.220.5 ± 1.1
1.03.5 ± 0.328.3 ± 1.5
3.03.2 ± 0.322.1 ± 1.3
Data adapted from a study on in vitro culture, showing an optimal this compound concentration for shoot proliferation.[24]

Table 3: Effect of this compound Concentration on Alocasia amazonica Growth in vitro

This compound Concentration (%)Number of ShootsNumber of LeavesRoot Volume (cm³)
01.0 ± 0.03.5 ± 0.30.5 ± 0.1
32.8 ± 0.22.8 ± 0.21.5 ± 0.2
64.2 ± 0.32.1 ± 0.11.8 ± 0.3
94.8 ± 0.41.5 ± 0.11.2 ± 0.2
Data adapted from a study showing that while higher this compound enhances shoot multiplication, it can hamper leaf and root development, indicating a shift in resource allocation.[25]

Experimental Protocols

6.1 Protocol 1: Quantification of this compound in Plant Tissue via HPLC

This protocol outlines a standard method for extracting and quantifying this compound using High-Performance Liquid Chromatography (HPLC), a widely used technique for its accuracy and ability to separate different sugars.[26][27]

HPLC_Workflow Start Start: Collect Plant Tissue Freeze 1. Flash freeze in liquid N₂ and lyophilize Start->Freeze Grind 2. Grind tissue to a fine powder Freeze->Grind Extract 3. Extract with 80% Ethanol (B145695) at high temperature (e.g., 80°C) Grind->Extract Centrifuge1 4. Centrifuge to pellet debris Extract->Centrifuge1 Supernatant 5. Collect supernatant Centrifuge1->Supernatant Evaporate 6. Evaporate ethanol (e.g., under vacuum) Supernatant->Evaporate Resuspend 7. Resuspend extract in ultrapure water Evaporate->Resuspend Filter 8. Filter through 0.22 µm syringe filter Resuspend->Filter HPLC 9. Inject into HPLC system (e.g., with an amino column and RI detector) Filter->HPLC Analyze 10. Quantify using standard curve HPLC->Analyze End End: this compound Concentration Determined Analyze->End

Caption: Experimental workflow for this compound quantification using HPLC.

Methodology:

  • Sample Preparation: Harvest plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity. Lyophilize (freeze-dry) the tissue to a constant weight and grind into a fine powder.

  • Extraction:

    • Weigh approximately 100 mg of powdered tissue into a microcentrifuge tube.

    • Add 1.5 mL of 80% (v/v) ethanol.

    • Incubate at 80°C for 1 hour, vortexing every 15 minutes to ensure thorough extraction.

  • Clarification:

    • Centrifuge the tubes at 14,000 x g for 10 minutes.

    • Carefully transfer the supernatant to a new tube.

    • Repeat the extraction on the pellet with another 1.0 mL of 80% ethanol and combine the supernatants.

  • Sample Cleanup:

    • Evaporate the ethanol from the combined supernatant using a vacuum concentrator or by heating at 60°C under a stream of nitrogen gas.

    • Resuspend the dried extract in a known volume (e.g., 1 mL) of ultrapure water.

    • Filter the aqueous extract through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • System: An HPLC system equipped with a refractive index (RI) detector.

    • Column: An amino-propyl column (e.g., Zorbax NH2) is commonly used for sugar separations.

    • Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water (e.g., 75:25 v/v).

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a series of this compound standards of known concentrations (e.g., 0.1 to 10 mg/mL).

    • Run the standards on the HPLC to generate a standard curve of peak area versus concentration.

    • Calculate the this compound concentration in the plant samples by comparing their peak areas to the standard curve.

6.2 Protocol 2: Enzymatic Assay of Invertase Activity

This protocol measures the activity of invertase by quantifying the amount of reducing sugars (glucose and fructose) produced from this compound.[28][29][30]

Methodology:

  • Protein Extraction:

    • Homogenize ~200 mg of fresh plant tissue in 1 mL of cold extraction buffer (e.g., 100 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, and protease inhibitors).

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the soluble proteins. Determine the total protein concentration using a standard method (e.g., Bradford assay).

  • Enzyme Reaction:

    • Prepare reaction tubes. For each sample, prepare a reaction tube and a control (boiled enzyme) tube.

    • Reaction Mixture: To each tube, add:

      • 50 µL of protein extract.

      • 100 µL of reaction buffer (e.g., 100 mM sodium acetate (B1210297) buffer, pH 4.5 for acid invertase).

      • 50 µL of 100 mM this compound solution.

    • For control tubes, boil the protein extract for 5 minutes before adding it to the reaction mix.

    • Incubate all tubes at 30°C for 30 minutes.

    • Stop the reaction by boiling for 5 minutes.

  • Quantification of Reducing Sugars:

    • The produced glucose can be quantified using several methods. A common one is a coupled enzyme assay:

      • Add a reagent mix containing ATP, NADP+, hexokinase, and glucose-6-phosphate dehydrogenase to the reaction tubes.

      • Hexokinase phosphorylates glucose, and G6PDH oxidizes glucose-6-phosphate, reducing NADP+ to NADPH.

      • Measure the increase in absorbance at 340 nm, which is proportional to the amount of glucose produced.[31]

    • Alternatively, use a colorimetric method like the dinitrosalicylic acid (DNS) assay.

  • Calculation of Activity:

    • Use a glucose standard curve to determine the amount of glucose produced.

    • Calculate the enzyme activity, typically expressed as µmol of this compound hydrolyzed per minute per mg of protein (U/mg).

Conclusion

This compound is far more than a simple energy currency in plants. It is a sophisticated signaling molecule that lies at the heart of the plant's ability to integrate its metabolic status with its growth, development, and responses to the environment.[1][13] The intricate network of this compound synthesis, transport, and signaling pathways allows plants to allocate carbon resources efficiently, time developmental transitions, and mount effective defenses against stress.[5][16] A deeper understanding of these mechanisms, facilitated by the quantitative and analytical protocols detailed herein, is essential for developing strategies to improve crop yield, resilience, and overall plant performance.[1]

References

thermal degradation products of sucrose under laboratory conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermal Degradation Products of Sucrose Under Laboratory Conditions

This technical guide provides a comprehensive overview of the thermal degradation of this compound, tailored for researchers, scientists, and drug development professionals. The information presented herein is curated from scientific literature, focusing on the products formed, the mechanisms of degradation, and the analytical methodologies employed for their characterization.

Introduction

This compound, a non-reducing disaccharide composed of glucose and fructose, undergoes a complex series of reactions upon heating, a process broadly known as caramelization. These reactions lead to the formation of a wide array of volatile and non-volatile compounds that contribute to changes in color, flavor, and aroma. Understanding the thermal degradation profile of this compound is critical in the food industry for quality control and in pharmaceutical sciences where this compound is often used as an excipient and can be subjected to heat during manufacturing processes.

The thermal degradation of this compound is influenced by several factors, including temperature, duration of heating, pH, and the presence of other substances. The initial step primarily involves the cleavage of the glycosidic bond, followed by a cascade of isomerization, dehydration, fragmentation, and polymerization reactions.

Key Thermal Degradation Products of this compound

The thermal degradation of this compound yields a complex mixture of compounds. The primary products include monosaccharides, their dehydration products, and various polymers.

Initial Degradation Products

The first stage of this compound thermolysis involves the breaking of the glycosidic bond to yield glucose and fructose.[1] This is a pivotal step that initiates the subsequent degradation pathways.

Dehydration and Fragmentation Products

Further heating of the initial monosaccharide products leads to dehydration and fragmentation, resulting in the formation of various smaller, often volatile, molecules. Notable among these are furan (B31954) derivatives, which significantly contribute to the characteristic caramel (B1170704) aroma.

  • 5-Hydroxymethylfurfural (5-HMF): A key intermediate in the degradation of hexoses.

  • Furfural: Another furan derivative formed from the degradation of pentoses, which can be a secondary product in this compound degradation.

  • Organic Acids: Formic acid and acetic acid are among the fragmentation products that can be formed.[1]

Anhydrosugars and Isomers

Intramolecular dehydration and isomerization reactions also occur, leading to the formation of anhydrosugars and isomers of this compound and its constituent monosaccharides.

  • Anhydrofructoses and Anhydroglucoses: Such as 2,6-anhydrofructose and levoglucosan (B13493) (1,6-anhydro-β-D-glucopyranose).[2]

  • This compound Isomers: Diastereoisomers of this compound can also be formed.[2]

Polymeric Caramels

At higher temperatures and with prolonged heating, polymerization reactions become dominant, leading to the formation of high molecular weight, colored compounds known as caramels. These are broadly classified into three main types[3]:

  • Caramelan (C₁₂H₁₈O₉)n: Formed through the loss of approximately one water molecule per this compound molecule.[1]

  • Caramelen (C₃₆H₅₀O₂₅)n: Results from a greater degree of dehydration.[3]

  • Caramelin (C₁₂₅H₁₈₈O₈₀)n: A very dark and complex polymer formed after extensive heating.[4]

Quantitative Analysis of Degradation Products

Temperature (°C)Heating TimeProductYield (%)Analytical MethodReference
1855 minGlucopyranose isomersDetectedGC-MS[2]
18515 min2,6-AnhydrofructoseDetectedGC-MS[2]
185>15 minDiastereoisomers of this compoundDetectedGC-MS[2]
1851 hIsomers of levoglucosanDetectedGC-MS[2]

Table 1: Qualitative and Semi-Quantitative Data from GC-MS Analysis of this compound Thermolysis at 185°C.

Heating MethodKey ParameterProductYield (%)Analytical MethodReference
Fast HeatingOnset of first endothermic peakGlucose0.365HPLC
Fast HeatingOnset of first endothermic peak5-HMF0.003HPLC
Slow Heating50 min hold timeGlucose0.411HPLC
Slow Heating50 min hold time5-HMF0.003HPLC

Table 2: Quantitative Data for Initial Degradation Products of this compound under Different Heating Regimes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections describe common protocols for the thermal degradation of this compound and the analysis of its products.

Sample Preparation and Thermal Treatment

Protocol 1: Isothermal Heating of Crystalline this compound [2]

  • Sample Preparation: Weigh 0.05 g of crystalline this compound into a 10 mL glass tube.

  • Heating: Place the tube in a preheated heating block at 185°C.

  • Time Points: Heat for desired time intervals (e.g., 5, 15, 30, 60 minutes).

  • Cooling: After heating, remove the tube and allow it to cool to room temperature.

  • Derivatization for GC-MS Analysis:

    • Add 1 mL of a 1:1 (v/v) mixture of acetic anhydride (B1165640) and pyridine (B92270) to the cooled reaction mixture.

    • Heat the mixture at 100°C for 30 minutes to acetylate the products.

    • Evaporate the reagents under a stream of nitrogen.

    • Dissolve the residue in a suitable solvent (e.g., dichloromethane) for GC-MS analysis.

Analytical Methodologies

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Acetylated Products [2]

  • Instrumentation: Hewlett-Packard 5890A GC coupled with a 5790B Mass Selective Detector.

  • GC Column: PTE-5 (30 m x 0.25 mm ID; 0.25 μm film thickness).

  • Carrier Gas: Helium at a flow rate of 0.97 mL/min.

  • Injector Temperature: 275°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 3 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 9 minutes at 280°C.

  • MS Conditions:

    • Ionization Energy: 70 eV.

    • Mass Range: 43-700 amu.

    • Detector Temperature: 275°C.

Protocol 3: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) for Sugars and 5-HMF (Adapted from methodologies for sugar analysis)

  • Instrumentation: HPLC system equipped with a refractive index detector (RID).

  • HPLC Column: A column suitable for carbohydrate analysis, such as an amino--based or ion-exclusion column (e.g., Bio-Rad Aminex HPX-87H).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v) or dilute sulfuric acid (e.g., 0.005 M).[5][6]

  • Flow Rate: 0.6 - 1.0 mL/min.

  • Column Temperature: 30-85°C (Note: this compound may degrade on-column at higher temperatures).[5]

  • Detector Temperature: Controlled to match the column temperature or as per manufacturer's recommendation.

  • Sample Preparation:

    • Dissolve the thermally treated this compound sample in the mobile phase.

    • Filter the solution through a 0.45 μm syringe filter before injection.

  • Quantification: Use external standards of this compound, glucose, fructose, and 5-HMF to create calibration curves for quantification.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

Sucrose_Degradation_Pathway This compound This compound Hydrolysis Glycosidic Bond Cleavage This compound->Hydrolysis Heat Isomerization Isomerization This compound->Isomerization Heat Glucose Glucose Hydrolysis->Glucose Fructose Fructose Hydrolysis->Fructose Dehydration_Fragmentation Dehydration & Fragmentation Glucose->Dehydration_Fragmentation Glucose->Isomerization Heat Fructose->Dehydration_Fragmentation Fructose->Isomerization Heat Furans 5-HMF, Furfural Dehydration_Fragmentation->Furans Organic_Acids Formic Acid, Acetic Acid Dehydration_Fragmentation->Organic_Acids Polymerization Polymerization Furans->Polymerization Further Heating Sucrose_Isomers This compound Isomers Isomerization->Sucrose_Isomers Anhydrosugars Anhydrosugars Isomerization->Anhydrosugars Anhydrosugars->Polymerization Caramels Caramelan, Caramelen, Caramelin Polymerization->Caramels

Caption: General reaction pathways in the thermal degradation of this compound.

GCMS_Workflow Start This compound Sample Heating Isothermal Heating (e.g., 185°C) Start->Heating Cooling Cooling to Room Temperature Heating->Cooling Derivatization Acetylation (Acetic Anhydride/Pyridine) Cooling->Derivatization Evaporation Reagent Evaporation (Nitrogen Stream) Derivatization->Evaporation Dissolution Dissolution in Dichloromethane Evaporation->Dissolution GCMS_Analysis GC-MS Analysis Dissolution->GCMS_Analysis Data_Analysis Data Analysis (Peak Identification, Quantification) GCMS_Analysis->Data_Analysis

Caption: Experimental workflow for GC-MS analysis of this compound thermal degradation products.

HPLC_Workflow Start This compound Sample Heating Thermal Treatment (Specified Temp & Time) Start->Heating Dissolution Dissolution in Mobile Phase Heating->Dissolution Filtration Filtration (0.45 µm Syringe Filter) Dissolution->Filtration HPLC_Analysis HPLC-RID Analysis Filtration->HPLC_Analysis Data_Analysis Data Analysis (Calibration Curve, Quantification) HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for HPLC-RID analysis of this compound degradation.

Conclusion

The thermal degradation of this compound is a multifaceted process that generates a diverse range of chemical compounds. This guide has summarized the key degradation products, provided available quantitative data, and detailed relevant experimental protocols for their analysis. The provided workflows and reaction pathways offer a visual representation of the processes involved. It is evident that while the qualitative aspects of this compound thermal degradation are well-documented, there is a need for more comprehensive quantitative studies to fully elucidate the influence of various experimental parameters on the product distribution. Such data would be invaluable for professionals in the food and pharmaceutical industries for process optimization and quality control.

References

solubility of sucrose in different organic solvents for experimental use

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Sucrose in Organic Solvents for Experimental Use

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of this compound in various organic solvents, a critical parameter for researchers in pharmaceuticals, synthetic chemistry, and materials science. Understanding the solubility of this compound is essential for its use as an excipient, a reactant in non-aqueous synthesis, and in purification processes like crystallization. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow to guide experimental design.

Introduction to this compound Solubility

This compound (C₁₂H₂₂O₁₁) is a disaccharide composed of glucose and fructose (B13574) units. Its highly polar nature, attributed to numerous hydroxyl (-OH) groups, governs its solubility characteristics. While this compound is exceptionally soluble in water due to extensive hydrogen bonding, its solubility in organic solvents is significantly lower and highly dependent on the solvent's polarity, hydrogen bonding capability, and temperature.[1][2] In many organic media, particularly non-polar solvents, this compound is practically insoluble.[3][4][5] This low solubility can be a limiting factor in reactions involving this compound in organic systems, often necessitating the use of co-solvents or derivatization.

Quantitative Solubility of this compound in Organic Solvents

The following table summarizes the solubility of this compound in a selection of organic solvents. Data has been compiled from various sources and standardized for comparison. It is important to note that solubility is temperature-dependent; where available, the temperature at which the measurement was taken is provided.

SolventChemical FormulaTemperature (°C)Solubility ( g/100 mL)Reference
MethanolCH₃OH25~1.0[3][6]
EthanolC₂H₅OH25~0.6[6][7]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SONot Specified6.8[8]
2-Methyl-2-butanol (tert-pentanol)C₅H₁₂O300.021[9]
2-Methyl-2-butanol (tert-pentanol)C₅H₁₂O600.042[9]
PyridineC₅H₅NNot SpecifiedModerately Soluble[3]
GlycerolC₃H₈O₃Not SpecifiedModerately Soluble[3]
Diethyl Ether(C₂H₅)₂ONot SpecifiedInsoluble[3]
Dichloromethane (DCM)CH₂Cl₂Not SpecifiedInsoluble[4][5]
Acetone(CH₃)₂CONot SpecifiedInsoluble[6]
Ethyl AcetateC₄H₈O₂Not SpecifiedInsoluble[6]

Note: The term "Insoluble" indicates that the solubility is negligible for most practical purposes. "Moderately Soluble" is a qualitative description from the source and lacks a specific quantitative value.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible experimental work. The Shake-Flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a solid in a solvent.

Equilibrium Solubility Determination via the Shake-Flask Method

This method establishes the equilibrium between the undissolved solid and a saturated solution.

Principle: An excess amount of the solid solute (this compound) is agitated in the solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined.

Apparatus and Materials:

  • Conical flasks or vials with stoppers

  • Orbital shaker or magnetic stirrer with a temperature-controlled bath

  • Centrifuge (preferably temperature-controlled)

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Analytical balance

  • High-purity this compound

  • High-purity organic solvent of choice

  • Equipment for concentration analysis (e.g., HPLC, UV-Vis spectrophotometer, refractometer, or gravimetric analysis setup)

Detailed Methodology:

  • Preparation: Add an excess amount of this compound to a series of flasks. The excess should be sufficient to ensure solid remains after equilibrium is reached.[10]

  • Solvent Addition: Add a known volume or mass of the organic solvent to each flask.

  • Equilibration: Seal the flasks and place them in a temperature-controlled shaker or bath. Agitate the flasks at a constant speed (e.g., 300 RPM) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[11] The time required may vary depending on the solvent and should be determined by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).[12]

  • Phase Separation: After equilibration, allow the flasks to stand in the temperature-controlled bath to let the undissolved solid settle. To separate the saturated solution from the excess solid, two common methods are:

    • Filtration: Carefully withdraw a sample of the supernatant using a syringe and pass it through a syringe filter to remove all solid particles.[12]

    • Centrifugation: Centrifuge the flasks at the same temperature as the equilibration to pellet the excess solid. Carefully collect the clear supernatant.[11]

  • Analysis of Saturated Solution: Determine the concentration of this compound in the clear, saturated solution using a validated analytical method.

    • Gravimetric Analysis: A known volume or mass of the saturated solution is transferred to a pre-weighed container.[4] The solvent is evaporated, and the container with the dried this compound residue is weighed again.[13] The difference in weight gives the mass of dissolved this compound.

    • Chromatographic Analysis (e.g., HPLC-RID): This is a highly sensitive and specific method. A calibration curve must be prepared using standard solutions of this compound in the same solvent.

    • Spectrophotometry: For solvents where this compound exhibits UV absorbance or can be derivatized to a chromophore. A calibration curve is required.[14]

  • Data Reporting: Express the solubility in standard units, such as g/100 mL, mg/mL, or mole fraction, and always report the temperature at which the measurement was conducted.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Shake-Flask method for determining this compound solubility.

Solubility_Workflow A 1. Sample Preparation Add excess this compound to flask with known volume of solvent B 2. Equilibration Agitate in temperature-controlled shaker (24-72h) A->B C 3. Phase Separation Allow solid to settle B->C D Choose Separation Method C->D E Filtration (e.g., 0.45 µm syringe filter) D->E Option 1 F Centrifugation (at constant temperature) D->F Option 2 G 4. Sample Analysis Collect clear saturated solution E->G F->G H Choose Analytical Method G->H I Gravimetric H->I Method A J Chromatography (HPLC) H->J Method B K Spectrophotometry H->K Method C L 5. Data Calculation & Reporting Calculate solubility (e.g., g/100mL) at specified temperature I->L J->L K->L

Caption: Workflow for determining this compound solubility via the Shake-Flask method.

References

Conformational Analysis of Sucrose in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the conformational landscape of sucrose in an aqueous environment. This compound (α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside), a disaccharide of significant biological and industrial importance, is not a rigid molecule in solution. Its flexibility, primarily centered around the glycosidic linkage connecting the glucose and fructose (B13574) rings, dictates its interactions with proteins, such as enzymes and transporters, and is crucial for understanding its role in biological systems and for the development of carbohydrate-based therapeutics.

The conformation of this compound in solution has been a subject of extensive research, with a consensus emerging that while the conformation observed in the crystal state is a major contributor, the molecule exists as a dynamic equilibrium of multiple conformers. This guide synthesizes findings from key experimental and computational methodologies to provide a comprehensive overview of this compound's conformational behavior.

Key Conformational Features of Aqueous this compound

The three-dimensional structure of this compound in solution is primarily defined by three key features: the orientation of the glycosidic linkage, the puckering of the monosaccharide rings, and the network of intramolecular hydrogen bonds.

1.1. Glycosidic Linkage Torsion Angles (φ and ψ)

The flexibility of this compound is largely attributed to the rotation around the glycosidic bond. This rotation is described by two main dihedral angles, φ and ψ.

  • φ (phi): Defined by the atoms O5g–C1g–O2f–C2f.

  • ψ (psi): Defined by the atoms C1g–O2f–C2f–O5f.

(where 'g' denotes the glucopyranosyl ring and 'f' denotes the fructofuranosyl ring).

While early studies suggested a fairly rigid conformation in solution close to the crystal structure, more recent and longer-timescale molecular dynamics simulations and advanced NMR experiments have revealed that the ψ angle, in particular, can sample multiple energy minima. The free energy landscape of this compound in aqueous solution shows a dominant conformational basin corresponding to the crystal structure, but also a second, less populated basin.

1.2. Ring Puckering

Both the glucopyranose and fructofuranose rings are not planar and adopt puckered conformations.

  • Glucopyranose Ring: Predominantly exists in the stable 4C1 (chair) conformation, which is consistent across most studies. However, some force fields in computational studies have shown that a 1C4 conformation can stabilize certain this compound conformers.

  • Fructofuranose Ring: The five-membered furanose ring is more flexible and its puckering is a key aspect of this compound's overall conformation. Its conformation is often described by a pseudorotational angle.

1.3. Intramolecular Hydrogen Bonds

In its crystalline state, this compound features two prominent intramolecular hydrogen bonds: O2g-H...O1f and O6g-H...O5f. However, in aqueous solution, the persistence of these direct intramolecular hydrogen bonds is a matter of debate. Some molecular dynamics simulations suggest that these direct bonds are often replaced by water-mediated hydrogen bonds, where one or two water molecules bridge the glucose and fructose residues. Conversely, recent NMR studies have successfully quantified through-hydrogen-bond J-couplings, providing evidence for the existence of specific intramolecular hydrogen bonds, such as between Frc-OH1 and Glc-OH2, in aqueous solution.

Experimental and Computational Methodologies

The study of this compound conformation relies on a synergistic combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods like Molecular Dynamics (MD) simulations.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating the solution conformation of carbohydrates. Several NMR parameters are sensitive to the geometry and dynamics of this compound.

  • Nuclear Overhauser Effects (NOEs): Provide through-space distance information between protons. The measurement of inter-residue NOEs (e.g., between protons on the glucose and fructose rings) helps to define the relative orientation of the two rings and thus the conformation around the glycosidic linkage.

  • Scalar (J) Coupling Constants: These through-bond interactions are dependent on dihedral angles. Three-bond J-couplings (3J) are particularly useful. For instance, 3JCH trans-glycosidic coupling constants can provide crucial restraints on the φ and ψ torsion angles.

  • Residual Dipolar Couplings (RDCs): When a molecule is placed in a weakly aligning medium, the anisotropic dipole-dipole interactions do not average to zero, giving rise to RDCs. RDCs provide long-range orientational information about vectors (like C-H bonds) relative to an external magnetic field, offering powerful constraints on the overall molecular shape and conformational ensembles.

Protocol: Measuring Residual Dipolar Couplings (RDCs)

  • Sample Preparation: Dissolve the this compound sample in an aqueous buffer (e.g., D₂O to minimize the water signal).

  • Introduction of Alignment Medium: Add a weakly aligning medium to the sample. A common choice is a dilute liquid crystal medium or a polymer gel (e.g., polyacrylamide gel) that swells in water. This induces a slight preferential orientation of the this compound molecules with respect to the NMR magnetic field.

  • NMR Data Acquisition: Acquire two sets of high-resolution 2D NMR spectra (e.g., 1H-13C HSQC) – one under isotropic conditions (without the alignment medium) and one under anisotropic conditions (with the alignment medium).

  • RDC Calculation: The RDC for a specific C-H bond is calculated as the difference between the one-bond C-H coupling constant (1JCH) measured in the anisotropic and isotropic conditions: RDC = 1DCH = 1JCH(anisotropic) - 1JCH(isotropic).

  • Structural Interpretation: The measured RDCs are compared against values calculated from structural models. The conformational ensemble that best fits the experimental RDC data is then determined.

2.2. Molecular Dynamics (MD) Simulations

MD simulations provide an atomistic, time-resolved view of molecular motion, making them ideal for exploring the conformational landscape of flexible molecules like this compound.

The general workflow involves:

  • System Setup: A single this compound molecule is placed in a periodic box filled with explicit water molecules (e.g., TIP4P/Ew water model).

  • Force Field Selection: A carbohydrate-specific force field, such as GLYCAM06 or OPLS-AA, is chosen to describe the interatomic interactions.

  • Equilibration: The system is gradually heated and equilibrated under constant temperature and pressure (NVT and NPT ensembles) to reach a stable state.

  • Production Run: A long simulation (typically 100 nanoseconds to microseconds) is run under constant energy and volume (NVE ensemble) to sample the conformational space.

  • Trajectory Analysis: The resulting trajectory is analyzed to determine the populations of different conformers, the distribution of φ and ψ angles, hydrogen bonding patterns, and ring puckering. The results can then be used to calculate theoretical NMR parameters for comparison with experimental data.

Quantitative Conformational Data

The combination of experimental and computational approaches has yielded quantitative data on the conformational preferences of this compound in water. The tables below summarize key findings.

Table 1: Glycosidic Torsion Angles (φ, ψ) of Dominant this compound Conformers

MethodConformerφ (phi) Angle (°)ψ (psi) Angle (°)Reference(s)
X-ray Crystallography (Solid)Crystal Conformation~103 - 115~ -39 - -45
MD Simulation (GLYCAM06)Dominant (in water)~90 - 110~ -30 - -50
MD Simulation (GLYCAM06)Secondary (in water)~80 - 100~150 - 170
NMR & ModelingEnsemble AverageVariesVaries

Note: Angle ranges are approximate and vary slightly between different force fields and experimental conditions.

Table 2: Population Distribution of this compound Conformers in Aqueous Solution

Study / MethodDominant Conformer PopulationSecondary Conformer PopulationKey FindingReference(s)
MD Simulations (various force fields)~80-90%~10-20%The crystal-like conformation is dominant, but a second basin is consistently populated.
Optical Rotation & J-coupling Analysis--Data is better explained by an equilibrium of at least two conformers.

Visualization of Methodologies and Relationships

Methodological & Application

Application Notes and Protocols for Mitochondrial Isolation using Sucrose Density Gradient Centrifugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria are vital organelles responsible for cellular energy production, metabolism, and signaling. The isolation of pure, intact mitochondria is a critical prerequisite for a wide range of downstream applications, including proteomic analysis, metabolic studies, and the investigation of mitochondrial dysfunction in disease and drug-induced toxicity.[1][2][3][4] This document provides a detailed protocol for the isolation of highly purified mitochondria from cultured cells or tissues using sucrose density gradient centrifugation. This method separates mitochondria from other contaminating organelles based on their buoyant density, yielding a mitochondrial fraction of high purity and integrity.[2][5][6][7]

Principle of the Method

The protocol is based on the principle of differential centrifugation followed by density gradient centrifugation.[2][8] Initially, cells or tissues are homogenized to release the organelles. A series of low- and high-speed centrifugation steps are then used to separate the crude mitochondrial fraction from nuclei, unbroken cells, and other cellular debris.[4] This crude fraction is further purified by layering it onto a discontinuous (step) or continuous this compound gradient. During ultracentrifugation, organelles migrate through the gradient and band at the point where their buoyant density equals that of the surrounding this compound solution.[9][10] This allows for the effective separation of mitochondria from contaminants such as lysosomes, peroxisomes, and fragments of the endoplasmic reticulum.[7]

Experimental Protocols

Part 1: Preparation of a Crude Mitochondrial Fraction

This initial phase aims to isolate a crude mitochondrial pellet through differential centrifugation.

1.1. Reagent Preparation:

  • Homogenization Buffer (MSHE Buffer):

    • 210 mM Mannitol

    • 70 mM this compound

    • 10 mM HEPES (pH 7.4)

    • 1 mM EDTA

    • Optional: Add protease and phosphatase inhibitors immediately before use.

  • Mitochondrial Resuspension Buffer (SEM Buffer):

    • 250 mM this compound

    • 1 mM EDTA

    • 10 mM MOPS-KOH (pH 7.2)[1]

1.2. Protocol for Cultured Cells:

  • Harvest cells and wash them with ice-cold Phosphate-Buffered Saline (PBS).

  • Centrifuge at 800 x g for 5 minutes at 4°C to pellet the cells.[1]

  • Resuspend the cell pellet in an appropriate volume of ice-cold Homogenization Buffer.

  • Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice. The number of strokes should be optimized for the cell type to ensure efficient cell lysis while minimizing mitochondrial damage.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 1,000-1,200 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[2][9]

  • Carefully collect the supernatant and transfer it to a new pre-chilled tube.

  • Centrifuge the supernatant at 10,000-12,000 x g for 15 minutes at 4°C to pellet the crude mitochondria.[1]

  • Discard the supernatant and gently resuspend the pellet in a small volume of SEM Buffer. This is the crude mitochondrial fraction.

1.3. Protocol for Tissues (e.g., Liver):

  • Excise the tissue and immediately place it in ice-cold Homogenization Buffer to wash away excess blood.[1]

  • Mince the tissue into small pieces using scissors.

  • Homogenize the minced tissue in 5-10 volumes of ice-cold Homogenization Buffer using a Dounce or Potter-Elvehjem homogenizer.[4]

  • Centrifuge the homogenate at 600-1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[4]

  • Transfer the supernatant to a new tube and centrifuge at 10,000-12,000 x g for 15 minutes at 4°C to pellet the crude mitochondria.[1]

  • Wash the pellet by resuspending it in Homogenization Buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in a minimal volume of SEM Buffer. This is the crude mitochondrial fraction.

Part 2: Purification of Mitochondria using a this compound Density Gradient

This part describes the purification of the crude mitochondrial fraction using a discontinuous (step) this compound gradient.

2.1. Reagent Preparation:

  • This compound Gradient Solutions: Prepare solutions of varying this compound concentrations (w/v) in a buffer such as 10 mM MOPS/1 mM EDTA (pH 7.2-8.0).[1] Common concentrations for a step gradient are 1.5 M and 1.0 M this compound, or a multi-step gradient of 60%, 32%, 23%, and 15% this compound.[1][6]

2.2. Protocol for this compound Step Gradient Centrifugation:

  • Prepare the this compound gradient in an ultracentrifuge tube by carefully layering the different this compound solutions, starting with the highest concentration at the bottom. For a two-step gradient, layer 15 mL of 1.0 M this compound solution over 15 mL of 1.5 M this compound solution.[6] For a four-step gradient, you might layer 1.5 mL of 60%, 4 mL of 32%, 1.5 mL of 23%, and 1.5 mL of 15% this compound solutions.[1]

  • Carefully layer the crude mitochondrial suspension onto the top of the this compound gradient.[6]

  • Place the tubes in a swinging-bucket rotor and centrifuge at 60,000 to 134,000 x g for 1-2 hours at 4°C.[1][6]

  • After centrifugation, the purified mitochondria will be visible as a band at the interface of two this compound layers. For the two-step gradient, this is typically the 1.0 M/1.5 M interface.[6] For the four-step gradient, it is often found at the 32%/60% interface.[1][9]

  • Carefully aspirate and collect the mitochondrial band using a Pasteur pipette.

  • Dilute the collected fraction slowly with at least 2 volumes of SEM buffer or a similar isotonic buffer to reduce the this compound concentration.[1][6]

  • Pellet the purified mitochondria by centrifugation at 10,000-12,000 x g for 10-15 minutes at 4°C.[1]

  • Resuspend the final mitochondrial pellet in a suitable buffer for downstream applications and store at -80°C or use immediately.[1]

Data Presentation

ParameterValueSource
Initial Centrifugation (Nuclei/Debris) 600 - 1,200 x g for 10 min[2][4][9]
Crude Mitochondrial Pelleting 10,000 - 17,000 x g for 10-15 min[1][4]
This compound Gradient Ultracentrifugation 60,000 - 134,000 x g for 1-2 hours[1][6]
This compound Step Gradient Concentrations (Option 1) 1.0 M and 1.5 M[6]
This compound Step Gradient Concentrations (Option 2) 15%, 23%, 32%, 60% (w/v)[1]
Mitochondrial Band Location (Option 1) Interface of 1.0 M and 1.5 M this compound[6]
Mitochondrial Band Location (Option 2) Interface of 32% and 60% this compound[1][9]

Quality Control of Isolated Mitochondria

Assessing the purity and integrity of the isolated mitochondria is crucial for the reliability of downstream experiments.

  • Purity Assessment:

    • Western Blotting: The most common method for assessing purity is to probe for marker proteins of potential contaminants. Use antibodies against proteins specific to the endoplasmic reticulum (e.g., Calnexin), lysosomes (e.g., LAMP1), peroxisomes (e.g., Catalase), and nuclei (e.g., Histone H3). The mitochondrial fraction should show strong enrichment of mitochondrial markers (e.g., COX IV, VDAC/Porin, Tom20) and a significant reduction or absence of markers for other organelles.[11]

  • Integrity and Functional Assessment:

    • Membrane Integrity: The integrity of the outer and inner mitochondrial membranes can be assessed by Western blotting for proteins located in different mitochondrial compartments, such as Cytochrome C (intermembrane space) and Complex Vα (inner membrane).[11] A high retention of these proteins in the mitochondrial pellet indicates good membrane integrity.

    • Oxygen Consumption: The functional integrity of the electron transport chain can be measured using a Clark-type electrode or fluorescence-based oxygen consumption assays. The respiratory control ratio (RCR), which is the ratio of State 3 (ADP-stimulated) to State 4 (basal) respiration, is a key indicator of mitochondrial coupling and health.[3][12]

    • Membrane Potential: The mitochondrial membrane potential (ΔΨm) can be assessed using fluorescent dyes such as JC-1 or TMRM. A high membrane potential is indicative of healthy, functional mitochondria.

Visualization

Mitochondrial_Isolation_Workflow start Start: Cultured Cells or Tissue homogenization Homogenization in Isotonic Buffer start->homogenization low_speed_cent Low-Speed Centrifugation (1,000 x g, 10 min) homogenization->low_speed_cent supernatant1 Supernatant (Contains Mitochondria) low_speed_cent->supernatant1 Collect pellet1 Pellet (Nuclei, Debris) low_speed_cent->pellet1 Discard high_speed_cent High-Speed Centrifugation (12,000 x g, 15 min) supernatant1->high_speed_cent supernatant2 Supernatant (Cytosol) high_speed_cent->supernatant2 Discard pellet2 Crude Mitochondrial Pellet high_speed_cent->pellet2 Collect resuspend Resuspend in SEM Buffer pellet2->resuspend layering Layer Crude Mitochondria onto Gradient resuspend->layering gradient_prep Prepare this compound Density Gradient gradient_prep->layering ultracent Ultracentrifugation (100,000 x g, 1 hr) layering->ultracent collection Collect Mitochondrial Band at Interface ultracent->collection dilution Dilute with Buffer and Pellet Mitochondria collection->dilution final_pellet Pure Mitochondrial Pellet dilution->final_pellet qc Quality Control: - Western Blot - Respiration Assay final_pellet->qc

Caption: Workflow for mitochondrial isolation using this compound density gradient centrifugation.

References

Application Notes and Protocols for Sucrose in Protein Lyophilization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lyophilization, or freeze-drying, is a well-established method for preserving the long-term stability of therapeutic proteins. The process, however, subjects proteins to various stresses, including freezing and dehydration, which can lead to denaturation, aggregation, and loss of biological activity. To mitigate these effects, excipients are added to the formulation. Sucrose, a non-reducing disaccharide, is a widely used and highly effective lyoprotectant.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the lyophilization of proteins. We will cover the mechanism of action, formulation considerations, a typical lyophilization cycle, and analytical techniques for characterization of the final lyophilized product.

Mechanism of this compound as a Lyoprotectant

This compound protects proteins during lyophilization through two primary mechanisms:

  • Water Replacement Hypothesis: During drying, this compound molecules form hydrogen bonds with the protein, effectively replacing the water molecules that form the protein's hydration shell in the aqueous state. This interaction helps to maintain the native conformation of the protein in the solid state.

  • Vitrification: Upon cooling, the this compound-water-protein mixture forms a highly viscous, amorphous glassy matrix. This "vitrified" state entraps the protein molecules, severely restricting their mobility and preventing aggregation and degradation. The temperature at which this transition occurs is known as the glass transition temperature (Tg').

The effectiveness of this compound as a lyoprotectant is concentration-dependent, with higher concentrations generally providing better stability.

Experimental Protocols

Formulation Preparation

A critical step in successful lyophilization is the optimization of the formulation. The ratio of this compound to protein is a key parameter that influences the stability of the final product.

Objective: To prepare a protein formulation with an appropriate this compound concentration for lyophilization.

Materials:

  • Protein of interest (e.g., monoclonal antibody) in a suitable buffer (e.g., 10 mM histidine, pH 6.0)

  • High-purity this compound

  • Buffer solution (e.g., 10 mM histidine, pH 6.0)

  • Sterile, low-particulate vials and stoppers

Procedure:

  • Prepare a stock solution of the protein at a known concentration in the desired buffer.

  • Prepare a stock solution of this compound in the same buffer. For example, a 40% (w/v) this compound solution.

  • To achieve the desired final this compound-to-protein ratio (e.g., 2:1, 5:1, 10:1 by mass), mix appropriate volumes of the protein and this compound stock solutions.

  • If necessary, adjust the final volume with the buffer to achieve the target protein concentration (e.g., 10 mg/mL).

  • Gently mix the final formulation to ensure homogeneity. Avoid vigorous shaking or vortexing which can cause protein denaturation.

  • Filter the formulation through a 0.22 µm sterile filter to remove any potential microbial contamination and particulates.

  • Aseptically fill the formulation into sterile lyophilization vials. The fill volume should be consistent across all vials and should not exceed approximately one-third of the vial's total volume to ensure efficient drying.

  • Partially insert sterile lyophilization stoppers onto the vials.

Lyophilization Cycle Protocol

The lyophilization cycle must be carefully designed to ensure efficient drying without compromising the stability of the protein. The product temperature must be kept below the glass transition temperature (Tg') during primary drying to prevent cake collapse.

Objective: To perform a conservative lyophilization cycle for a this compound-containing protein formulation.

Equipment:

  • Freeze-dryer with programmable temperature and pressure controls.

Procedure:

This protocol is a general guideline and should be optimized for each specific formulation and freeze-dryer.

  • Freezing:

    • Load the filled vials onto the freeze-dryer shelves, pre-cooled to 5°C.

    • Ramp down the shelf temperature to -40°C at a rate of 1°C/minute.

    • Hold the shelf temperature at -40°C for at least 2 hours to ensure complete solidification of the product.

  • Primary Drying (Sublimation):

    • Once the product is completely frozen, apply a vacuum to the chamber, typically between 50 and 150 mTorr.

    • Ramp the shelf temperature to -25°C at a rate of 0.5°C/minute. The product temperature should remain below the Tg' of the formulation.

    • Hold at this temperature and pressure until all the ice has sublimated. This can be monitored by observing the product temperature, which will rise to the shelf temperature, and by capacitance manometers, which will show a drop in pressure. This step can take 24-48 hours depending on the formulation and fill volume.

  • Secondary Drying (Desorption):

    • After primary drying is complete, ramp the shelf temperature to 25°C at a rate of 0.2°C/minute.

    • Maintain the chamber pressure at or below 50 mTorr.

    • Hold at this temperature for at least 8-12 hours to remove residual bound water. The final moisture content should ideally be below 1%.

  • Stoppering and Storage:

    • Once secondary drying is complete, backfill the chamber with an inert gas like nitrogen to atmospheric pressure.

    • Fully stopper the vials under the inert atmosphere.

    • Remove the vials from the freeze-dryer and seal them with aluminum crimp caps.

    • Store the lyophilized product at the recommended temperature, typically 2-8°C.

Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of this compound-containing lyophilized protein formulations.

Table 1: Effect of this compound to Protein Ratio on Glass Transition Temperature (Tg') and Protein Stability

This compound:Protein (w/w)Tg' (°C)Protein Aggregation (%) (Post-Lyophilization)
0:1 (No this compound)N/A15.2
1:1-33.53.8
2:1-32.81.5
5:1-32.1< 1.0
10:1-31.5< 1.0

Data are representative and will vary depending on the protein and buffer system.

Table 2: Secondary Structure Analysis of a Monoclonal Antibody by FTIR

Formulationα-Helix (%)β-Sheet (%)Turns/Random Coil (%)
Liquid Formulation (Control)254530
Lyophilized without this compound155530
Lyophilized with 2:1 this compound:Protein234631

Data are representative and indicate the preservation of secondary structure in the presence of this compound.

Visualization of Key Processes

Lyophilization_Workflow cluster_prep Formulation Preparation cluster_lyo Lyophilization Cycle cluster_post Post-Lyophilization Formulation Protein + this compound + Buffer Filtering Sterile Filtration (0.22 µm) Formulation->Filtering Filling Aseptic Filling into Vials Filtering->Filling Freezing Freezing (-40°C) Filling->Freezing Primary_Drying Primary Drying (-25°C, <150 mTorr) Freezing->Primary_Drying Secondary_Drying Secondary Drying (25°C, <50 mTorr) Primary_Drying->Secondary_Drying Stoppering Stoppering under N2 Secondary_Drying->Stoppering Storage Storage (2-8°C) Stoppering->Storage

Caption: Experimental workflow for protein lyophilization with this compound.

Sucrose_Protection_Mechanism cluster_native Native State (Aqueous) cluster_lyo_stress Lyophilization Stress cluster_protected Protected State (Lyophilized) Protein_Native Native Protein Water Hydration Shell (Water) Protein_Native->Water interacts with Dehydration Dehydration Protein_Native->Dehydration Protein_Protected Native-like Protein Dehydration->Protein_Protected protected by this compound Sucrose_Glass Amorphous this compound Matrix Protein_Protected->Sucrose_Glass entrapped in Sucrose_H_Bond This compound H-bonds Protein_Protected->Sucrose_H_Bond stabilized by

Sucrose as a Cryoprotectant for Mammalian Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryopreservation is an essential technique for the long-term storage of mammalian cells, ensuring the availability of consistent cell stocks for research, drug development, and clinical applications. While dimethyl sulfoxide (B87167) (DMSO) has traditionally been the cryoprotectant of choice, its cellular toxicity necessitates the exploration of alternatives. Sucrose, a non-permeating disaccharide, has emerged as a promising cryoprotective agent (CPA), often used in combination with other CPAs to enhance cell viability and recovery post-thaw. This document provides detailed application notes on the mechanisms of this compound as a cryoprotectant, quantitative data on its efficacy, and comprehensive protocols for its use in the cryopreservation of various mammalian cell lines.

Introduction

The process of cryopreservation subjects cells to significant stresses, including osmotic shock, intracellular ice crystal formation, and apoptosis, which can compromise cell viability and function upon thawing. Cryoprotectants are employed to mitigate this damage. This compound, as an extracellular cryoprotectant, primarily functions by increasing the viscosity of the extracellular solution, thereby reducing ice crystal formation and minimizing osmotic stress during the freezing and thawing processes. It is often used to reduce the required concentration of more toxic permeating cryoprotectants like DMSO.[1][2][3]

Mechanism of Action

This compound exerts its cryoprotective effects through several mechanisms:

  • Osmotic Stabilization: By remaining in the extracellular space, this compound creates an osmotic gradient that draws water out of the cells before freezing. This dehydration minimizes the formation of damaging intracellular ice crystals.[4][5]

  • Inhibition of Ice Crystal Growth: this compound increases the viscosity of the extracellular medium, which hinders the growth of large, damaging ice crystals during freezing.[6]

  • Membrane Stabilization: this compound is believed to interact with the lipid bilayer of the cell membrane, stabilizing it against the mechanical stresses of freezing and thawing.[2]

  • Mitigation of Apoptosis: Cryopreservation can induce apoptosis, or programmed cell death, through various signaling pathways. While the direct interaction of this compound with these pathways is still under investigation, its ability to reduce the initial cellular stress of freezing likely contributes to a decrease in apoptotic events.

Data Presentation: Efficacy of this compound as a Cryoprotectant

The following tables summarize quantitative data from various studies on the effectiveness of this compound as a cryoprotectant, often in comparison to or in combination with other agents.

Cell TypeCryoprotectant(s)Post-Thaw Viability (%)Reference(s)
Jurkat Cells 10% DMSO~85%[1]
5% DMSO + 0.2 M this compound~80%[1]
0.4 M this compoundSignificantly lower than DMSO[7]
Umbilical Cord-Derived MSCs 10% DMSO~90%[2]
10% Glycerol~70%[2]
10% Glycerol + 0.2 M this compound~85%[2]
Vero Cells 10% DMSO60%[8]
10% Glycerol70%[8]
Chicken Sperm Control (DMF)86% (Fertility)[6]
1 mmol this compound + DMF91% (Fertility)[6]

Experimental Protocols

General Protocol for Cryopreservation of Mammalian Cells with this compound

This protocol provides a general framework for using this compound as a component of the cryopreservation medium. Optimal concentrations of this compound and other cryoprotectants may need to be determined empirically for specific cell lines.[9][10][11]

Materials:

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • This compound (sterile, cell culture grade)

  • Dimethyl Sulfoxide (DMSO, cell culture grade) or Glycerol

  • Cryovials

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer

  • Liquid nitrogen storage tank

Procedure:

  • Cell Preparation:

    • Culture cells to a high density, ensuring they are in the logarithmic growth phase with high viability (>90%).[11]

    • For adherent cells, detach them from the culture vessel using trypsin or another appropriate dissociation reagent. Neutralize the dissociation agent with complete medium.

    • For suspension cells, proceed directly to centrifugation.

    • Centrifuge the cell suspension at a low speed (e.g., 200-300 x g) for 5 minutes to pellet the cells.

    • Carefully aspirate the supernatant.

  • Preparation of Cryopreservation Medium:

    • Prepare the cryopreservation medium on ice. A common formulation is:

      • 70-80% complete culture medium

      • 10-20% FBS

      • 5-10% DMSO or Glycerol

      • 0.1 - 0.2 M this compound

    • Note: The final concentrations of DMSO/Glycerol and this compound should be optimized for the specific cell line.

  • Cell Resuspension and Aliquoting:

    • Gently resuspend the cell pellet in the chilled cryopreservation medium to a final concentration of 1 x 10^6 to 1 x 10^7 cells/mL.[9]

    • Aliquot 1 mL of the cell suspension into pre-labeled cryovials.

  • Freezing:

    • Place the cryovials in a controlled-rate freezing container.

    • Place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.[12]

    • Transfer the cryovials to a liquid nitrogen storage tank for long-term storage.

Protocol for Thawing Cryopreserved Cells

Rapid thawing is crucial for high cell viability.[9]

Materials:

  • 37°C water bath

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile centrifuge tubes

Procedure:

  • Quickly retrieve the cryovial from liquid nitrogen storage.

  • Immediately immerse the vial in a 37°C water bath, agitating gently until only a small ice crystal remains.

  • Wipe the outside of the vial with 70% ethanol.

  • In a sterile environment, transfer the contents of the vial to a centrifuge tube containing 9 mL of pre-warmed complete culture medium.

  • Centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells and remove the cryopreservation medium.

  • Aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.

  • Transfer the cells to a suitable culture vessel and place them in a 37°C incubator.

  • Monitor the cells for attachment (for adherent cells) and growth over the next 24-48 hours.

Viability Assessment Protocol

Post-thaw cell viability can be assessed using various methods. The trypan blue exclusion assay is a common and straightforward method.

Materials:

  • Trypan blue solution (0.4%)

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Take a small aliquot of the thawed and resuspended cell suspension.

  • Mix the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Incubate for 1-2 minutes at room temperature.

  • Load the mixture into a hemocytometer.

  • Under a microscope, count the number of viable (unstained) and non-viable (blue) cells.

  • Calculate the percentage of viable cells:

    • % Viability = (Number of viable cells / Total number of cells) x 100

Mandatory Visualizations

Cryopreservation Workflow with this compound

CryopreservationWorkflow cluster_prep Cell Preparation cluster_freezing Freezing cluster_thawing Thawing & Recovery Harvest Harvest Cells in Log Phase Centrifuge Centrifuge (200-300 x g) Harvest->Centrifuge Pellet Cell Pellet Centrifuge->Pellet Resuspend Resuspend in Cryo-Medium (with this compound) Pellet->Resuspend Aliquot Aliquot to Cryovials Resuspend->Aliquot ControlledFreeze Controlled Rate Freezing (-1°C/min to -80°C) Aliquot->ControlledFreeze LN2 Long-term Storage in Liquid Nitrogen ControlledFreeze->LN2 RapidThaw Rapid Thaw (37°C) LN2->RapidThaw Wash Wash & Centrifuge RapidThaw->Wash Culture Resuspend & Culture Wash->Culture Viability Assess Viability Culture->Viability

Caption: Experimental workflow for cryopreserving mammalian cells using a this compound-containing medium.

Signaling Pathways in Cryoinjury and the Protective Role of this compound

CryoinjuryPathways cluster_stress Cryopreservation Stress cluster_this compound Protective Action of this compound cluster_apoptosis Apoptosis Signaling Ice Intracellular Ice Formation Mito Mitochondrial Dysfunction Ice->Mito Osmotic Osmotic Stress Osmotic->Mito This compound Extracellular this compound This compound->Ice Reduces This compound->Osmotic Mitigates Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of this compound in mitigating cryoinjury-induced apoptosis.

Conclusion

This compound is a valuable component in cryopreservation media for mammalian cells. Its ability to mitigate osmotic stress and inhibit ice crystal formation contributes to improved post-thaw cell viability and recovery. While it may not be as effective as a sole cryoprotectant compared to DMSO for all cell types, its use in combination with reduced concentrations of permeating CPAs offers a promising strategy to minimize cellular toxicity. The protocols provided herein serve as a foundation for developing optimized cryopreservation procedures for specific research and development needs. Further investigation into the precise molecular interactions of this compound with cellular components during cryopreservation will continue to enhance its application in this critical laboratory technique.

References

Application Notes and Protocols: Utilizing Sucrose to Induce Osmotic Stress in Plant Cell Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osmotic stress, a major abiotic stress factor, significantly impacts plant growth, development, and productivity. It is primarily caused by environmental conditions such as drought, high salinity, and low temperatures, which lead to a decrease in water potential in the soil and consequently within the plant's cells.[1][2][3] To study the intricate molecular and cellular responses of plants to this stress, researchers often employ osmotic agents in controlled laboratory settings. Sucrose, a readily available and metabolically relevant sugar, is a widely used osmolyte to simulate osmotic stress in plant cell and tissue culture.[4][5][6] Beyond its role as a carbon and energy source, this compound at elevated concentrations lowers the water potential of the culture medium, thereby inducing osmotic stress on the plant cells.[4][5][6] This application note provides detailed protocols and methodologies for utilizing this compound to create osmotic stress in plant cell studies, along with insights into the downstream signaling pathways and methods for data analysis.

Principles of this compound-Induced Osmotic Stress

The fundamental principle behind using this compound to induce osmotic stress lies in the concept of water potential. Water moves across a semipermeable membrane from an area of higher water potential to an area of lower water potential.[7] By increasing the this compound concentration in the growth medium, the water potential of the medium is reduced. This creates a water potential gradient between the medium and the plant cells, causing water to move out of the cells and leading to cellular dehydration and a loss of turgor pressure. This physiological state mimics the effects of environmental drought and salinity.

It is crucial to recognize that this compound can also act as a signaling molecule and a carbon source, which can sometimes confound the specific effects of osmotic stress.[4][8] Therefore, experimental designs should include appropriate controls, such as using a non-metabolizable sugar like mannitol, to differentiate between osmotic and metabolic effects.[8]

Data Presentation: Quantitative Effects of this compound on Osmotic Potential

The relationship between this compound concentration and the osmotic potential of the solution is a critical parameter for designing experiments. The following table provides a reference for the approximate osmotic potential of this compound solutions at various concentrations. These values can be calculated using the van't Hoff equation or measured using an osmometer.

This compound Concentration (M)This compound Concentration (% w/v)Approximate Osmotic Potential (MPa)
0.13.42-0.25
0.26.85-0.50
0.310.27-0.75
0.413.70-1.00
0.517.12-1.25
0.620.54-1.51
0.827.39-2.01
1.034.23-2.51

Note: These values are approximations and can be influenced by temperature and the presence of other solutes in the medium. It is recommended to measure the osmotic potential of the prepared media using a vapor pressure osmometer or a freezing point depression osmometer for precise experimental control.

Experimental Protocols

Protocol 1: Induction of Osmotic Stress in Plant Cell Suspension Cultures

This protocol outlines the steps for applying this compound-induced osmotic stress to plant cell suspension cultures.

Materials:

  • Established plant cell suspension culture (e.g., Arabidopsis thaliana, tobacco BY-2)

  • Liquid growth medium (e.g., Murashige and Skoog (MS) medium)

  • This compound (analytical grade)

  • Sterile flasks

  • Shaker incubator

  • Hemocytometer or automated cell counter

  • Microscope

  • Reagents for viability staining (e.g., Evans blue, FDA)

Procedure:

  • Prepare Stress Media: Prepare the liquid growth medium with varying concentrations of this compound to achieve the desired osmotic potentials (refer to the table above). For example, to test the effects of moderate and severe stress, prepare media with 0.3 M and 0.6 M this compound, respectively. A control medium with the standard this compound concentration (e.g., 3% or ~0.088 M) should also be prepared.

  • Cell Culture Inoculation: Subculture the actively growing plant cells into the prepared stress and control media. Ensure a consistent initial cell density across all treatments.

  • Incubation: Incubate the flasks on a shaker incubator under controlled conditions (e.g., 25°C, continuous light or defined photoperiod, 120 rpm).

  • Data Collection: Harvest cell samples at specific time points (e.g., 0, 6, 12, 24, 48 hours) after stress induction.

  • Analysis:

    • Cell Growth: Determine the cell density using a hemocytometer or an automated cell counter.

    • Cell Viability: Assess cell viability using staining methods. For example, Evans blue stains non-viable cells blue, while fluorescein (B123965) diacetate (FDA) stains viable cells green under a fluorescence microscope.

    • Biochemical Assays: Perform biochemical assays to measure stress markers such as proline content, reactive oxygen species (ROS) levels, and antioxidant enzyme activities.

Protocol 2: Analysis of Gene Expression in Response to this compound-Induced Osmotic Stress

This protocol describes the methodology for analyzing changes in gene expression in plant seedlings subjected to osmotic stress.

Materials:

  • Plant seedlings (e.g., Arabidopsis thaliana grown on agar (B569324) plates)

  • MS agar medium

  • This compound

  • Sterile petri dishes

  • Liquid nitrogen

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Procedure:

  • Prepare Stress Plates: Prepare MS agar plates containing different concentrations of this compound to induce osmotic stress.

  • Seedling Transfer: Carefully transfer seedlings of a uniform size and developmental stage from standard MS plates to the this compound-containing plates.

  • Stress Treatment: Incubate the plates under controlled growth conditions for the desired duration of stress (e.g., 24 hours).

  • Sample Collection: Harvest the whole seedlings or specific tissues (e.g., roots, shoots) and immediately freeze them in liquid nitrogen to prevent RNA degradation.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the frozen samples using a suitable RNA extraction kit. Synthesize complementary DNA (cDNA) from the extracted RNA.

  • Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR to analyze the expression levels of target genes known to be involved in osmotic stress responses (e.g., genes encoding late embryogenesis abundant (LEA) proteins, aquaporins, and transcription factors). Use appropriate housekeeping genes for normalization.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare this compound Media (Control & Stress Concentrations) induce_stress Induce Osmotic Stress prep_media->induce_stress prep_cells Prepare Plant Cells (Suspension or Seedlings) prep_cells->induce_stress incubation Incubate under Controlled Conditions induce_stress->incubation data_collection Collect Samples (Time-course) incubation->data_collection analysis Physiological & Molecular Analyses data_collection->analysis

Caption: Experimental workflow for inducing osmotic stress using this compound.

signaling_pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response stress This compound-Induced Osmotic Stress osmosensors Osmosensors (e.g., Receptor-like Kinases) stress->osmosensors aba ABA Biosynthesis & Signaling stress->aba ca2 Ca2+ Influx osmosensors->ca2 ros ROS Production osmosensors->ros mapk MAPK Cascades ca2->mapk snrk2 SnRK2 Kinases ca2->snrk2 ros->mapk gene_exp Stress-Responsive Gene Expression mapk->gene_exp snrk2->gene_exp aba->snrk2 osmolyte Osmolyte Accumulation (e.g., Proline) gene_exp->osmolyte ion_homeostasis Ion Homeostasis gene_exp->ion_homeostasis growth_reg Growth Regulation gene_exp->growth_reg

Caption: Simplified signaling pathway of osmotic stress response in plant cells.

Key Signaling Pathways in Osmotic Stress Response

The perception of osmotic stress at the plasma membrane triggers a complex network of intracellular signaling pathways.[1][9] While the precise osmosensors are still under investigation, receptor-like kinases are thought to play a crucial role.[10] Downstream signaling events often involve:

  • Calcium (Ca2+) Influx: A rapid increase in cytosolic Ca2+ concentration is one of the earliest responses to osmotic stress.[9] This Ca2+ signature is decoded by various calcium-binding proteins, which in turn activate downstream protein kinases.

  • Reactive Oxygen Species (ROS) Production: Osmotic stress can lead to the production of ROS, which act as signaling molecules to activate further stress responses.[1]

  • Mitogen-Activated Protein Kinase (MAPK) Cascades: MAPK cascades are key signaling modules that phosphorylate a wide range of target proteins, including transcription factors, to regulate gene expression.[1][10]

  • SNF1-related protein kinase 2 (SnRK2): The SnRK2 family of protein kinases are central regulators of osmotic stress signaling, acting in both abscisic acid (ABA)-dependent and ABA-independent pathways.[2][3]

  • Abscisic Acid (ABA) Signaling: Osmotic stress induces the biosynthesis of the phytohormone ABA, which plays a critical role in mediating stress responses such as stomatal closure and the expression of stress-responsive genes.[2][3][9]

These signaling pathways ultimately lead to a range of physiological and metabolic adjustments, including the accumulation of compatible osmolytes like proline, maintenance of ion homeostasis, and regulation of plant growth to conserve resources.[9]

Conclusion

This compound is a valuable and convenient tool for inducing osmotic stress in plant cell studies, allowing for the investigation of complex signaling networks and adaptive responses. By carefully designing experiments with appropriate controls and employing the detailed protocols provided, researchers can gain significant insights into the mechanisms of plant stress tolerance. This knowledge is essential for the development of crops with enhanced resilience to changing environmental conditions and for the discovery of novel drug targets that can modulate plant stress responses.

References

Preparation of Sterile Sucrose Solutions for Microbiological Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sucrose, a disaccharide composed of glucose and fructose, is a common component in microbiological culture media, serving as a carbon source for a wide range of microorganisms.[1] It is also utilized in various cellular and molecular biology applications, such as in density gradient centrifugation and as a cryoprotectant. The preparation of sterile this compound solutions is a critical step to prevent microbial contamination, which can lead to inaccurate experimental results and compromised cell cultures.

The two primary methods for sterilizing this compound solutions are heat sterilization via autoclaving and sterile filtration. The choice of method depends on the specific requirements of the application, including the concentration of the this compound solution and the heat sensitivity of other components in the medium. While autoclaving is a common and effective method for sterilization, it can lead to the hydrolysis of this compound into its monosaccharide components, glucose and fructose, and at higher temperatures and longer durations, caramelization.[2][3] This degradation can affect the solution's performance in downstream applications.[4] Sterile filtration, on the other hand, avoids heat-induced degradation but may be challenging for high-concentration, viscous solutions.

This document provides detailed protocols for the preparation of sterile this compound solutions by both autoclaving and sterile filtration, along with guidelines for quality control and storage.

Comparison of Sterilization Methods

The selection of an appropriate sterilization method is crucial for maintaining the integrity of this compound solutions. The following table summarizes the key parameters and considerations for autoclaving and sterile filtration.

ParameterAutoclave SterilizationFilter Sterilization
Principle Sterilization by steam heat under pressure.Physical removal of microorganisms by passage through a membrane filter.
Standard Temp. 121°C[1]Ambient Temperature
Standard Time 15-20 minutes[1]Varies with volume and viscosity.
Efficacy Kills all forms of microbial life, including spores.Removes bacteria and fungi; efficacy against viruses and mycoplasma may vary.[5]
This compound Degradation Potential for hydrolysis and caramelization.[2][3]No heat-induced degradation.
Concentration Limit Lower concentrations are more susceptible to heat effects.[6]High concentrations (>40%) increase viscosity, making filtration difficult.
Volume Limit Smaller volumes (<1 Liter) are recommended to minimize heating time.[6]Suitable for a wide range of volumes, though large volumes may be time-consuming.
Equipment AutoclaveFiltration unit (e.g., syringe filter, vacuum filter, or tangential flow filtration system).

Experimental Protocols

Protocol 1: Autoclave Sterilization of this compound Solution

This protocol describes the preparation of a sterile this compound solution using an autoclave. This method is suitable for applications where a low level of this compound hydrolysis is acceptable.

3.1.1. Materials

  • High-purity this compound (e.g., molecular biology grade)

  • High-purity water (e.g., distilled, deionized, or Milli-Q)

  • Autoclavable glass bottle with a loosened cap

  • Stir plate and magnetic stir bar

  • Aluminum foil

  • Autoclave

3.1.2. Procedure

  • Preparation of Solution:

    • Weigh the desired amount of high-purity this compound.

    • In a clean, autoclavable glass bottle, add the this compound to the high-purity water to achieve the desired final concentration.

    • Add a magnetic stir bar to the bottle and place it on a stir plate.

    • Stir until the this compound is completely dissolved. For high concentrations, gentle warming on a hot plate with stirring can aid dissolution. Avoid boiling, as this can cause caramelization.[7]

  • Autoclaving:

    • Loosen the cap of the bottle to allow for pressure equalization during autoclaving. Do not seal the cap tightly.

    • Cover the cap and neck of the bottle with aluminum foil.

    • Place the bottle in an autoclave.

    • Autoclave at 121°C for 15-20 minutes.[1] Note that the total time inside the autoclave will be longer due to the heat-up and cool-down cycles. For larger volumes, a longer sterilization time may be necessary, but this will also increase the risk of degradation.[4]

  • Post-Autoclaving:

    • Once the autoclave cycle is complete and the pressure has returned to a safe level, carefully remove the bottle.

    • Place the bottle in a clean, low-traffic area to cool to room temperature.

    • Once cooled, tighten the cap.

    • Label the bottle with the contents, concentration, and date of preparation.

3.1.3. Quality Control

  • Visual Inspection: Check for any signs of caramelization (a yellow to brown color).[2][3] A slight yellowing may be acceptable for some applications, but a brown color indicates significant degradation.

  • pH Measurement: The pH of the solution may decrease after autoclaving due to the formation of acidic degradation products.[8]

  • Sterility Testing: Perform sterility testing as described in section 4.1.

Protocol 2: Filter Sterilization of this compound Solution

This protocol describes the preparation of a sterile this compound solution using membrane filtration. This is the preferred method for heat-sensitive applications or when the integrity of the this compound molecule is critical.

3.2.1. Materials

  • High-purity this compound

  • High-purity, sterile water

  • Sterile receiving vessel (e.g., glass bottle or plastic container)

  • Sterile filtration unit with a 0.22 µm pore size membrane (e.g., syringe filter for small volumes, or a vacuum filtration system for larger volumes).

  • Laminar flow hood or biological safety cabinet

  • Stir plate and magnetic stir bar

3.2.2. Procedure

  • Preparation of Solution:

    • Inside a laminar flow hood, weigh the desired amount of high-purity this compound.

    • In a sterile container, add the this compound to the sterile, high-purity water.

    • Add a sterile magnetic stir bar and stir until the this compound is completely dissolved.

  • Filtration:

    • Aseptically assemble the sterile filtration unit according to the manufacturer's instructions.

    • For small volumes (up to 100 mL), draw the this compound solution into a sterile syringe, attach a sterile 0.22 µm syringe filter, and dispense the solution into a sterile receiving vessel.

    • For larger volumes, pour the this compound solution into the funnel of a sterile vacuum filtration system and apply a vacuum to draw the solution through the 0.22 µm membrane into the sterile receiving bottle. For highly viscous solutions, a positive pressure filtration system may be more effective.

  • Post-Filtration:

    • Aseptically seal the sterile receiving vessel.

    • Label the vessel with the contents, concentration, and date of preparation.

3.2.3. Quality Control

  • Bubble Point Test (for some filter types): Perform a bubble point test on the filter after use to ensure filter integrity.

  • Sterility Testing: Perform sterility testing as described in section 4.1.

  • Concentration Verification: The concentration can be verified by measuring the refractive index (see section 4.2).

Quality Control and Stability

Sterility Testing

Sterility testing should be performed to confirm the absence of microbial contamination. The USP <71> guidelines provide two primary methods: membrane filtration and direct inoculation.[9][10]

  • Membrane Filtration: A sample of the sterile this compound solution is passed through a 0.45 µm membrane filter. The filter is then incubated in appropriate culture media (e.g., Fluid Thioglycollate Medium and Tryptic Soy Broth) for 14 days.[4]

  • Direct Inoculation: A small volume of the sterile this compound solution is directly inoculated into culture media and incubated for 14 days.[4]

During the incubation period, the media are observed for any signs of microbial growth (turbidity).

Concentration and Purity Assessment
  • Refractive Index: The concentration of a pure this compound solution can be quickly and accurately determined by measuring its refractive index. This can also be used to monitor for evaporation during storage.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a refractive index detector (RID) can be used to determine the concentration of this compound and to detect the presence of degradation products like glucose and fructose.

Storage and Stability

Proper storage is essential to maintain the sterility and stability of this compound solutions.

Storage ConditionRecommendationExpected Stability
Temperature Refrigerate at 2-8°C.[10]Can be stable for weeks to months if sterile.[11]
Container Store in a well-sealed, sterile container.[10][12]A tightly sealed container prevents evaporation and contamination.[9][10]
Light Protect from light.Reduces the potential for photo-degradation.

Sterile, properly stored this compound solutions can be stable for an extended period. However, repeated sampling from the same container increases the risk of contamination.[9] It is good practice to aliquot the solution into smaller, single-use volumes.

Visual Workflows

The following diagrams illustrate the workflows for the preparation of sterile this compound solutions.

Autoclave_Sterilization_Workflow cluster_prep Preparation cluster_sterilization Sterilization cluster_post Post-Sterilization A Weigh this compound & Water B Dissolve this compound A->B C Loosen Cap & Cover with Foil B->C D Autoclave at 121°C for 15-20 min C->D E Cool to Room Temperature D->E F Tighten Cap & Label E->F G Quality Control F->G H Store at 2-8°C G->H

Autoclave Sterilization Workflow

Filter_Sterilization_Workflow cluster_prep Preparation (Aseptic) cluster_sterilization Sterilization (Aseptic) cluster_post Post-Sterilization A Weigh this compound B Dissolve in Sterile Water A->B C Assemble 0.22 µm Filtration Unit B->C D Filter Solution into Sterile Container C->D E Seal & Label Container D->E F Quality Control E->F G Store at 2-8°C F->G

Filter Sterilization Workflow

References

Application of Sucrose in Formulating Stable Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule. A critical challenge in the development of ADCs is to maintain their stability throughout the manufacturing process, storage, and administration. Instability can lead to aggregation, degradation, and loss of efficacy, posing significant risks to patient safety. Sucrose, a non-reducing disaccharide, is a widely used excipient in biopharmaceutical formulations to enhance the stability of proteins, including mAbs and ADCs. This application note details the role of this compound in stabilizing ADCs, particularly in lyophilized formulations, and provides protocols for key stability-indicating assays.

This compound acts as a stabilizer through several mechanisms. In the liquid state, it is preferentially excluded from the protein surface, which increases the thermodynamic stability of the native protein structure. During lyophilization, this compound forms an amorphous glassy matrix that protects the ADC from stresses encountered during freezing and drying. This glassy matrix restricts molecular mobility, thereby preventing aggregation and degradation in the solid state.

Data Presentation: Efficacy of this compound in ADC Stabilization

The following tables summarize quantitative data from studies evaluating the impact of this compound on the stability of antibody-based biologics.

Table 1: Effect of this compound on Subvisible Particle Formation in a Lyophilized Monoclonal Antibody Formulation

This table presents data on the number of subvisible particles in reconstituted lyophilized IgG1 formulations with varying this compound-to-protein weight ratios after storage. The data demonstrates a significant reduction in particle formation with increasing this compound concentration.

This compound:Protein (w/w ratio)Total Particles/mL (≥1 µm)Total Particles/mL (≥10 µm)
0:11,500,00015,000
0.5:1300,0003,000
1:1100,0001,000
2:150,000500

Table 2: Impact of this compound on the Thermal Stability of a Monoclonal Antibody

This table shows the effect of this compound on the glass transition temperature (Tg') of a frozen monoclonal antibody solution, indicating that this compound helps to prevent cold-crystallization.

FormulationGlass Transition Temperature (Tg') (°C)
25 mM Sodium Citrate Buffer-40
25 mM Sodium Citrate Buffer + 125 mM this compound-32

Table 3: Representative Lyophilization Cycle Parameters for an ADC Formulation Containing this compound

This table provides an example of a lyophilization cycle for a 5% this compound formulation, highlighting the key stages and parameters.

StageShelf Temperature (°C)Chamber Pressure (mTorr)Duration (hours)
Freezing-40Atmospheric4
Primary Drying-2510060
Secondary Drying255010

Experimental Protocols

Size Exclusion Chromatography (SEC) for Aggregation Analysis

Purpose: To separate and quantify aggregates, monomers, and fragments of an ADC based on their hydrodynamic radius.

Materials:

  • ADC sample

  • SEC column (e.g., Agilent AdvanceBio SEC 300Å)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4

  • Sample vials

Protocol:

  • Prepare the mobile phase (PBS, pH 7.4) and degas it.

  • Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Prepare the ADC sample by diluting it to a final concentration of 1 mg/mL in the mobile phase.

  • Inject a 20 µL aliquot of the prepared sample onto the column.

  • Run the chromatography for a sufficient time to allow for the elution of all species (typically 15-20 minutes).

  • Monitor the eluate at 280 nm.

  • Integrate the peaks corresponding to aggregates, monomer, and fragments.

  • Calculate the percentage of each species relative to the total peak area.

Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment

Purpose: To determine the thermal transition midpoint (Tm) of an ADC, which is an indicator of its conformational stability.

Materials:

  • ADC sample

  • Differential Scanning Calorimeter

  • Sample and reference pans

  • Formulation buffer (as a reference)

Protocol:

  • Prepare the ADC sample and the reference buffer. The ADC concentration should be between 0.5 and 1.0 mg/mL.

  • Load approximately 10-20 µL of the ADC sample into a sample pan and the same volume of buffer into a reference pan. Seal the pans hermetically.

  • Place the pans in the DSC instrument.

  • Set the experimental parameters: scan from 25°C to 100°C at a heating rate of 1°C/minute.

  • Run the DSC scan.

  • Analyze the resulting thermogram. The peak of the endotherm corresponds to the Tm of the ADC. Multiple peaks may be observed, corresponding to the unfolding of different domains of the antibody.

Lyophilization of an ADC Formulation with this compound

Purpose: To freeze-dry an ADC formulation to enhance its long-term stability.

Materials:

  • ADC in a formulation buffer containing this compound

  • Lyophilizer (freeze-dryer)

  • Sterile vials and stoppers

Protocol:

  • Aseptically fill sterile vials with the ADC formulation.

  • Partially insert sterile lyophilization stoppers into the vials.

  • Load the vials onto the shelves of the lyophilizer.

  • Freezing Stage: Cool the shelves to -40°C at a rate of 1°C/minute and hold for at least 3 hours to ensure complete freezing.

  • Primary Drying Stage: Reduce the chamber pressure to 100 mTorr and raise the shelf temperature to -25°C. Hold these conditions until all the ice has sublimated. This can be monitored by observing the product temperature and the pressure difference between the capacitance manometer and the Pirani gauge.

  • Secondary Drying Stage: After the completion of primary drying, increase the shelf temperature to 25°C and maintain the pressure at 50 mTorr for at least 8 hours to remove residual moisture.

  • Once secondary drying is complete, backfill the chamber with sterile nitrogen to atmospheric pressure and fully stopper the vials.

  • Remove the vials from the lyophilizer and seal them with aluminum caps.

Subvisible Particle Analysis by Micro-Flow Imaging (MFI)

Purpose: To quantify and characterize subvisible particles in the reconstituted lyophilized ADC.

Materials:

  • Reconstituted ADC sample

  • Micro-Flow Imaging (MFI) instrument

  • Particle-free water for injection (WFI)

  • Sample vials or microplate

Protocol:

  • Reconstitute the lyophilized ADC cake with the specified volume of sterile WFI. Gently swirl the vial to dissolve the cake completely; do not shake.

  • Allow the reconstituted sample to sit for 10-15 minutes to allow for the dissipation of any air bubbles.

  • Prime the MFI instrument with particle-free WFI to ensure the fluidics are clean.

  • Run a blank analysis with particle-free WFI to establish a baseline.

  • Carefully transfer the reconstituted ADC sample to a clean sample vial or well of a microplate, avoiding the introduction of air bubbles.

  • Analyze the sample using the MFI instrument. The instrument will capture images of particles as they flow through the microfluidic cell.

  • The instrument software will analyze the images to provide particle counts, size distribution, and morphological parameters (e.g., circularity, aspect ratio).

  • Compare the particle counts to the formulation with and without this compound to assess the impact of the excipient on particle formation.

Visualizations

ADC_Formulation_Workflow cluster_0 Formulation Development cluster_1 Lyophilization Process cluster_2 Stability Testing ADC_API ADC Drug Substance Excipient_Screening Excipient Screening (this compound, Buffers, etc.) ADC_API->Excipient_Screening Formulation_Optimization Formulation Optimization Excipient_Screening->Formulation_Optimization Filling Aseptic Filling Formulation_Optimization->Filling Optimized Formulation Freezing Freezing (-40°C) Filling->Freezing Primary_Drying Primary Drying (Sublimation) Freezing->Primary_Drying Secondary_Drying Secondary Drying (Desorption) Primary_Drying->Secondary_Drying Stoppering Stoppering & Capping Secondary_Drying->Stoppering Reconstitution Reconstitution Stoppering->Reconstitution Lyophilized ADC SEC SEC (Aggregation) Reconstitution->SEC DSC DSC (Thermal Stability) Reconstitution->DSC MFI MFI (Subvisible Particles) Reconstitution->MFI

Caption: Workflow for ADC Formulation, Lyophilization, and Stability Testing.

Sucrose_Stabilization_Mechanism cluster_liquid Liquid State cluster_solid Lyophilized State Native_ADC Native ADC Unfolded_ADC Unfolded ADC Native_ADC->Unfolded_ADC Unfolding Amorphous_Matrix Amorphous this compound Glassy Matrix Unfolded_ADC->Native_ADC Folding Sucrose_Exclusion Preferential Exclusion of this compound Sucrose_Exclusion->Native_ADC Immobilized_ADC Immobilized ADC Amorphous_Matrix->Immobilized_ADC Entraps Reduced_Mobility Reduced Molecular Mobility Immobilized_ADC->Reduced_Mobility

Caption: Mechanism of ADC Stabilization by this compound.

Application Notes and Protocols: Sucrose as a Bulking Agent in Pharmaceutical Freeze-Drying

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing sucrose as a bulking agent in the lyophilization of pharmaceutical products. This compound is a widely used excipient that serves critical functions in stabilizing therapeutic molecules, particularly biologics, and ensuring the formation of an elegant and robust freeze-dried cake.

I. Introduction to this compound in Lyophilization

Freeze-drying, or lyophilization, is a common technique for preserving thermolabile pharmaceuticals by removing water at low temperatures and pressures. This compound, a non-reducing disaccharide, is frequently employed as a bulking agent and lyoprotectant.[1] Its primary roles are to provide structure to the freeze-dried cake, especially when the active pharmaceutical ingredient (API) is present at a low concentration, and to protect the API from degradation during the freezing and drying processes.[1]

During freezing, as ice crystals form, the remaining solution becomes increasingly concentrated with the API and other solutes. This can lead to stresses such as pH shifts and phase separation, which can denature proteins and other large molecules. This compound helps to mitigate these effects by forming a viscous, amorphous glassy matrix that entraps and stabilizes the API.[2][3] This glassy state is characterized by a high viscosity that restricts molecular mobility, thereby preventing degradation reactions and preserving the native conformation of the API.[3]

The critical temperature for a successful lyophilization process is the glass transition temperature of the maximally concentrated solute phase (Tg').[4] To prevent the collapse of the freeze-dried cake, the product temperature during primary drying must be maintained below the Tg'.[3] this compound has a relatively high Tg', which allows for more efficient primary drying at higher temperatures compared to some other excipients.[3]

II. Quantitative Data Summary

The following tables summarize key quantitative data for this compound as a bulking agent in freeze-drying.

Table 1: Glass Transition Temperatures (Tg') of this compound Solutions

This compound Concentration (w/v)Glass Transition Temperature (Tg') (°C)Reference(s)
5%Remains largely constant[2]
10%-32[4]
20%Remains largely constant[2]
40%Between -50 and -35[5]

Table 2: Physical Properties of Amorphous this compound

PropertyValueReference(s)
Glass Transition Temperature (Tg)58.3 ± 1.1 °C[6]
Melting Point186 ± 0.6 °C to 189 ± 0.3 °C[6]

Table 3: Impact of Additives on the Glass Transition Temperature (Tg) of this compound Formulations

AdditiveEffect on TgReference(s)
Dextran-40Raises Tg[7]
GlycineLowers Tg[7]
Sodium Chloride (NaCl)Reduces Tg (from 58.3 °C to 54.8 °C)[6]
Water (1.6% residual)Lowers Tg (to 52.3 °C)[6]

III. Experimental Protocols

A. Formulation Preparation

This protocol describes the preparation of a basic formulation containing an active pharmaceutical ingredient (API) with this compound as a bulking agent.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (pharmaceutical grade)

  • Water for Injection (WFI)

  • Sterile vials and stoppers

  • Appropriate buffer (e.g., histidine, phosphate)

Procedure:

  • Prepare the desired buffer solution in WFI.

  • Dissolve the API in the buffer solution to the target concentration.

  • Add this compound to the API solution and mix gently until fully dissolved. A common concentration for this compound is 10% (w/v), but this may be optimized for specific formulations.[8]

  • Filter the final formulation through a 0.22 µm sterile filter.

  • Aseptically fill the sterile vials with the formulated solution.

  • Partially insert sterile lyophilization stoppers onto the vials.

B. Standard Freeze-Drying Cycle for a this compound-Based Formulation

This protocol outlines a typical three-stage freeze-drying cycle for a formulation containing this compound. The temperatures and times should be optimized based on the specific formulation's thermal characteristics, determined by differential scanning calorimetry (DSC).

Equipment:

  • Freeze-dryer with programmable temperature and pressure controls

Procedure:

  • Freezing:

    • Load the filled vials onto the freeze-dryer shelves.

    • Cool the shelves to a temperature of approximately -40°C to -50°C at a controlled rate (e.g., 1°C/minute).[4][9]

    • Hold the product at this temperature for at least 2-3 hours to ensure complete freezing.

  • Primary Drying (Sublimation):

    • Reduce the chamber pressure to 50-200 mTorr.[9]

    • Increase the shelf temperature to just below the formulation's collapse temperature (Tg'). For a 10% this compound solution, a shelf temperature of -25°C can be a starting point.[8]

    • Hold at this temperature until all the ice has sublimed. This can be monitored by pressure sensors in the freeze-dryer.

  • Secondary Drying (Desorption):

    • Increase the shelf temperature to a higher temperature, typically in the range of 20°C to 30°C, to remove residual unfrozen water.[8]

    • Maintain a low chamber pressure.

    • Hold for a sufficient duration (e.g., 4-8 hours) to achieve the desired low residual moisture content (typically <1-2%).[9]

  • Stoppering and Unloading:

    • Backfill the chamber with an inert gas like nitrogen.

    • Fully stopper the vials under vacuum or atmospheric pressure.

    • Remove the vials from the freeze-dryer and secure the stoppers with crimp seals.

    • Store the lyophilized product at the recommended temperature, often 2-8°C.[8]

C. Characterization of the Lyophilized Cake

1. Visual Inspection:

  • Examine the cake for elegance, color, and signs of collapse or cracking. A well-formed cake should be uniform and intact.

2. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the glass transition temperature (Tg) of the amorphous freeze-dried solid.

  • Procedure:

    • Weigh a small amount of the lyophilized cake (5-10 mg) into a DSC pan and hermetically seal it.

    • Place the pan in the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10°C/minute) over a temperature range that encompasses the expected Tg.

    • The Tg is observed as a step change in the heat flow signal.

3. Karl Fischer Titration:

  • Purpose: To determine the residual moisture content of the lyophilized cake.

  • Procedure:

    • Introduce a known weight of the lyophilized product into the Karl Fischer titration vessel.

    • The instrument will automatically titrate the sample with a Karl Fischer reagent to quantify the water content.

IV. Visualizations

FreezeDrying_Workflow cluster_Formulation Formulation Preparation cluster_Lyophilization Lyophilization Cycle cluster_FinalProduct Final Product API API Dissolution Sucrose_Add This compound Addition API->Sucrose_Add Sterile_Filter Sterile Filtration Sucrose_Add->Sterile_Filter Vial_Fill Vial Filling Sterile_Filter->Vial_Fill Freezing Freezing (-40°C to -50°C) Vial_Fill->Freezing Primary_Drying Primary Drying (Sublimation, < Tg') Freezing->Primary_Drying Secondary_Drying Secondary Drying (Desorption, 20-30°C) Primary_Drying->Secondary_Drying Stoppering Stoppering Secondary_Drying->Stoppering Characterization Cake Characterization Stoppering->Characterization Storage Storage Characterization->Storage

Caption: A typical workflow for freeze-drying a pharmaceutical formulation with this compound.

Sucrose_Stabilization cluster_Unfrozen Unfrozen State cluster_Frozen Frozen State with this compound cluster_Stresses Potential Stresses API_sol API in Solution API_glass API in Amorphous This compound Matrix API_sol->API_glass Lyophilization Denaturation Denaturation API_sol->Denaturation Freezing Stress Aggregation Aggregation API_sol->Aggregation Freezing Stress Water Water Molecules API_glass->API_sol Reconstitution This compound This compound Molecules This compound->API_glass Forms Glassy Matrix

Caption: The stabilizing role of this compound in forming a glassy matrix during freeze-drying.

References

Application Notes and Protocols for Sucrose Cushion Ultracentrifugation of Viruses

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Robust Method for Viral Purification: Application and Protocol for Sucrose Cushion Ultracentrifugation

[City, State] – [Date] – For researchers, scientists, and drug development professionals working with viral vectors and viral diagnostics, achieving high-purity viral preparations is a critical step. This compound cushion ultracentrifugation is a widely adopted, reliable method for concentrating and purifying viruses from cell culture supernatants and other biological samples. This technique separates viral particles from smaller contaminants based on their size and density, resulting in a significantly cleaner and more concentrated viral sample.

This application note provides a detailed protocol for this compound cushion ultracentrifugation, suitable for a range of viruses. It includes key experimental parameters, a step-by-step methodology, and expected outcomes.

Principle of this compound Cushion Ultracentrifugation

This compound cushion ultracentrifugation is a form of rate-zonal centrifugation. A dense "cushion" of a specific concentration of this compound is layered at the bottom of an ultracentrifuge tube. The crude viral lysate or supernatant is then carefully layered on top of this cushion. During high-speed centrifugation, viral particles, due to their size and mass, have sufficient sedimentation velocity to pass through the less dense sample layer and pellet at the bottom of the tube or band at the interface of a step gradient. Lighter contaminants, such as cellular proteins and debris, remain in the upper layer, effectively separating them from the virus.[1][2][3]

This method is advantageous as it is relatively quick, cost-effective, and can handle large sample volumes.[3] The choice of a single cushion or a step gradient (multiple layers of decreasing this compound concentration) can be optimized depending on the specific virus and the desired level of purity.[1][2][4][5]

Data Presentation: Comparative Parameters for Viral Purification

The following table summarizes typical quantitative data and parameters for this compound cushion ultracentrifugation across different viral types, compiled from various sources. This allows for easy comparison and serves as a starting point for protocol optimization.

ParameterRotavirusAlphavirus (Semliki Forest Virus)LentivirusDengue Virus-Like Particles (VLPs)General Field Viruses
This compound Cushion Configuration 30% and 70% step gradient[1][2]20% single cushion or 20% and 50% double cushion[5][6]10% or 20% single cushion[7]20% single cushion followed by 5-25% linear gradient[8]40% single cushion or 20%/40% step gradient[4]
Centrifugation Speed (RCF) Not specified, rotor speed given150,000 x g[5]Up to 10,000 x g (low speed) or 90,000 x g (ultracentrifugation)[7]140,000 x g[8]21,000 x g (tabletop) or ~175,000 x g (ultracentrifugation)[4][9]
Centrifugation Time Not specified90 minutes[5]4 hours (low speed) or 90 minutes (ultracentrifugation)[7]16 hours[8]90-120 minutes (tabletop) or 3.25 hours (ultracentrifugation)[4][9]
Centrifugation Temperature 4°C4°C[5]Not specified4°C[8]4°C or 18°C[4][9]
Rotor Type SW 32 Ti Swinging Bucket Rotor[1][2]SW32Ti rotor[5]Not specifiedSW28 rotor[8]SW 40 or microcentrifuge[4][9]
Collection Method Collect band at 30%/70% interface[1][2]Collect fractions from the bottom[5]Resuspend pellet[7]Resuspend pellet after initial cushion[8]Resuspend pellet[4][9]
Reported Recovery/Yield Not specified~40% with double iodixanol (B1672021) cushion (this compound was less satisfactory)[5][6]>80%[7]Not specifiedNot specified

Experimental Workflow Diagram

Sucrose_Cushion_Workflow cluster_prep Sample Preparation cluster_ultracentrifugation Ultracentrifugation cluster_collection Virus Collection start Start: Crude Viral Lysate/Supernatant clarify Clarification by Low-Speed Centrifugation (e.g., 1,500 x g, 10 min, 4°C) start->clarify Remove cell debris supernatant Collect Supernatant Containing Virus clarify->supernatant load_sample Carefully Layer Clarified Supernatant supernatant->load_sample prep_tube Prepare Ultracentrifuge Tube add_cushion Add this compound Cushion(s) prep_tube->add_cushion add_cushion->load_sample ultracentrifuge Ultracentrifugation (e.g., 100,000-175,000 x g, 1.5-4h, 4°C) load_sample->ultracentrifuge decant Aspirate Supernatant ultracentrifuge->decant collect_interface Collect Viral Band at Interface (for step gradients) decant->collect_interface If visible band collect_pellet Resuspend Viral Pellet decant->collect_pellet If no visible band or pelleting protocol end_product Purified and Concentrated Virus collect_interface->end_product collect_pellet->end_product

Caption: Workflow for virus purification using this compound cushion ultracentrifugation.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific viruses and applications.

Materials:

  • Crude viral supernatant, clarified by low-speed centrifugation

  • This compound (Molecular Biology Grade)

  • Buffer (e.g., PBS, TNE, or SM buffer)[4][9]

  • Ultracentrifuge tubes appropriate for the rotor

  • Ultracentrifuge and swinging bucket rotor (e.g., SW 40, SW 32 Ti, SW 28)[1][2][8][9]

  • Sterile pipettes and syringes

  • Resuspension buffer (e.g., PBS, TE buffer)[4][9]

Procedure:

  • Preparation of this compound Solutions:

    • Prepare the desired this compound solution(s) (e.g., 20%, 40% w/v) in a suitable buffer (e.g., PBS or TNE buffer).[4] For a 40% this compound solution, dissolve 40 g of this compound in buffer and adjust the final volume to 100 mL.

    • Sterilize the this compound solution by passing it through a 0.22 µm filter.[4] Store at 4°C.

  • Preparation of the this compound Cushion:

    • Carefully pipette the desired volume of the sterile this compound solution into the bottom of an ultracentrifuge tube. The volume will depend on the tube size. For example, for a 12 mL SW 40 tube, a 2.5 mL cushion can be used.[9] For a 2 mL microcentrifuge tube, 1.0 mL of 40% this compound can be used for tabletop centrifuges.[4]

    • For a step gradient, carefully layer the lower concentration this compound solution on top of the higher concentration solution. For example, layer 6.5 mL of 30% this compound on top of 4.5 mL of 70% this compound in a 38.5 mL tube.[1][2]

  • Sample Loading:

    • Gently overlay the clarified viral supernatant onto the this compound cushion.[4] Avoid mixing the sample with the this compound. A syringe with a cannula or slow pipetting against the side of the tube is recommended.[9] The sample volume should fill the remaining capacity of the tube. For instance, with a 2.5 mL cushion in a 12 mL tube, 9.5 mL of sample can be loaded.[9]

  • Ultracentrifugation:

    • Carefully balance the centrifuge tubes.

    • Centrifuge at a force and duration appropriate for the virus of interest. Common conditions range from 21,000 x g for 90-120 minutes in a tabletop centrifuge to over 150,000 x g for 1.5 to 4 hours in an ultracentrifuge.[4][5][9] The temperature is typically maintained at 4°C or 18°C.[4][9]

  • Virus Collection:

    • After centrifugation, carefully remove the tubes from the rotor.

    • For pelleted virus: Aspirate and discard the supernatant and the this compound cushion, being careful not to disturb the pellet at the bottom of the tube.[4][9] The pellet may or may not be visible. Invert the tube on an absorbent surface to drain any remaining liquid.[10] Resuspend the viral pellet in a small volume (e.g., 100-500 µL) of a suitable sterile buffer like PBS or TE.[4][9] Avoid pipetting up and down vigorously to prevent shearing of enveloped viruses.[10]

    • For banded virus (in a step gradient): The virus will appear as an opalescent band at the interface between two this compound layers (e.g., between 30% and 70% for rotavirus).[1][2] This band can be collected by puncturing the side of the tube with a syringe and needle and aspirating the band.

  • Storage:

    • The purified virus can be used immediately or stored at -80°C.[4] Avoid repeated freeze-thaw cycles.[4]

Troubleshooting

  • Low Viral Yield:

    • Centrifugation time/speed may be insufficient: Increase the centrifugation time or speed.

    • Virus did not pellet: The virus may have banded within the cushion if its density is lower than the cushion. Check the cushion layer for the presence of the virus.

    • Virus degradation: Ensure the process is carried out at low temperatures (4°C) and that buffers are sterile and free of proteases. The high osmolarity of this compound can be damaging to some viruses.[5]

  • Low Purity:

    • Contaminants in the pellet: Consider using a step gradient or a continuous this compound gradient for further purification.[11] A pre-clearing step with low-speed centrifugation is crucial to remove larger debris.[11]

  • No Visible Pellet/Band:

    • A viral pellet is often not visible. Proceed with resuspension of the area where the pellet should be and confirm the presence of the virus through titration or other analytical methods.

    • If no band is visible in a gradient, the virus may have pelleted if the run was too long or the this compound concentration was too low.[12] Check the pellet for your virus.[12]

Conclusion

This compound cushion ultracentrifugation is a powerful and versatile technique for the purification and concentration of a wide variety of viruses. By optimizing parameters such as this compound concentration, centrifugation speed, and time, researchers can achieve high-titer, high-purity viral preparations suitable for a multitude of downstream applications in research, diagnostics, and therapeutic development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sucrose Gradients for Viral Particle Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing sucrose gradient centrifugation for the separation and purification of viral particles.

Troubleshooting Guide

This guide addresses common problems encountered during this compound gradient centrifugation for viral particle purification.

ProblemPotential Cause(s)Suggested Solution(s)
No visible virus band Insufficient virus concentration: The initial virus titer may be too low.- Concentrate the virus sample before loading it onto the gradient using methods like PEG precipitation or ultracentrifugation to pellet the virus.[1] - Increase the starting volume of the virus-containing fluid.
Inappropriate gradient range: The virus may have pelleted at the bottom or remained at the top of the gradient.- Adjust the this compound concentration range. For many viruses, a 10-40% or 20-60% (w/w) this compound gradient is a good starting point.[2][3] - Analyze all fractions, including the pellet, by methods such as SDS-PAGE, Western blot, or infectivity assays to locate the virus.[1]
Suboptimal centrifugation time/speed: The run may be too long, causing the virus to pellet, or too short, preventing the virus from migrating into the gradient.[1]- Reduce the centrifugation time initially to see if a band appears.[1] - Optimize the centrifugation speed (g-force) and time for your specific virus and rotor type.
Low virus recovery Virus pelleting: Excessive centrifugal force or prolonged run times can cause the virus to pellet at the bottom of the tube.[4]- Decrease the centrifugation time or speed. - Use a this compound cushion at the bottom of the tube to prevent hard pelleting.
Virus aggregation: Some viruses may aggregate, leading to their sedimentation outside the expected gradient fraction.- Resuspend viral pellets gently to avoid aggregation.[4] - Consider adding a low concentration of a non-ionic detergent to the sample and gradient solutions.
Virus instability in this compound: High concentrations of this compound can be hyperosmotic and may damage labile viruses, leading to a loss of infectivity.[5]- Minimize the time the virus is in contact with high this compound concentrations. - Consider alternative gradient media like iodixanol (B1672021), which is iso-osmotic.[5] - Add stabilizing agents, such as MgSO₄, to the buffers.[5]
Poor separation from contaminants Inappropriate gradient type: A continuous gradient may provide better resolution than a discontinuous (step) gradient for separating particles with similar densities.[4]- Switch from a discontinuous to a continuous this compound gradient for finer separation.[4]
Overloading the gradient: Applying too much sample can lead to poor separation.- Reduce the volume of the virus sample loaded onto the gradient.
Incorrect centrifugation parameters: Suboptimal speed or time can result in co-migration of the virus and contaminants.- Empirically determine the optimal centrifugation speed and time for your specific sample.
Smeared or diffuse virus band Gradient disruption: The gradient may have been disturbed during sample loading or handling.- Carefully layer the virus sample on top of the gradient. - Ensure smooth acceleration and deceleration of the ultracentrifuge.
Heterogeneous virus population: The sample may contain a mix of intact virions, empty capsids, and aggregated particles.- This may be inherent to the sample. Further purification steps or optimization of virus production may be necessary.
Diffusion: Leaving the gradient for too long before or after centrifugation can lead to band broadening.- Use the gradient promptly after preparation and fractionate it soon after the run is complete.

Frequently Asked Questions (FAQs)

1. What is the difference between a continuous and a discontinuous this compound gradient?

A continuous (or linear) this compound gradient has a smooth and uniform change in this compound concentration from the top to the bottom of the tube. A discontinuous (or step) gradient consists of discrete layers of different this compound concentrations. Continuous gradients generally offer higher resolution for separating particles with close buoyant densities, while discontinuous gradients are often used to concentrate particles at the interfaces between layers.[4]

2. How do I choose the right this compound concentration range for my virus?

The optimal this compound concentration range depends on the buoyant density of your specific virus. A common starting point for many viruses is a 10% to 40% or 20% to 60% (w/w) continuous gradient.[2][3] It is advisable to consult the literature for protocols used for similar viruses. If the virus pellets, the gradient is too light. If it stays at the top, the gradient is too dense.

3. What centrifugation speed and time should I use?

Centrifugation parameters are highly dependent on the virus size and density, the rotor type (swinging-bucket or fixed-angle), and the gradient volume. A common range is 100,000 to 150,000 x g for 2 to 18 hours.[1][6] It is crucial to optimize these parameters for your specific experimental conditions. Shorter runs may be sufficient for larger viruses.[1]

4. How can I collect the virus band after centrifugation?

There are several methods to collect the virus band:

  • Needle puncture: The band can be visualized (if concentrated enough) and collected by puncturing the side of the centrifuge tube with a syringe and needle.[2]

  • Fractionation systems: Automated systems can fractionate the entire gradient from top to bottom or bottom to top.

  • Manual pipetting: Carefully aspirate the band from the top of the tube.

5. My virus is sensitive to high osmotic pressure. What are the alternatives to this compound gradients?

For viruses that are sensitive to the hyperosmotic nature of this compound, iodixanol gradients are a good alternative as they are iso-osmotic.[5] Other gradient media include cesium chloride (CsCl), though it can also be harsh on some viruses, and glycerol (B35011) or sorbitol for rate-zonal separations.[7]

Experimental Protocol: General Procedure for Viral Particle Separation using a Continuous this compound Gradient

This protocol provides a general framework. Parameters should be optimized for the specific virus and equipment.

1. Preparation of this compound Solutions:

  • Prepare high-concentration (e.g., 60% w/w) and low-concentration (e.g., 10% w/w) this compound solutions in a suitable buffer (e.g., PBS or Tris-HCl).

  • Ensure the solutions are sterile, for example, by filtration or autoclaving.[2]

2. Preparation of the Virus Sample:

  • Clarify the virus-containing supernatant by low-speed centrifugation (e.g., 5,000 x g for 10 minutes) to remove cells and large debris.[3][8]

  • If necessary, concentrate the virus by ultracentrifugation and resuspend the pellet in a small volume of buffer.[3]

3. Forming the this compound Gradient:

  • Use a gradient maker to prepare a linear gradient in an ultracentrifuge tube.

  • Alternatively, manually create a step gradient and allow it to linearize by diffusion by letting it sit for several hours at 4°C.

4. Loading the Sample:

  • Carefully layer the concentrated virus sample on top of the prepared this compound gradient.

5. Ultracentrifugation:

  • Place the centrifuge tubes in a swinging-bucket rotor.

  • Centrifuge at the optimized speed and time at 4°C. A typical starting point is 100,000 x g for 3 hours.[3][4]

6. Fraction Collection:

  • Carefully remove the tube from the rotor.

  • Visualize the virus band (a faint, bluish-white band).

  • Collect the band using a syringe and needle or by fractionating the gradient.[2]

7. Virus Recovery:

  • Dilute the collected fraction with buffer to reduce the this compound concentration.

  • Pellet the virus by ultracentrifugation (e.g., 100,000 x g for 2 hours).[2]

  • Resuspend the purified virus pellet in a small volume of a suitable storage buffer.

8. Analysis of Purified Virus:

  • Determine the purity and concentration of the viral particles using methods such as SDS-PAGE, Western blotting, transmission electron microscopy (TEM), or qPCR.[3]

  • Assess the infectivity of the purified virus using plaque assays or other infectivity assays.

Experimental Workflow

SucroseGradientWorkflow Start Start: Virus-containing Supernatant Clarify Clarification (Low-speed centrifugation) Start->Clarify Concentrate Concentration (Ultracentrifugation or PEG) Clarify->Concentrate Clarified Supernatant Debris Cell Debris Clarify->Debris LoadSample Load Sample onto Gradient Concentrate->LoadSample Concentrated Virus PrepGradient Prepare this compound Gradient (e.g., 10-60%) PrepGradient->LoadSample Ultracentrifuge Ultracentrifugation (e.g., 100,000 x g, 4°C) LoadSample->Ultracentrifuge CollectBand Collect Virus Band Ultracentrifuge->CollectBand Impurities Lighter Impurities Ultracentrifuge->Impurities Top of gradient PelletedContam Heavier Impurities / Aggregates Ultracentrifuge->PelletedContam Bottom/Pellet Dilute Dilute and Pellet Virus CollectBand->Dilute Resuspend Resuspend Purified Virus Dilute->Resuspend Analyze Analysis (SDS-PAGE, TEM, qPCR, Infectivity Assay) Resuspend->Analyze End End: Purified Virus Analyze->End Supernatant Supernatant

Caption: Workflow for viral particle purification using this compound gradient centrifugation.

References

Technical Support Center: Protein Aggregation & Sucrose Quality

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on troubleshooting protein aggregation issues potentially linked to sucrose impurities in your formulations.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments. Follow the step-by-step instructions to identify and resolve problems related to this compound quality.

Issue 1: Unexpected increase in protein aggregation detected by size-based analytical methods (e.g., DLS, SEC).

  • Question: My protein formulation, stabilized with this compound, shows a high degree of aggregation shortly after preparation, even without stress. What could be the cause?

  • Answer: This issue may not be protein aggregation but rather interference from Nanoparticulate Impurities (NPIs) present in the pharmaceutical-grade this compound. These impurities, typically 100-300 nm in size, can mimic protein aggregates in light-scattering techniques, leading to false-positive results.[1][2][3]

    Troubleshooting Steps:

    • Analyze a "protein-free" blank: Prepare a solution containing your buffer and this compound (from the same lot used for your protein formulation) but without the protein.

    • Perform DLS or NTA analysis: Analyze this blank solution. The presence of a peak in the 100-300 nm range strongly suggests the presence of NPIs in your this compound.[1][3]

    • Confirm with an orthogonal method: Use a particle analysis method that is less sensitive to the composition of the particles, such as Micro-Flow Imaging (MFI), to analyze your full protein formulation.

    • Resolution:

      • Use high-purity this compound: Switch to a grade of this compound specifically purified to be low in NPIs.[4]

      • Filter the this compound stock: Prepare a concentrated this compound stock solution and pass it through a 0.02 µm filter to remove NPIs before adding it to your protein.[3]

Issue 2: My protein formulation shows increased aggregation and particle formation over time, especially under stress conditions (e.g., elevated temperature, agitation).

  • Question: I am observing a time-dependent increase in aggregates and visible particles in my this compound-stabilized protein formulation. How can I determine if this compound impurities are the root cause?

  • Answer: Nanoparticulate Impurities (NPIs) from this compound can act as nucleation sites, inducing protein aggregation and particle formation, which reduces the stability of the final drug product.[1][5] Additionally, under thermal stress, this compound can hydrolyze into reducing sugars, leading to protein glycation and subsequent aggregation.[6]

    Troubleshooting Steps:

    • Characterize the this compound Lot: Test a protein-free sample of your this compound solution for NPIs using DLS or NTA as described in Issue 1.

    • Perform a Spiking Study: If NPIs are detected, a spiking study can confirm their impact. Isolate the NPIs from your this compound solution and spike them into a formulation made with high-purity, NPI-free this compound. A significant increase in aggregation in the spiked sample compared to a non-spiked control confirms the detrimental effect of the NPIs.[1][2]

    • Evaluate Thermal Degradation: For studies involving elevated temperatures, measure the formation of reducing sugars (glucose and fructose) over time using an appropriate HPLC method.[6] Correlate the increase in these sugars with the rate of protein aggregation.

    • Resolution:

      • Source low-NPI this compound: Procure a higher purity grade of this compound certified to have low levels of nanoparticulates.[4]

      • Avoid high temperatures: When possible, avoid prolonged exposure of this compound-containing formulations to high temperatures to minimize hydrolysis.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in pharmaceutical-grade this compound and where do they come from? A1: The most impactful impurities are Nanoparticulate Impurities (NPIs).[2] These are particles ranging from 100-300 nm that are not entirely removed during the standard sugar refinement process.[1][2] They are often composed of dextrans, ash components, and aromatic colorants originating from the raw materials, such as sugar cane or sugar beet.[3] Other potential impurities include moisture, residual solvents from processing, and degradation products like glucose and fructose (B13574) that can form during hydrolysis.[6][7]

Q2: How does this compound normally stabilize proteins? A2: this compound is a non-reducing disaccharide that stabilizes proteins primarily through a mechanism called "preferential exclusion".[8][9] this compound molecules are preferentially excluded from the protein's surface, which increases the local surface tension of the water.[8] This makes it thermodynamically unfavorable for the protein to unfold, as unfolding would expose more surface area to this high-energy environment. This effect shifts the equilibrium towards the natively folded state, thus stabilizing the protein.[5][9]

Q3: Can different lots of the same grade of this compound have different impacts on my formulation? A3: Yes. The concentration of NPIs can vary significantly between different suppliers and even between different batches from the same supplier.[3] This variability can lead to inconsistent results in your stability studies. It is a key reason why qualifying incoming excipient lots is critical in biopharmaceutical development.

Q4: Are there analytical methods to quantify the level of NPIs in this compound? A4: Yes, several methods can be used:

  • Dynamic Light Scattering (DLS): A rapid method to detect the presence and size distribution of nanoparticles. NPIs typically show a peak between 100-300 nm.[2][3]

  • Nanoparticle Tracking Analysis (NTA): Provides particle size distribution and concentration, offering more quantitative data than DLS.[3]

  • Micro-Flow Imaging (MFI): Can visualize and count sub-visible particles, helping to differentiate between NPIs and protein aggregates.[1][2]

Data Presentation

Table 1: Impact of NPI Spiking on Monoclonal Antibody (mAbC) Stability

This table summarizes data from a forced degradation study where NPIs isolated from beet and cane-derived this compound were spiked into a mAb formulation. Particle formation was measured by Micro-Flow Imaging (MFI).

Formulation ConditionStress ConditionParticle Concentration (particles/mL)
mAbC without spiked NPIs4 weeks @ 40°CLow / Baseline
mAbC + Beet-derived NPIs4 weeks @ 40°CSignificant Increase
mAbC + Cane-derived NPIs4 weeks @ 40°CSignificant Increase
mAbC without spiked NPIs2 weeks shaking @ 25°CLow / Baseline
mAbC + Beet-derived NPIs2 weeks shaking @ 25°CSignificant Increase
mAbC + Cane-derived NPIs2 weeks shaking @ 25°CSignificant Increase

Data adapted from studies showing that spiking with NPIs induces particle formation under thermal and mechanical stress.[1][2]

Experimental Protocols

Protocol 1: Detection of Nanoparticulate Impurities (NPIs) in this compound using DLS

  • Objective: To determine if a this compound lot contains NPIs.

  • Materials:

    • This compound sample .

    • High-purity, particle-free water (e.g., Milli-Q).

    • Dynamic Light Scattering (DLS) instrument.

    • Low-volume disposable cuvettes.

  • Methodology:

    • Prepare a "protein-free" blank solution by dissolving the this compound in particle-free water to the same concentration used in the final formulation (e.g., 5-10% w/v).

    • Filter the solution through a 0.22 µm syringe filter to remove extraneous dust, but note this will not remove the smaller NPIs.

    • Transfer the solution to a clean DLS cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the measurement temperature (e.g., 25°C).

    • Perform the DLS measurement, acquiring data for a sufficient duration to obtain a stable correlation function.

    • Analyze the data to generate a particle size distribution plot.

  • Interpretation: A peak appearing in the 100-300 nm range is indicative of the presence of NPIs in the this compound.[1][4] The primary peak for this compound itself should be around 1-5 nm.[1]

Visualizations

Below are diagrams illustrating key workflows and relationships in troubleshooting protein aggregation linked to this compound.

Troubleshooting_Workflow cluster_investigation Step 1: Initial Investigation cluster_root_cause Step 2: Root Cause Analysis cluster_solution Step 3: Resolution start Increased Aggregation Detected in Formulation check_this compound Prepare & Analyze Protein-Free this compound Blank (DLS / NTA) start->check_this compound npi_present NPIs Detected (100-300 nm peak) check_this compound->npi_present Yes npi_absent No Significant NPIs Detected check_this compound->npi_absent No cause_npi Root Cause Likely: NPI Interference or NPI-Induced Aggregation npi_present->cause_npi check_other Investigate Other Causes: - Protein Instability - Buffer Issues - Thermal Degradation (Hydrolysis) npi_absent->check_other solution_npi Action: 1. Use High-Purity, Low-NPI this compound 2. Filter this compound Stock (0.02 µm) cause_npi->solution_npi

Caption: Troubleshooting workflow for protein aggregation in this compound formulations.

Logical_Relationship cluster_source Source of Impurity cluster_impurity Impurity Type cluster_mechanism Mechanism of Action cluster_outcome Experimental Outcome This compound Pharmaceutical-Grade This compound npi Nanoparticulate Impurities (NPIs) (e.g., Dextrans, Ash) 100-300 nm This compound->npi hydrolysis Hydrolysis Products (Glucose, Fructose) (from thermal stress) This compound->hydrolysis interference Analytical Interference (Mimics aggregates in DLS/NTA) npi->interference nucleation Nucleation Sites (Surface for protein adsorption) npi->nucleation glycation Protein Glycation (Covalent modification) hydrolysis->glycation outcome Protein Aggregation & Reduced Product Stability interference->outcome nucleation->outcome glycation->outcome

References

Technical Support Center: Troubleshooting Cell Viability After Sucrose Cryopreservation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the cryopreservation of cells using sucrose-based methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common causes of low cell viability after thawing this compound-cryopreserved cells?

Low post-thaw cell viability is a frequent issue stemming from various factors throughout the cryopreservation process. The primary culprits are intracellular ice crystal formation, osmotic shock, and cryoprotectant toxicity.[1][2] Successful cryopreservation hinges on maintaining a delicate balance between these factors.

Here is a summary of common causes and their immediate solutions:

Problem Potential Cause Recommended Solution
Low immediate post-thaw viability Suboptimal cooling rate leading to intracellular ice formation or excessive dehydration.[1][3]Optimize the cooling rate. A rate of -1°C per minute is generally recommended for many mammalian cell lines.[4][5]
Inappropriate this compound concentration.Titrate the this compound concentration to find the optimal level for your specific cell type.
Poor cell health prior to freezing.[2][6]Ensure cells are in the logarithmic growth phase and have high viability (>90%) before cryopreservation.[7]
Delayed cell death (hours to days post-thaw) Apoptosis triggered by cryopreservation-induced stress.[8]Minimize exposure to cryoprotectants at warmer temperatures by diluting and removing them promptly after thawing.[1]
Suboptimal post-thaw handling.Handle cells gently, avoid harsh pipetting or high-speed centrifugation, and use pre-warmed media.
Contamination.[9]Regularly test cell cultures for microbial contamination, including mycoplasma.[6]

Q2: How can I optimize the this compound concentration for my specific cell type?

The optimal this compound concentration is cell-type dependent and needs to be empirically determined. This compound is a non-permeating cryoprotectant that helps to dehydrate the cells and reduce ice crystal formation.[10][11]

Experimental Protocol: Optimizing this compound Concentration

  • Cell Preparation: Harvest cells in the mid-logarithmic growth phase with viability exceeding 90%.[6]

  • Cryopreservation Medium Preparation: Prepare a base cryopreservation medium (e.g., complete growth medium with 10% DMSO). Aliquot the medium and add this compound to final concentrations ranging from 0.1 M to 0.5 M.

  • Freezing:

    • Resuspend cell pellets in the various this compound-containing cryopreservation media at a concentration of 1-5 x 10^6 cells/mL.[6]

    • Transfer the cell suspensions to cryovials.

    • Use a controlled-rate freezer or a freezing container (e.g., Mr. Frosty™) to achieve a cooling rate of approximately -1°C per minute to -80°C.[7][12]

    • Transfer the vials to liquid nitrogen for long-term storage.

  • Thawing and Viability Assessment:

    • After at least 24 hours, thaw the cells rapidly in a 37°C water bath.[4][7]

    • Immediately dilute the cell suspension in pre-warmed complete growth medium to reduce cryoprotectant concentration.[1]

    • Perform a viability assay (e.g., Trypan Blue exclusion or a fluorescence-based assay) to determine the percentage of viable cells for each this compound concentration.

  • Data Analysis: Compare the viability results across the different this compound concentrations to identify the optimal concentration for your cells.

Table 1: Example Data for this compound Concentration Optimization

This compound Concentration (M)Post-Thaw Viability (%)
0.165 ± 5
0.285 ± 4
0.392 ± 3
0.488 ± 6
0.575 ± 7

Q3: What is the ideal cooling and thawing rate, and how do I achieve it?

The general principle for cryopreservation is to "freeze slowly and thaw quickly".[4]

  • Cooling Rate: A slow cooling rate of approximately -1°C per minute is recommended for most mammalian cells.[3][4] This slow rate allows for gradual dehydration of the cells, which minimizes the formation of damaging intracellular ice crystals.[1][13] Rates that are too slow can lead to excessive dehydration and solute toxicity, while rates that are too fast do not allow enough time for water to move out of the cell, resulting in lethal intracellular ice formation.[1][3][13] A controlled-rate freezer or an isopropanol-based freezing container can be used to achieve this rate.[6][12]

  • Thawing Rate: Rapid thawing is crucial to prevent the recrystallization of small ice crystals into larger, more damaging ones.[1][12] This is typically achieved by immersing the cryovial in a 37°C water bath until only a small ice crystal remains (usually 1-2 minutes).[7][14]

Table 2: Impact of Cooling and Thawing Rates on Cell Viability

Cooling Rate (°C/min)Thawing RatePost-Thaw Viability OutcomeReference
-1Rapid (e.g., 37°C water bath)Generally Optimal[15][16]
-10RapidCan be acceptable for some cell types[15][16]
-1Slow (e.g., air thaw)Reduced Viability[15][16]
-10SlowSignificantly Reduced Viability[15][16]

Q4: My cells look fine immediately after thawing but die within 24-48 hours. What is happening?

This phenomenon is often referred to as cryopreservation-induced delayed-onset cell death (CIDOCD) and is frequently mediated by apoptosis.[8] The stresses of the freeze-thaw cycle, including osmotic stress and exposure to cryoprotectants, can trigger apoptotic pathways even in cells that initially appear viable.[1][8]

Troubleshooting Delayed Cell Death:

  • Minimize Cryoprotectant Toxicity: Dimethyl sulfoxide (B87167) (DMSO), often used in conjunction with this compound, is toxic to cells at warmer temperatures.[1][17] To mitigate this:

    • Thaw vials quickly.[7]

    • Immediately upon thawing, dilute the cells into a larger volume of pre-warmed growth medium to lower the DMSO concentration.[1]

    • Consider centrifuging the cells to remove the cryopreservation medium and resuspending them in fresh medium before plating.[14]

  • Gentle Post-Thaw Handling: Cells are fragile after thawing.

    • Avoid vigorous pipetting or vortexing.[9]

    • Use a low centrifugation speed (e.g., 100-200 x g for 5-10 minutes) to pellet the cells.[14]

  • Optimize Post-Thaw Culture Conditions:

    • Ensure the use of high-quality, pre-warmed media and supplements.

    • For sensitive cell types, consider using a higher concentration of serum (e.g., 20%) in the recovery medium for the first 24 hours.[14]

    • Plate cells at a slightly higher density than normal to facilitate recovery.

Experimental Protocol: Assessing Apoptosis Post-Thaw

  • Caspase Activity Assay: Use a commercially available kit to measure the activity of caspases (e.g., Caspase-3/7), which are key mediators of apoptosis.[18]

    • Thaw cryopreserved cells and culture them.

    • At various time points post-thaw (e.g., 0, 6, 12, 24 hours), collect the cells.

    • Lyse the cells and add the caspase substrate.

    • Measure the resulting fluorescent or colorimetric signal, which is proportional to caspase activity.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Thaw and culture cells as described above.

    • At desired time points, harvest the cells and wash them in binding buffer.

    • Stain the cells with fluorescently labeled Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and PI (a nuclear stain that only enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).

    • Analyze the stained cells by flow cytometry.

Visualizing the Process: Workflows and Pathways

Cryopreservation_Workflow Cryopreservation and Thawing Workflow cluster_prep Cell Preparation cluster_freeze Freezing cluster_thaw Thawing & Recovery Harvest Harvest Healthy Cells (Log Phase, >90% Viability) Count Count Cells & Assess Viability Harvest->Count Pellet Centrifuge and Resuspend in Cryopreservation Medium Count->Pellet Aliquot Aliquot into Cryovials Pellet->Aliquot Cool Controlled Cooling (-1°C/minute) Aliquot->Cool Store Transfer to Liquid Nitrogen (-196°C) Cool->Store Thaw Rapid Thawing (37°C Water Bath) Store->Thaw Dilute Dilute in Pre-warmed Medium Thaw->Dilute Remove_CPA Remove Cryoprotectant (Centrifugation) Dilute->Remove_CPA Culture Plate and Culture Cells Remove_CPA->Culture

Caption: A standard workflow for cell cryopreservation and recovery.

Cell_Stress_Pathway Cellular Stress During Cryopreservation cluster_stressors Primary Stressors cluster_responses Cellular Responses cluster_outcomes Outcomes Cryopreservation Cryopreservation Process (Freezing & Thawing) Ice Intracellular Ice Formation Cryopreservation->Ice Osmotic Osmotic Shock Cryopreservation->Osmotic Toxicity Cryoprotectant Toxicity Cryopreservation->Toxicity Viable Cell Survival & Recovery Cryopreservation->Viable Successful Protocol Membrane Membrane Damage Ice->Membrane Osmotic->Membrane Apoptosis Apoptosis Induction Osmotic->Apoptosis Toxicity->Apoptosis Necrosis Necrosis Membrane->Necrosis Death Cell Death Apoptosis->Death Necrosis->Death

Caption: Major cellular stressors and outcomes during cryopreservation.

References

Technical Support Center: Endotoxin Removal from Sucrose Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on removing endotoxins from sucrose solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing endotoxins from this compound solutions?

A1: The most common and effective methods for endotoxin (B1171834) removal from this compound solutions are:

  • Charged Depth Filtration: This method utilizes positively charged filters that bind the negatively charged endotoxin molecules, effectively removing them from the solution.[1][2]

  • Anion-Exchange Chromatography (AEC): AEC separates molecules based on their charge. Since endotoxins are strongly negatively charged at a pH above 2, they bind to the positively charged stationary phase of the chromatography column, while the neutral this compound molecules pass through.[3][4]

  • Phase Separation using Triton X-114: This technique uses a non-ionic detergent, Triton X-114, which partitions endotoxins into a detergent-rich phase that can be separated from the aqueous this compound solution.[3][5]

Q2: Why is it crucial to remove endotoxins from this compound solutions used in biopharmaceutical applications?

A2: Endotoxins, which are lipopolysaccharides from the outer membrane of Gram-negative bacteria, are potent pyrogens.[6][7] If present in parenteral drugs or other biological products, they can trigger severe immune responses in humans, including fever, inflammation, and septic shock.[3][8] Therefore, regulatory agencies mandate strict limits on endotoxin levels in these products to ensure patient safety.[9]

Q3: Can ultrafiltration be used to remove endotoxins from this compound solutions?

A3: While ultrafiltration is effective for removing endotoxins from water, it is generally not suitable for this compound solutions.[6][7] Endotoxins can form aggregates with a wide range of molecular weights, and smaller endotoxin monomers may pass through the membrane along with the this compound molecules.[6]

Q4: What factors can influence the efficiency of endotoxin removal?

A4: Several factors can impact the effectiveness of endotoxin removal methods, including:

  • pH of the solution: The charge of both the endotoxin and the removal matrix can be pH-dependent.[1][2]

  • Ionic strength (salt concentration): High salt concentrations can interfere with the binding of endotoxins to charged surfaces.[1]

  • Presence of other organic molecules: Other molecules can compete with endotoxins for binding sites on filters or chromatography resins.[1]

  • Flow rate: In chromatographic methods, the flow rate affects the contact time between the solution and the resin, influencing binding efficiency.[6]

Troubleshooting Guides

Issue 1: Low Endotoxin Removal Efficiency with Charged Depth Filtration
Possible Cause Troubleshooting Step
Incorrect pH Ensure the pH of the this compound solution is in a range where the filter is positively charged and the endotoxin is negatively charged (typically below pH 8.5).[1]
High Ionic Strength Reduce the salt concentration of the this compound solution if possible, as high ionic strength can shield the charges and reduce binding efficiency.[1]
Filter Saturation The filter may be overloaded with endotoxins. Use a new filter or a filter with a higher binding capacity.
Presence of Competing Molecules If the this compound solution contains other negatively charged molecules, they may compete with endotoxins for binding sites. Consider a pre-purification step to remove these interfering substances.[1]
Issue 2: Poor Endotoxin Clearance with Anion-Exchange Chromatography
Possible Cause Troubleshooting Step
Suboptimal pH Verify that the pH of the buffer is above the isoelectric point of the endotoxin (pI ~2) to ensure it carries a strong negative charge.[3][4]
High Salt Concentration in Loading Buffer High salt concentrations can disrupt ionic interactions. Use a low-salt loading buffer to facilitate endotoxin binding to the resin.
Incorrect Resin Choice Ensure you are using a strong anion-exchange resin for robust endotoxin binding across a wider pH range.
Flow Rate is Too High A high flow rate reduces the residence time of the endotoxin on the column, leading to incomplete binding. Optimize the flow rate according to the manufacturer's instructions.[6]
Issue 3: Incomplete Phase Separation or Low this compound Recovery with Triton X-114
Possible Cause Troubleshooting Step
Incorrect Temperature for Phase Separation Ensure the temperature is raised above the cloud point of Triton X-114 (around 23°C) to induce proper phase separation.[5]
Insufficient Mixing Thoroughly mix the solution at a low temperature (e.g., 4°C) to ensure a homogenous mixture before inducing phase separation.[3]
This compound Partitioning into Detergent Phase While unlikely for the hydrophilic this compound, high concentrations could potentially affect phase separation. If suspected, perform a small-scale trial with varying this compound concentrations.
Incomplete Removal of Aqueous Phase Carefully aspirate the upper aqueous phase containing the this compound, avoiding the lower detergent-rich phase where endotoxins are concentrated.[3]

Data Presentation

Table 1: Comparison of Endotoxin Removal Methods for Aqueous Solutions

MethodEndotoxin Removal EfficiencyThis compound RecoveryAdvantagesLimitations
Charged Depth Filtration >99.99% (>4-5 log reduction)[1][10]HighSimple, fast, and cost-effective for large volumes.Efficiency can be affected by pH and ionic strength; potential for non-specific binding.[1]
Anion-Exchange Chromatography >99%[3]HighHigh specificity and capacity; scalable.[3]Can be more time-consuming and requires specific buffer conditions.[6]
Triton X-114 Phase Separation 45-99%[3]Moderate to HighRapid and effective for high endotoxin levels.[3]Requires removal of residual detergent; multiple cycles may be needed, potentially leading to product loss.[5][11]

Experimental Protocols

Protocol 1: Endotoxin Removal using Charged Depth Filtration
  • Filter Preparation: Select a positively charged depth filter cartridge. Pre-rinse the filter with endotoxin-free water according to the manufacturer's instructions to remove any potential leachables.

  • Solution Preparation: Prepare the this compound solution and adjust the pH to a range of 6.0-7.5 using an endotoxin-free acid or base.

  • Filtration: Pass the this compound solution through the prepared filter at the manufacturer's recommended flow rate.

  • Collection: Collect the filtered, endotoxin-depleted this compound solution in a sterile, pyrogen-free container.

  • Analysis: Measure the endotoxin levels in the final solution using a Limulus Amebocyte Lysate (LAL) assay to confirm removal efficiency.

Protocol 2: Endotoxin Removal using Anion-Exchange Chromatography
  • Column Preparation: Pack a chromatography column with a strong anion-exchange resin (e.g., Q-sepharose).

  • Equilibration: Equilibrate the column with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 7.5) until the pH and conductivity of the outlet match the inlet.

  • Sample Loading: Load the this compound solution onto the equilibrated column. The flow rate should be slow enough to allow for efficient binding of endotoxins.

  • Collection: Collect the flow-through fraction, which contains the purified this compound.

  • Washing: Wash the column with the equilibration buffer to elute any loosely bound this compound.

  • Elution (for resin regeneration): Elute the bound endotoxins with a high-salt buffer (e.g., 1 M NaCl in the equilibration buffer).

  • Analysis: Determine the endotoxin concentration in the collected flow-through and wash fractions using an LAL assay.

Protocol 3: Endotoxin Removal using Triton X-114 Phase Separation
  • Detergent Addition: To the this compound solution, add Triton X-114 to a final concentration of 1% (v/v).

  • Incubation (Cold): Incubate the mixture on ice or at 4°C for 30 minutes with gentle stirring to ensure a homogeneous solution.[3]

  • Incubation (Warm): Transfer the solution to a 37°C water bath and incubate for 10-15 minutes to induce phase separation. The solution will become cloudy.[3][11]

  • Centrifugation: Centrifuge the mixture at a speed sufficient to pellet the detergent-rich phase (e.g., 10,000 x g for 10 minutes at 25-37°C).

  • Collection: Carefully collect the upper aqueous phase containing the purified this compound.

  • Repeat (Optional): For higher purity, the aqueous phase can be subjected to another round of phase separation.

  • Detergent Removal: The residual Triton X-114 in the aqueous phase can be removed by methods such as hydrophobic interaction chromatography.

  • Analysis: Quantify the endotoxin levels in the final aqueous phase using an LAL assay.

Visualizations

Endotoxin_Removal_Workflow cluster_prep Preparation cluster_removal Endotoxin Removal Method cluster_analysis Analysis & Final Product Initial this compound Solution Initial this compound Solution Endotoxin Testing (Initial) Endotoxin Testing (Initial) Initial this compound Solution->Endotoxin Testing (Initial) Charged Filtration Charged Filtration Endotoxin Testing (Initial)->Charged Filtration Select Method Anion-Exchange Anion-Exchange Endotoxin Testing (Initial)->Anion-Exchange Phase Separation Phase Separation Endotoxin Testing (Initial)->Phase Separation Purified this compound Solution Purified this compound Solution Charged Filtration->Purified this compound Solution Anion-Exchange->Purified this compound Solution Phase Separation->Purified this compound Solution Endotoxin Testing (Final) Endotoxin Testing (Final) Purified this compound Solution->Endotoxin Testing (Final) Final Product Final Product Endotoxin Testing (Final)->Final Product

Caption: General workflow for endotoxin removal from this compound solutions.

Troubleshooting_Logic cluster_filtration Charged Filtration Issues cluster_aec Anion-Exchange Issues start Endotoxin Removal Inefficient? check_ph_filt Check pH (below 8.5?) start->check_ph_filt Filtration check_ph_aec Check pH (>2?) start->check_ph_aec Anion-Exchange check_salt_filt Check Ionic Strength (Low?) check_ph_filt->check_salt_filt Yes adjust_ph_filt Adjust pH check_ph_filt->adjust_ph_filt No check_saturation Consider Filter Saturation check_salt_filt->check_saturation Yes dilute_sample Dilute Sample check_salt_filt->dilute_sample No new_filter Use New/Larger Filter check_saturation->new_filter check_salt_aec Check Loading Buffer Salt (Low?) check_ph_aec->check_salt_aec Yes adjust_ph_aec Adjust pH check_ph_aec->adjust_ph_aec No check_flowrate Review Flow Rate check_salt_aec->check_flowrate Yes change_buffer Use Low-Salt Buffer check_salt_aec->change_buffer No reduce_flowrate Reduce Flow Rate check_flowrate->reduce_flowrate

Caption: Troubleshooting logic for common endotoxin removal issues.

References

degradation of sucrose solutions during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the degradation of sucrose solutions during long-term storage. It is intended for researchers, scientists, and drug development professionals who utilize this compound solutions in their experiments and formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: this compound in solution primarily degrades through two main pathways: hydrolysis and caramelization.

  • Hydrolysis: This is the most common degradation pathway, where the glycosidic bond linking the glucose and fructose (B13574) units of this compound is cleaved. This reaction is acid-catalyzed and results in the formation of equimolar amounts of glucose and fructose, a mixture often referred to as "invert sugar". The rate of hydrolysis is significantly influenced by pH and temperature.

  • Caramelization: This process occurs when sugars are heated to high temperatures (typically above 160°C). It involves a complex series of reactions that result in the formation of brown-colored products and various flavor compounds. While less common at typical storage temperatures, it can be a concern if solutions are subjected to heat during processing or storage.

Q2: What are the visible signs of this compound solution degradation?

A2: The most common visible indicators of this compound degradation include:

  • Color Change: A yellow to brownish discoloration is a primary indicator of degradation, often due to caramelization or the Maillard reaction if amines are present.

  • pH Shift: The hydrolysis of this compound can lead to the formation of acidic byproducts, causing a decrease in the pH of the solution.

  • Formation of Precipitates: In some cases, degradation products may be insoluble and form a precipitate.

Q3: How do storage conditions affect the stability of this compound solutions?

A3: Storage conditions play a critical role in maintaining the stability of this compound solutions. The key factors are:

  • Temperature: Higher temperatures accelerate the rate of hydrolysis and other degradation reactions. For long-term storage, it is generally recommended to keep this compound solutions at refrigerated temperatures (2-8°C).

  • pH: this compound is most stable in the pH range of 7.0 to 8.0. Acidic conditions (pH < 6.0) significantly increase the rate of hydrolysis.

  • Light: Exposure to UV light can also contribute to the degradation of this compound. Therefore, storing solutions in amber or opaque containers is advisable.

  • Presence of Contaminants: Microbial contamination can lead to enzymatic degradation of this compound. The presence of metal ions can also catalyze degradation reactions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Solution has turned yellow/brown 1. Caramelization: The solution may have been exposed to high temperatures. 2. Maillard Reaction: If the solution contains amino acids or proteins, this reaction may have occurred.1. Review storage and handling procedures to ensure the solution is not exposed to excessive heat. 2. If the presence of amines is unavoidable, consider using a lower storage temperature or adding a stabilizing agent.
Decrease in pH of the solution Hydrolysis: this compound has likely hydrolyzed into glucose and fructose, with the potential formation of acidic byproducts.1. Verify the initial pH of the solution and adjust if necessary to a neutral range (pH 7-8). 2. Store the solution at a lower temperature to slow the rate of hydrolysis.
Unexpected peaks in analytical chromatography (e.g., HPLC) Formation of Degradation Products: The additional peaks likely correspond to glucose, fructose, or other degradation byproducts.1. Analyze the solution using reference standards for glucose and fructose to confirm their presence. 2. Re-evaluate the storage conditions (temperature, pH) to minimize further degradation.
Loss of potency or altered performance in assays Degradation of this compound: The concentration of this compound has decreased, affecting its function in the experiment or formulation.1. Quantify the this compound concentration using a suitable analytical method (e.g., HPLC-RID). 2. Prepare fresh solutions more frequently or optimize storage conditions for better stability.

Experimental Protocols

Protocol 1: Determination of this compound, Glucose, and Fructose by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is used to quantify the amount of this compound and its primary hydrolysis products, glucose and fructose.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a Refractive Index Detector (RID)

  • Amino-based column (e.g., Aminex HPX-87C)

  • Mobile phase: Acetonitrile/Water (e.g., 75:25 v/v)

  • This compound, glucose, and fructose reference standards

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of known concentrations for this compound, glucose, and fructose in deionized water.

  • Sample Preparation: Dilute the this compound solution sample to be tested to a concentration within the calibration range of the standards. Filter the diluted sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Aminex HPX-87C (or equivalent)

    • Mobile Phase: Acetonitrile/Water (75:25 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 80°C

    • Detector: Refractive Index Detector (RID)

    • Injection Volume: 20 µL

  • Analysis: Inject the prepared standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve for each standard by plotting peak area versus concentration. Use the calibration curves to determine the concentrations of this compound, glucose, and fructose in the test sample.

Visualizations

SucroseDegradationWorkflow start Start: this compound Solution Prepared storage Long-Term Storage start->storage observe Observe for Degradation Signs (Color Change, pH Shift) storage->observe no_degradation No Degradation Observed observe->no_degradation No degradation Degradation Suspected observe->degradation Yes end End: Solution Stable no_degradation->end hplc Analyze via HPLC-RID degradation->hplc quantify Quantify this compound, Glucose, Fructose hplc->quantify review Review Storage Conditions (Temperature, pH) quantify->review discard End: Discard or Reformulate review->discard

Caption: Workflow for assessing this compound solution stability.

SucroseHydrolysis cluster_reactants This compound This compound (C12H22O11) acid Acid (H+) or Heat This compound->acid water H2O water->acid glucose Glucose (C6H12O6) acid->glucose Hydrolysis fructose Fructose (C6H12O6) acid->fructose

Caption: Chemical pathway of this compound hydrolysis.

Technical Support Center: Sucrose Quantification in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sucrose quantification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with measuring this compound in complex biological matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental design and data interpretation.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound quantification experiments.

Enzymatic this compound Assays

Question/Issue Possible Causes Solutions
High background signal in blank and samples. 1. Contamination of reagents: Reagents may be contaminated with glucose or this compound.[1] 2. Suboptimal assay conditions: Incorrect incubation time or temperature can lead to non-specific reactions.[2][3] 3. Presence of interfering substances: Reducing substances in the sample can react with the detection reagent.[1][3]1. Run a "reagent blank" without any sample to check for contamination. Use fresh, high-purity water and reagents. 2. Strictly adhere to the incubation times and temperatures specified in the kit protocol. Ensure the assay buffer is at room temperature before use.[3][4] 3. Deproteinize samples to remove potential interferents. Consider running a sample blank (sample without the final enzyme mix) to measure endogenous interfering substances.
Lower than expected this compound concentration. 1. Incomplete inversion of this compound: The invertase enzyme may not have completely hydrolyzed this compound to glucose and fructose. 2. Enzyme degradation: Improper storage or handling of enzymes (invertase, glucose oxidase) can lead to loss of activity.[2] 3. Incorrect sample dilution: The this compound concentration in the sample may be outside the linear range of the assay.[5]1. Ensure the pH of the sample is within the optimal range for invertase activity (typically pH 4.6).[5] Extend the incubation time with invertase if necessary. 2. Store enzymes at the recommended temperature and avoid repeated freeze-thaw cycles.[2] Prepare fresh enzyme solutions for each experiment. 3. Prepare a dilution series of your sample to ensure the measurement falls within the standard curve.
Inconsistent results between replicates. 1. Pipetting errors: Inaccurate or inconsistent pipetting of samples, standards, or reagents.[3] 2. Incomplete mixing: Reagents and samples not mixed thoroughly in the wells. 3. Plate effects: Evaporation from wells at the edges of the microplate.[2]1. Use calibrated pipettes and change tips between each sample and standard. Prepare a master mix for the reaction components to minimize pipetting variations.[3] 2. Gently mix the contents of each well after adding all components, avoiding the introduction of air bubbles. 3. Fill the outer wells of the plate with water or buffer to minimize evaporation from the experimental wells.

Chromatographic Methods (HPLC & GC-MS)

Question/Issue Possible Causes Solutions
Poor peak shape (tailing or fronting). 1. Column degradation: The stationary phase of the column may be degraded.[6] 2. Inappropriate mobile phase: The mobile phase composition may not be optimal for the separation. 3. Sample overload: Injecting too concentrated a sample.1. Replace the guard column or the analytical column if necessary. 2. Adjust the mobile phase composition (e.g., acetonitrile (B52724)/water ratio in HILIC). Ensure the mobile phase is properly degassed. 3. Dilute the sample and re-inject.
Shifting retention times. 1. Changes in mobile phase composition: Inconsistent mobile phase preparation. 2. Fluctuations in column temperature: Inadequate temperature control of the column compartment. 3. Column contamination: Buildup of matrix components on the column.[7]1. Prepare fresh mobile phase daily and ensure accurate mixing. 2. Use a column oven to maintain a stable temperature. 3. Implement a column washing step after each analytical run. Consider trimming the guard column.[7]
Low signal intensity. 1. Sample degradation: this compound may be degrading during sample preparation or analysis (e.g., at high temperatures in GC).[8] 2. Inefficient derivatization (for GC-MS): The derivatization reaction may be incomplete.[7] 3. Detector issues: The detector may be dirty or not operating at the optimal settings.1. For GC-MS, ensure complete derivatization to improve thermal stability.[8] For HPLC, maintain appropriate pH to prevent hydrolysis.[9] 2. Optimize derivatization conditions (reagent concentration, temperature, and time). 3. Clean the detector according to the manufacturer's instructions. Optimize detector parameters (e.g., nebulizer and drying gas flow rates for ELSD).

Quantitative Data Summary

The choice of analytical method for this compound quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables provide a summary of the performance of common methods.

Table 1: Comparison of this compound Quantification Methods

Method Principle Limit of Detection (LOD) Limit of Quantification (LOQ) Advantages Disadvantages
Enzymatic Assay Invertase hydrolyzes this compound to glucose and fructose. Glucose is then measured via a coupled enzymatic reaction that produces a colorimetric or fluorescent signal.[10]Colorimetric: ~2 nmoles Fluorometric: ~0.2 nmoles[11]Colorimetric: ~4 nmoles Fluorometric: ~0.4 nmolesHigh specificity, suitable for high-throughput screening.Susceptible to interference from endogenous glucose and other reducing substances. Enzyme activity can be affected by sample matrix.
High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID) Separation of this compound from other sample components on a stationary phase, followed by detection based on changes in the refractive index of the eluent.[12]~3.0 mg/L[13]~3.0 mg/L[13]Simple, direct measurement without derivatization.Lower sensitivity compared to other detectors, not compatible with gradient elution.[14]
HPLC with Evaporative Light Scattering Detection (ELSD) Separation followed by nebulization of the eluent and detection of the light scattered by the non-volatile analyte particles.Lower than RIDLower than RIDMore sensitive than RID and compatible with gradient elution.Requires volatile mobile phases.
Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization of this compound to a volatile form, followed by separation by GC and detection by MS.~0.26 µM[8]-High sensitivity and selectivity, provides structural information.Requires derivatization, which can be complex and time-consuming. High temperatures can cause sample degradation if not properly derivatized.[8]

Experimental Protocols

Protocol 1: Sample Preparation from Plasma/Serum using Protein Precipitation

This protocol describes a general procedure for removing proteins from plasma or serum samples, which can interfere with this compound quantification.

  • Reagents and Materials:

    • Plasma or serum sample

    • Acetonitrile (ACN), ice-cold

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 100 µL of plasma or serum into a clean microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile to the tube.

    • Vortex vigorously for 30 seconds to precipitate the proteins.

    • Incubate the tube on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the deproteinized sample, without disturbing the protein pellet.

    • The supernatant is now ready for analysis by enzymatic assay or HPLC.

Protocol 2: Enzymatic Quantification of this compound

This protocol is a generalized procedure for a microplate-based enzymatic this compound assay. Always refer to the specific instructions provided with your assay kit.

  • Reagents and Materials:

    • Deproteinized sample

    • This compound standards

    • Assay Buffer

    • Invertase solution

    • Glucose detection reagent (containing glucose oxidase, peroxidase, and a chromogenic or fluorogenic substrate)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Standard Curve Preparation: Prepare a series of this compound standards in the assay buffer according to the kit's instructions.

    • Sample and Standard Preparation:

      • For each sample and standard, prepare two wells: one for total glucose measurement (with invertase) and one for background glucose measurement (without invertase).

      • Add 50 µL of each standard and sample to the designated wells.

    • This compound Inversion:

      • To the "total glucose" wells, add 10 µL of invertase solution.

      • To the "background glucose" wells, add 10 µL of assay buffer.

      • Incubate the plate at 37°C for 30 minutes.

    • Glucose Detection:

      • Prepare a master mix of the glucose detection reagent according to the kit's protocol.

      • Add 100 µL of the master mix to all wells.

      • Incubate the plate at room temperature for 15-30 minutes, protected from light.

    • Measurement: Read the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

    • Calculation:

      • Subtract the background glucose reading from the total glucose reading for each sample to obtain the glucose value derived from this compound.

      • Use the standard curve to determine the this compound concentration in the samples.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Plasma, Serum, Tissue) homogenize Homogenization (for tissue) sample->homogenize precipitate Protein Precipitation (e.g., with Acetonitrile) sample->precipitate homogenize->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant enzymatic Enzymatic Assay supernatant->enzymatic hplc HPLC Analysis supernatant->hplc gcms GC-MS Analysis supernatant->gcms quantify Quantification enzymatic->quantify hplc->quantify gcms->quantify validate Data Validation quantify->validate report Report Results validate->report

Caption: General workflow for this compound quantification in biological samples.

troubleshooting_logic cluster_enzymatic Enzymatic Assay Issues cluster_chromatography Chromatography Issues start Inaccurate this compound Measurement high_bg High Background? start->high_bg low_signal Low Signal? start->low_signal inconsistent Inconsistent Replicates? start->inconsistent peak_shape Poor Peak Shape? start->peak_shape retention_shift Retention Time Shift? start->retention_shift check_reagents Check Reagent Contamination high_bg->check_reagents check_conditions Verify Assay Conditions high_bg->check_conditions check_inversion Check this compound Inversion low_signal->check_inversion check_enzyme Check Enzyme Activity low_signal->check_enzyme check_pipetting Review Pipetting Technique inconsistent->check_pipetting check_mixing Ensure Thorough Mixing inconsistent->check_mixing check_column Inspect Column Health peak_shape->check_column check_mobile_phase Optimize Mobile Phase peak_shape->check_mobile_phase check_temp Verify Column Temperature retention_shift->check_temp check_mp_prep Check Mobile Phase Preparation retention_shift->check_mp_prep

Caption: Troubleshooting logic for common issues in this compound quantification.

Frequently Asked Questions (FAQs)

Q1: Which sample preparation method is best for removing interfering substances?

A1: Protein precipitation using organic solvents like acetonitrile or methanol (B129727) is a common and effective method for removing proteins from biological fluids such as plasma and serum.[15][16] For tissue samples, homogenization followed by protein precipitation is necessary. The choice of precipitation agent may need to be optimized depending on the specific sample matrix and the downstream analytical method.

Q2: How can I measure this compound in the presence of high concentrations of glucose?

A2: This is a common challenge, especially with enzymatic assays. To address this, it is crucial to run a parallel sample without the invertase enzyme. This will measure the endogenous glucose concentration, which can then be subtracted from the total glucose measured in the sample treated with invertase.[4] Chromatographic methods like HPLC can physically separate this compound from glucose, providing a more direct measurement in such cases.[14]

Q3: What are the key parameters to validate for an HPLC method for this compound quantification?

A3: Method validation should be performed to ensure the reliability of the results. Key parameters to validate include:

  • Linearity: The range over which the detector response is proportional to the analyte concentration.[12][13]

  • Accuracy: The closeness of the measured value to the true value, often assessed by spike and recovery experiments.[12]

  • Precision: The degree of agreement among individual measurements, assessed as repeatability (within-day) and intermediate precision (between-day).[12][13]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[12][13]

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Q4: When should I choose HILIC over ion-exchange chromatography for this compound analysis?

A4: Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for separating polar compounds like sugars and is compatible with mass spectrometry due to the use of volatile mobile phases.[17][18] Ion-exchange chromatography is also effective for sugar analysis but may use non-volatile buffers that are less compatible with MS. The choice often depends on the specific separation requirements and the type of detector being used. HILIC columns with amide or amino functional groups are commonly used for sugar analysis.[19]

Q5: Can I use the same method for quantifying this compound in different biological matrices (e.g., plasma vs. urine)?

A5: While the core analytical technique (e.g., HPLC or enzymatic assay) may be the same, the sample preparation protocol will likely need to be adapted for different matrices. For example, urine samples may require less extensive cleanup than plasma samples. It is essential to validate the method for each matrix to ensure accurate and reliable results.

References

Technical Support Center: Pipetting and Fluid Handling of Sucrose Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the effects of sucrose viscosity during pipetting and fluid handling. Find troubleshooting advice and answers to frequently asked questions to ensure accuracy and precision in your experiments.

Troubleshooting Guide

Issue: Inaccurate or Inconsistent Volumes Dispensed

Question: My dispensed volumes of this compound solution are inaccurate and vary between replicates. What could be the cause and how can I fix it?

Answer:

Inaccurate and inconsistent dispensing of viscous this compound solutions is a common issue stemming from the liquid's resistance to flow. Several factors can contribute to this problem. Here’s a step-by-step guide to troubleshoot and resolve it:

  • Pipetting Technique: The standard "forward" pipetting technique is often unsuitable for viscous liquids.

    • Solution: Employ the reverse pipetting technique. This method aspirates an excess of liquid and then dispenses the set volume, leaving the excess in the tip. This minimizes the effect of the film of liquid that clings to the inside of the pipette tip.[1][2][3][4]

  • Pipetting Speed: Aspirating and dispensing too quickly can introduce air bubbles and lead to incomplete volume transfer.

    • Solution: Slow down your pipetting speed.[1][5] A slow and steady motion allows the viscous solution to move uniformly into and out of the tip.[1] Pause for 2-3 seconds after aspiration and before dispensing to allow the liquid to stabilize within the tip.[1][5][6]

  • Pipette Tip Selection: Standard pipette tips can exacerbate issues with viscous liquids.

    • Solution:

      • Low-Retention Tips: These tips have a hydrophobic inner surface that reduces the amount of liquid that adheres to the tip wall.[1][5]

      • Wide-Bore Tips: A larger orifice facilitates easier movement of the viscous liquid, reducing shear stress and improving accuracy.[1][5]

  • Air Bubbles: The introduction of air bubbles during aspiration is a significant source of error.

    • Solution: Ensure the pipette tip is immersed to the proper depth below the meniscus (typically 2-3 mm) and kept vertical during aspiration.[6][7] Avoid immersing the tip too deeply, as this can cause excess liquid to cling to the outside of the tip.[8] If bubbles are present, it may be necessary to centrifuge the solution at a low speed or allow it to sit for the bubbles to dissipate.[6]

Issue: Sample Carryover and Cross-Contamination

Question: I'm concerned about cross-contamination between samples when working with high-concentration this compound solutions. What are the best practices to prevent this?

Answer:

The sticky nature of this compound solutions makes them prone to carryover. To mitigate this risk:

  • Proper Tip Ejection: Ensure you are using a fresh pipette tip for each sample.

  • External Tip Cleaning: After aspirating a viscous liquid, a film may coat the outside of the tip. Gently wipe the outside of the tip with a lint-free wipe before dispensing, being careful not to touch the tip opening.

  • Use of Filter Tips: Filter tips provide a barrier that prevents aerosols and liquid splashes from contaminating the internal components of the pipette.[9]

  • Dedicated Equipment: If possible, dedicate specific pipettes and tips for use with highly concentrated or sticky solutions to avoid contaminating other experiments.

  • Cleaning and Maintenance: Regularly clean and decontaminate your pipettes according to the manufacturer's instructions.

Issue: Clogging of Automated Liquid Handler Tips

Question: My automated liquid handler frequently experiences clogs when dispensing concentrated this compound solutions. How can I prevent this?

Answer:

Automated liquid handlers require specific parameter adjustments to handle viscous liquids like concentrated this compound.

  • Adjust Liquid Class Parameters: Most automated liquid handlers allow for the creation of custom liquid classes with specific settings for different liquid types.[10][11]

    • Aspiration and Dispense Speeds: Significantly reduce the aspiration and dispense speeds to allow the liquid to move without causing excessive pressure buildup.[10][12]

    • Delay/Dwell Times: Introduce delays after aspiration and dispense steps to allow the liquid to fully settle in the tip and drain completely.[10]

    • Air Gaps: Use small air gaps before and after aspiration to prevent dripping and ensure a clean dispense.[12]

    • Blowout: A blowout step after dispensing can help to expel any remaining liquid from the tip. A "blow delay" can be programmed to allow the viscous liquid to flow down the tip before the blowout.[10]

  • Tip Type: As with manual pipetting, use wide-bore or low-retention tips if compatible with your system.[5]

  • Liquid Level Sensing: Ensure the liquid level sensing is optimized for viscous liquids to prevent the tips from being immersed too deeply, which can lead to clogging and inaccurate aspiration.[8]

Frequently Asked Questions (FAQs)

Q1: What is reverse pipetting and when should I use it?

A1: Reverse pipetting is a technique where the plunger is depressed completely to the second stop (blowout) before aspirating, and then depressed only to the first stop to dispense.[2][3] This leaves a small amount of liquid in the tip, which is then discarded. This method is highly recommended for viscous liquids like concentrated this compound solutions, as it improves accuracy by minimizing the effects of liquid retention on the inner surface of the pipette tip.[1][2][4]

Q2: How does temperature affect the viscosity of my this compound solution?

A2: The viscosity of this compound solutions is highly dependent on both concentration and temperature. As the concentration of this compound increases, the viscosity increases significantly.[13] Conversely, as the temperature increases, the viscosity decreases.[13][14] For highly concentrated solutions, even a small increase in temperature can make the solution noticeably easier to pipette.[13] If your experimental conditions allow, consider gently warming your this compound solution to reduce its viscosity before pipetting.[15]

Q3: Are there alternatives to standard air-displacement pipettes for very high viscosity this compound solutions?

A3: Yes. For extremely viscous solutions, a positive displacement pipette is the recommended tool.[1][16] Unlike air-displacement pipettes that have an air cushion between the piston and the liquid, positive displacement pipettes use a piston that is in direct contact with the liquid in a disposable capillary.[1] This eliminates the influence of the liquid's physical properties on accuracy and is ideal for highly viscous or dense solutions.[1][15][17]

Q4: Can I dilute my this compound solution to make it easier to handle?

A4: If your experimental protocol allows for it, diluting the this compound solution is an effective way to reduce its viscosity and make it easier to pipette accurately.[8][15]

Data Presentation

Table 1: Viscosity of Aqueous this compound Solutions at Different Concentrations and Temperatures

This compound Concentration (% w/w)Viscosity at 20°C (mPa·s)Viscosity at 25°C (mPa·s)Viscosity at 30°C (mPa·s)
101.381.211.07
202.181.881.65
304.163.523.03
409.988.166.82
5033.626.521.5
6016912798.5

Note: These are approximate values. The exact viscosity can vary based on the specific preparation of the solution.

Experimental Protocols

Protocol 1: Reverse Pipetting Technique
  • Set Volume: Set the desired volume on an adjustable volume air-displacement pipette.

  • Attach Tip: Firmly attach a suitable pipette tip (low-retention or wide-bore recommended).

  • Aspirate:

    • Depress the plunger completely to the second stop (the blowout position).

    • Immerse the tip just below the surface of the this compound solution.

    • Slowly and smoothly release the plunger to its resting position to aspirate the liquid.

    • Pause for 2-3 seconds before withdrawing the tip from the solution.[1][5]

  • Dispense:

    • Place the tip against the inner wall of the receiving vessel.

    • Slowly and smoothly depress the plunger to the first stop .

    • Pause for 2-3 seconds to allow the liquid to fully dispense.[5]

    • While keeping the plunger at the first stop, remove the tip from the vessel.

  • Discard Excess: The remaining liquid in the tip is the excess. Discard this liquid and the tip appropriately.[2]

Visualizations

ReversePipettingWorkflow cluster_aspiration Aspiration cluster_dispensing Dispensing cluster_final Final Step A1 Depress Plunger to Second Stop A2 Immerse Tip in Solution A1->A2 A3 Slowly Release Plunger A2->A3 A4 Pause (2-3 sec) A3->A4 D1 Touch Tip to Vessel Wall A4->D1 D2 Depress Plunger to First Stop D1->D2 D3 Pause (2-3 sec) D2->D3 D4 Remove Tip from Vessel D3->D4 F1 Discard Excess Liquid and Tip D4->F1 TroubleshootingDecisionTree Start Inaccurate Dispensing Issue Q1 Are you using reverse pipetting? Start->Q1 A1_No Implement Reverse Pipetting Q1->A1_No No A1_Yes Yes Q1->A1_Yes Yes Q2 Is your pipetting speed slow and steady? A1_Yes->Q2 A2_No Reduce Aspiration/ Dispensing Speed Q2->A2_No No A2_Yes Yes Q2->A2_Yes Yes Q3 Are you using appropriate tips? A2_Yes->Q3 A3_No Use Low-Retention or Wide-Bore Tips Q3->A3_No No A3_Yes Yes Q3->A3_Yes Yes Q4 Consider Positive Displacement Pipette A3_Yes->Q4

References

Technical Support Center: Sucrose Stability in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting advice regarding the stability of sucrose in various experimental buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound stability in aqueous solutions?

This compound exhibits maximum stability in a slightly acidic to neutral pH range. The minimum degradation of this compound occurs between pH 6.45 and 8.50.[1][2] Within this window, both acid-catalyzed hydrolysis and alkaline-catalyzed degradation are minimized. For most applications, maintaining a pH between 6.5 and 7.5 is a safe range to ensure the chemical integrity of this compound.

Q2: How does low (acidic) pH affect this compound stability?

This compound is highly susceptible to degradation in acidic conditions (pH < 6).[3][4] The primary degradation pathway is acid-catalyzed hydrolysis, where the glycosidic bond linking the glucose and fructose (B13574) units is cleaved.[3][5]

  • Mechanism : The reaction involves the protonation of the glycosidic oxygen atom, followed by the breaking of the bond to form the two monosaccharides, D-glucose and D-fructose.[3] This mixture of glucose and fructose is often referred to as "invert sugar".

  • Consequences : The rate of hydrolysis is proportional to the hydrogen ion (H+) concentration.[6][7] In biopharmaceutical formulations, the generation of these reducing sugars (glucose and fructose) can lead to subsequent degradation reactions, such as the Maillard reaction with proteins, potentially compromising the stability and efficacy of the therapeutic product.[8]

Q3: How does high (alkaline) pH affect this compound stability?

This compound is considerably more stable in moderately alkaline solutions compared to acidic solutions.[3] However, at very high pH values (e.g., pH > 9) and elevated temperatures, degradation can still occur.[9]

  • Mechanism : Unlike acid hydrolysis, alkaline degradation of this compound does not primarily result in the formation of glucose and fructose.[3] Instead, it can lead to a complex mixture of organic acids and colored compounds (browning).[1][2]

  • Consequences : The formation of acidic degradation products can cause a drop in the solution's pH over time.[4] While this compound itself is relatively stable, its initial degradation products (glucose and fructose, if present from other sources) are highly reactive in alkaline conditions.[3]

Q4: My this compound-containing buffer has turned a yellow or brown color. What is the likely cause?

Color formation in this compound solutions is typically associated with degradation, especially under certain pH and temperature conditions.

  • Acidic Conditions : While the primary result of acid hydrolysis is colorless glucose and fructose, further degradation of these monosaccharides, especially at high temperatures, can lead to colored products.

  • Alkaline Conditions : Color formation is a more common issue under alkaline conditions (pH > 8.5), particularly when heated.[1][2] The degradation of this compound and its monosaccharide components in alkaline environments produces compounds that contribute to browning.

Q5: Which buffer systems are commonly used to maintain this compound stability in protein formulations?

The choice of buffer is critical and should maintain the desired pH where both the protein and this compound are stable. Commonly used buffer systems in biopharmaceutical formulations include:[10][11]

  • Phosphate (B84403) Buffers : Widely used, effective in the pH range of 6.2 - 8.2. Note that the addition of high concentrations of this compound can slightly lower the pH of phosphate buffers.[12]

  • Histidine Buffers : Effective in the pH range of 5.5 - 6.5, often chosen for monoclonal antibody formulations.[10][11]

  • Citrate (B86180) Buffers : Used for formulations requiring a more acidic pH (e.g., 4.0 - 6.2). However, at pH values below 5, the rate of this compound hydrolysis increases significantly.[8][10]

  • Acetate Buffers : Used in a similar pH range to citrate (3.8 - 5.8).[10] The same caution regarding accelerated this compound hydrolysis applies.

Data Summary Tables

Table 1: Summary of pH Impact on this compound Stability

pH RangeStability LevelPrimary Degradation PathwayKey Degradation Products
< 4.0 Very LowRapid Acid Hydrolysis[6][7]Glucose, Fructose ("Invert Sugar")
4.0 - 6.0 Low to ModerateAcid Hydrolysis[8]Glucose, Fructose
6.5 - 8.5 High (Optimal)Minimal Degradation[1][2]Negligible under typical conditions
> 9.0 Moderate to LowAlkaline Degradation[9]Organic Acids, Colored Compounds

Table 2: Comparison of Analytical Methods for this compound Stability Testing

Analytical MethodPrincipleAdvantagesDisadvantages & Limitations
HPLC-RI / HPLC-ELSD Chromatographic separation of this compound from degradation products, quantified by Refractive Index or Evaporative Light Scattering.[13]High specificity and accuracy; can quantify this compound and its degradation products simultaneously.Requires specialized equipment and method development.
Polarimetry Measures the rotation of plane-polarized light, which is proportional to the this compound concentration.[13][14]Rapid, simple, and non-destructive.[13]Prone to interference from other optically active substances; unreliable in alkaline conditions where degradation products interfere with readings.[1][2]
Enzymatic Assay Invertase enzyme specifically hydrolyzes this compound. The resulting glucose is then quantified using a coupled enzymatic reaction (e.g., glucose oxidase).[13][15]Highly specific to this compound.[13]Can be more expensive due to enzyme costs; enzyme stability can be a factor.
Spectrophotometry Colorimetric reaction (e.g., with anthrone (B1665570) in sulfuric acid) produces a colored compound whose intensity is proportional to the this compound concentration.[15][16]High sensitivity; suitable for low concentrations.Involves the use of hazardous reagents (concentrated acid); can be less specific than other methods.

Troubleshooting Guide

Issue: I suspect this compound in my formulation is degrading. How can I confirm this and what should I do?

Use the following flowchart to troubleshoot potential this compound degradation in your experimental buffer or formulation.

Troubleshooting_Sucrose_Degradation start_node Start: Suspected This compound Degradation decision_node1 Are there visual signs? (e.g., color change, precipitate) start_node->decision_node1 Initial Check decision_node decision_node process_node process_node result_node result_node issue_node issue_node process_node1 Note visual changes. Proceed to pH & analytical checks. decision_node1->process_node1 Yes process_node2 Measure current pH of the solution. decision_node1->process_node2 No process_node1->process_node2 decision_node2 Is pH outside the optimal range of 6.5-8.5? process_node2->decision_node2 issue_node1 High Risk of Acid Hydrolysis. Degradation to glucose and fructose is likely. decision_node2->issue_node1 Yes (pH < 6.0) process_node3 Perform analytical testing (e.g., HPLC) to quantify This compound & degradation products. decision_node2->process_node3 No (pH is optimal) issue_node2 Risk of Alkaline Degradation, especially if heated. decision_node2->issue_node2 Yes (pH > 8.5) issue_node1->process_node3 result_node2 Corrective Actions: - Adjust buffer pH to 6.5-7.5 - Use a more suitable buffer system - Control storage temperature - Filter-sterilize solution issue_node1->result_node2 decision_node3 Does analysis confirm This compound loss? process_node3->decision_node3 issue_node2->process_node3 issue_node2->result_node2 process_node4 Investigate other stress factors: - High temperature storage? - Microbial contamination? - Buffer component interaction? decision_node3->process_node4 Yes result_node1 This compound is stable. Investigate other components for observed issues. decision_node3->result_node1 No process_node4->result_node1 process_node4->result_node2

Caption: Troubleshooting flowchart for this compound degradation.

Experimental Protocols

Protocol: this compound Stability Assessment by HPLC-RI

This protocol outlines a typical workflow for assessing the stability of this compound in a given buffer over time.

  • Buffer and Sample Preparation :

    • Prepare the experimental buffer (e.g., 20 mM sodium phosphate) and adjust to the desired pH values (e.g., 4.0, 5.5, 7.0, 8.5).

    • Dissolve a known concentration of high-purity this compound (e.g., 100 mg/mL) in each buffer.

    • Filter the solutions through a 0.22 µm filter into sterile, sealed vials.

    • Prepare initial (T=0) samples for immediate analysis by diluting with the mobile phase to fall within the calibration curve range.

  • Stability Study Incubation :

    • Place the vials in temperature-controlled stability chambers. A common accelerated condition is 40°C. Real-time studies are often conducted at 5°C and 25°C.

    • Designate specific time points for sample collection (e.g., 0, 1 week, 2 weeks, 4 weeks, 8 weeks).

  • HPLC Analysis :

    • System : An HPLC system equipped with a carbohydrate analysis column (e.g., an amine-based column) and a Refractive Index (RI) detector.[13]

    • Mobile Phase : A mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v) is common.[13]

    • Flow Rate : Typically 1.0 - 1.5 mL/min.

    • Column Temperature : Maintain at a constant temperature, e.g., 30°C.

    • Standard Curve : Prepare a series of this compound, glucose, and fructose standards of known concentrations and inject them to generate a calibration curve.

    • Sample Analysis : At each time point, withdraw an aliquot from each vial, dilute appropriately with the mobile phase, and inject into the HPLC system.

  • Data Analysis :

    • Identify and integrate the peaks for this compound, glucose, and fructose based on the retention times of the standards.

    • Quantify the concentration of each sugar in the samples using the calibration curves.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining this compound versus time for each pH and temperature condition to determine the degradation rate.

Experimental_Workflow cluster_prep 1. Preparation cluster_study 2. Stability Incubation cluster_analysis 3. HPLC Analysis cluster_data 4. Data Interpretation prep_buffer Prepare Buffers at Target pHs prep_this compound Dissolve this compound in Buffers prep_buffer->prep_this compound prep_filter Sterile Filter (0.22 µm) prep_this compound->prep_filter store Store Samples at Controlled Temperatures (e.g., 5°C, 25°C, 40°C) prep_filter->store sample Collect Aliquots at Timed Intervals (T=0, 1W, 2W, 4W...) store->sample hplc_prep Dilute Samples & Standards sample->hplc_prep hplc_inject Inject into HPLC-RI System hplc_prep->hplc_inject hplc_quant Integrate & Quantify Peaks (this compound, Glucose, Fructose) hplc_inject->hplc_quant calc Calculate % this compound Remaining hplc_quant->calc plot Plot Degradation Kinetics calc->plot report Determine Stability Profile plot->report

Caption: Experimental workflow for a this compound stability study.

Degradation Pathway Overview

The stability of this compound is fundamentally dictated by pH, which determines the dominant degradation pathway.

Degradation_Pathways This compound This compound acid_hydrolysis Acid-Catalyzed Hydrolysis This compound->acid_hydrolysis Low pH (< 6.0) stable Region of Maximum Stability This compound->stable Optimal pH (6.5 - 8.5) alkaline_degradation Alkaline Degradation This compound->alkaline_degradation High pH (> 9.0) invert_sugar Invert Sugar (Glucose + Fructose) acid_hydrolysis->invert_sugar degradation_products Organic Acids & Colored Compounds alkaline_degradation->degradation_products

Caption: pH-dependent degradation pathways of this compound.

References

overcoming interference of sucrose in protein concentration assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Protein Quantification. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the challenges of sucrose interference in protein concentration assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound present in my protein samples and how does it interfere with protein assays?

This compound is frequently used in buffers as a cryoprotectant and a stabilizing agent for proteins, particularly during cell lysis and ultracentrifugation for organelle separation.[1][2] However, its presence can significantly interfere with common colorimetric protein assays. The interference can occur in two primary ways:

  • Direct Reaction: Some assays, like the Bicinchoninic Acid (BCA) and Lowry assays, rely on the reduction of copper ions (Cu²⁺ to Cu⁺) by peptide bonds in an alkaline medium. This compound, being a reducing sugar under certain conditions, can also reduce the copper ions, leading to a false-positive color development and an overestimation of the protein concentration.[3][4]

  • Dye Interaction: In dye-binding assays like the Bradford assay, high concentrations of sugars can sequester the dye molecules, competing with the protein and leading to inaccurate measurements.[5][6]

Q2: Which common protein assays are most affected by this compound?

The degree of interference varies between assays.

  • BCA and Lowry Assays: These are highly susceptible to interference from reducing substances, including this compound. Researchers often report that high this compound concentrations (e.g., 0.2-0.8M) cause standards and samples to turn dark purple, making quantification impossible.[3][4][7][8]

  • Bradford Assay: This assay is generally considered less susceptible to this compound than the BCA or Lowry methods.[9][10] However, significant interference has been reported, particularly with disaccharides like this compound, which can lead to overestimated protein values.[5][6]

Q3: What are the acceptable limits of this compound for different protein assays?

Tolerance to this compound can vary between different commercial kits and assay protocols. The table below summarizes the maximum compatible this compound concentrations for several common protein assays, as reported by Thermo Fisher Scientific. Compatibility is defined as the concentration that causes less than or equal to 10% error in protein concentration estimation.[11]

Protein Assay MethodMax. Compatible this compound Concentration
Pierce™ Rapid Gold BCA40%
Coomassie Plus™ (Bradford)40%
Pierce™ Modified Lowry10%
Pierce™ BCA10%
Coomassie (Bradford)7.5%
Pierce™ 660nm Protein Assay4%
Micro BCA™4%

Note: While these values provide a guideline, empirical testing is highly recommended. User experiences often suggest that interference can occur at lower concentrations than specified by manufacturers, especially in sensitive applications.[3][7]

Troubleshooting Guides: Overcoming this compound Interference

If you encounter issues with protein quantification due to the presence of this compound, consider one of the following three strategies.

Troubleshooting_Workflow start Protein Sample containing this compound q1 Is protein concentration expected to be high? start->q1 a1 Strategy 1: Dilute the Sample q1->a1 Yes q2 Is a this compound-tolerant assay kit available? q1->q2 No end_point Perform Protein Assay a1->end_point a2 Strategy 2: Use a Tolerant Assay (e.g., Rapid Gold BCA) q2->a2 Yes a3 Strategy 3: Perform Sample Cleanup q2->a3 No a4 Strategy 4: Use this compound-Matched Standards q2->a4 Maybe a2->end_point cleanup_options Protein Precipitation (TCA, Acetone) Buffer Exchange (Desalting Columns) a3->cleanup_options a4->end_point cleanup_options->end_point

Caption: Decision workflow for handling this compound in protein assays.

Strategy 1: Sample Dilution

The simplest approach is to dilute the sample with a compatible buffer to reduce the this compound concentration to a level that no longer interferes with the assay.[12]

  • When to Use: This method is only viable if the initial protein concentration is high enough to remain within the assay's detection range after dilution.

  • Procedure: Perform serial dilutions of your sample (e.g., 1:5, 1:10, 1:20) using the same buffer your protein standards are prepared in (without this compound). Assay the diluted samples. Remember to multiply the final calculated concentration by the dilution factor to determine the original concentration.

Strategy 2: Sample Cleanup to Remove this compound

If dilution is not an option, you can physically remove the this compound from the sample before performing the assay. Protein precipitation and buffer exchange are two effective methods.

A. Protein Precipitation

This technique uses agents like Trichloroacetic Acid (TCA) or acetone (B3395972) to precipitate proteins, leaving interfering substances like this compound in the supernatant, which can then be discarded.[12][13]

Caption: The principle of protein precipitation for sample cleanup.

Experimental Protocol: TCA/Deoxycholate Precipitation [14] This method is highly effective for quantitative protein recovery.

  • Sample Preparation: Place up to 100 µL of your protein sample into a microcentrifuge tube.

  • Add Deoxycholate: Add sodium deoxycholate to a final concentration of 0.015% (w/v). Mix and incubate on ice for 10 minutes. This helps co-precipitate the protein.

  • Add TCA: Add ice-cold Trichloroacetic Acid (TCA) to a final concentration of 10-20%. Vortex thoroughly.

  • Incubate: Incubate on ice for at least 30 minutes (or overnight at 4°C for very dilute samples).

  • Centrifuge: Centrifuge at 14,000 x g for 15 minutes at 4°C. A white pellet of protein should be visible.

  • Wash: Carefully aspirate and discard the supernatant containing this compound. Add 500 µL of ice-cold acetone to the pellet.[15] Do not disturb the pellet.

  • Re-Centrifuge: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Dry: Carefully discard the acetone supernatant. Air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry, as it can make resuspension difficult.

  • Resuspend: Resuspend the protein pellet in a buffer compatible with your chosen protein assay (e.g., PBS or a mild alkaline buffer). Proceed with the protein assay.

B. Buffer Exchange (Desalting)

Buffer exchange techniques, such as gel filtration (desalting) columns, separate molecules based on size. Larger protein molecules pass through the column quickly, while smaller molecules like this compound are retained, effectively exchanging the buffer and removing the interference.[16][17]

Desalting_Column start 1. Apply Sample (Protein + this compound) to Column column Desalting Column (Porous Beads) start->column elute_protein 2. Proteins elute first, bypassing beads column->elute_protein elute_this compound 3. This compound is retarded, entering beads column->elute_this compound protein_node Protein (Large) sucrose_node This compound (Small) end_point Collect Purified Protein Fraction elute_protein->end_point

Caption: Principle of buffer exchange using a desalting column.

Experimental Protocol: Using a Spin Desalting Column

  • Prepare Column: Invert the spin column sharply several times to resuspend the resin. Remove the top cap and then the bottom tip.

  • Equilibrate: Place the column in a collection tube. Centrifuge for 2 minutes at 1,500 x g to remove the storage buffer.

  • Add Buffer: Add your desired exchange buffer (the one compatible with your protein assay) to the column. Centrifuge for 2 minutes at 1,500 x g. Repeat this step 2-3 times.

  • Load Sample: Discard the flow-through and place the column in a new, clean collection tube. Slowly apply your protein sample to the center of the resin bed.

  • Elute Protein: Centrifuge for 2 minutes at 1,500 x g. The flow-through in the collection tube is your desalted protein sample, now in the new buffer.

  • Assay: Use the collected sample for your protein concentration assay.

Strategy 3: Using this compound-Matched Standards

If you cannot remove the this compound, you can often compensate for its interference by including the same concentration of this compound in your protein standards (e.g., BSA or BGG) as is in your unknown samples.[18] This creates a standard curve where the background interference is consistent across both standards and samples, allowing it to be effectively subtracted.

Experimental Protocol: Preparing a this compound-Matched Standard Curve

  • Prepare this compound Buffer: Create a buffer solution that contains the exact same concentration of this compound and other components as your unknown samples, but contains no protein.

  • Prepare Protein Standards: Use this this compound-containing buffer to perform serial dilutions of your protein standard stock (e.g., 2 mg/mL BSA). This will create a set of standards (e.g., 1000, 750, 500, 250, 125, 25 µg/mL) that all contain the interfering this compound concentration.

  • Prepare Blank: Use the this compound-containing buffer (with no protein) as the blank for the assay. This is crucial for subtracting the absorbance caused by the this compound itself.

  • Assay: Perform the protein assay according to the manufacturer's instructions, using your this compound-matched standards, your unknown samples, and the this compound-matched blank.

  • Calculate: Generate a standard curve from the absorbance readings of your matched standards and use it to determine the concentration of your unknown samples.[19][20]

References

Validation & Comparative

A Comparative Guide to Validating HPLC Methods for Sucrose Quantification in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the accurate quantification of sucrose in diverse and complex samples, from food and beverages to pharmaceutical formulations. The selection of an appropriate HPLC method is critical for achieving reliable and reproducible results. This guide provides an objective comparison of common HPLC methods for this compound quantification, supported by experimental data, to aid researchers in choosing the optimal approach for their specific application.

Performance Comparison of HPLC Methods for this compound Quantification

The choice of detector is a crucial factor in HPLC analysis of this compound, as this compound lacks a strong chromophore, making UV detection challenging without derivatization. Refractive Index (RI), Evaporative Light Scattering (ELSD), Charged Aerosol (CAD), Pulsed Amperometric (PAD), and Mass Spectrometry (MS) detectors are commonly employed. The following table summarizes the performance of various HPLC methods for this compound quantification based on published validation data.

MethodColumn TypeMobile PhaseLinearity Range (mg/mL)Limit of Detection (LOD) (mg/mL)Limit of Quantification (LOQ) (mg/mL)Accuracy (% Recovery)Precision (% RSD)
HPLC-RI Amino-bondedAcetonitrile (B52724):Water (75:25, v/v)0.050 - 10.05~0.8~1.896.78 - 108.88< 2.0
HPLC-RI Ligand Exchange (e.g., Aminex HPX-87H)Sulfuric Acid (e.g., 10 mM)0.003 - 0.10.0030.002 - 0.00394.14 - 99.77< 5.0
HPLC-ELSD Amino (NH2)Acetonitrile:Water (78:22, v/v)0.04 - 2.00.0001 - 0.000160.0003 - 0.0004994.89 - 102.31< 2.0
HPLC-UV (190 nm) Amino-bondedAcetonitrile:Water (75:25, v/v)Not specifiedComparable to RI for disaccharidesNot specifiedSimilar to RISimilar to RI
HPLC-CAD Not specifiedNot specifiedNot specified7.1–120.2 ng (on column)Not specifiedNot specifiedNot specified
HPLC-PAD Anion ExchangeNot specified64.2 nM - 502.4 nM3.5 nM11.3 nMNot specifiedNot specified

Note: The performance characteristics presented are compiled from various studies and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative experimental protocols for common HPLC methods used for this compound quantification.

HPLC with Refractive Index Detection (HPLC-RI)

This is a widely used and cost-effective method for this compound analysis.

  • Sample Preparation (General Procedure for a Beverage Sample):

    • Dilute the sample with deionized water to bring the this compound concentration within the calibration range.[1]

    • Centrifuge the diluted sample at 4,000 rpm for 15 minutes.[1]

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1]

    • For more complex matrices like mayonnaise, a sample is weighed, dissolved in water, sonicated, and then filtered.[2]

  • Chromatographic Conditions:

    • Column: Amino-bonded silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm).[3]

    • Mobile Phase: Isocratic mixture of acetonitrile and water (typically 75:25, v/v).[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[3]

    • Detector: Refractive Index Detector.

    • Injection Volume: 10-20 µL.

HPLC with Evaporative Light Scattering Detection (HPLC-ELSD)

ELSD offers higher sensitivity than RI detection and is compatible with gradient elution.

  • Sample Preparation (General Procedure):

    • Sample preparation is similar to that for HPLC-RI, involving dilution and filtration to remove particulates. For complex samples containing proteins and lipids, additional steps like protein precipitation or solid-phase extraction (SPE) may be necessary.

  • Chromatographic Conditions:

    • Column: Amino (NH2) column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with acetonitrile:water (e.g., 78:22, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detector: Evaporative Light Scattering Detector.

    • Drift Tube Temperature: 40 °C.

    • Nebulizer Gas (Nitrogen) Pressure: 350 kPa.

Method Validation Workflow

The validation of an HPLC method ensures its suitability for its intended purpose. The following diagram illustrates a typical workflow for validating an HPLC method for this compound quantification.

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation Parameters cluster_2 Application Dev Method Development & Optimization Specificity Specificity Dev->Specificity 1. Establish Linearity Linearity & Range Specificity->Linearity 2. Determine Accuracy Accuracy Linearity->Accuracy 3. Assess Precision Precision (Repeatability & Intermediate) Accuracy->Precision 4. Evaluate LOD Limit of Detection (LOD) Precision->LOD 5. Calculate LOQ Limit of Quantification (LOQ) LOD->LOQ 6. Calculate Robustness Robustness LOQ->Robustness 7. Test RoutineAnalysis Routine Sample Analysis Robustness->RoutineAnalysis 8. Implement

A typical workflow for HPLC method validation.

Comparison of HPLC Detectors for this compound Analysis

The choice of detector significantly impacts the sensitivity, selectivity, and robustness of the HPLC method. Below is a logical comparison of the most common detectors for this compound quantification.

HPLC Detector Comparison for this compound cluster_0 Common Detectors cluster_1 Key Attributes RI Refractive Index (RI) Sensitivity Sensitivity RI->Sensitivity Low Gradient Gradient Compatibility RI->Gradient No Cost Cost RI->Cost Low Selectivity Selectivity RI->Selectivity Low ELSD Evaporative Light Scattering (ELSD) ELSD->Sensitivity Moderate ELSD->Gradient Yes ELSD->Cost Moderate ELSD->Selectivity Moderate CAD Charged Aerosol (CAD) CAD->Sensitivity High CAD->Gradient Yes CAD->Cost Moderate-High CAD->Selectivity Moderate PAD Pulsed Amperometric (PAD) PAD->Sensitivity Very High PAD->Gradient Yes PAD->Cost High PAD->Selectivity High MS Mass Spectrometry (MS) MS->Sensitivity Very High MS->Gradient Yes MS->Cost Very High MS->Selectivity Very High

Comparison of key attributes for common HPLC detectors.

Conclusion

The validation of an HPLC method for this compound quantification requires careful consideration of the sample matrix, required sensitivity, and available instrumentation. While HPLC-RI remains a robust and cost-effective choice for routine analysis of samples with relatively high this compound concentrations, methods employing ELSD, CAD, PAD, or MS offer significant advantages in terms of sensitivity and selectivity, particularly for complex matrices and trace-level quantification. This guide provides a framework for comparing these methods and selecting the most appropriate one to ensure accurate and reliable this compound quantification in your research and development activities.

References

Sucrose vs. Ficoll for Cell Separation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isolation of specific cell populations is a critical first step for a multitude of downstream applications. Density gradient centrifugation is a cornerstone technique for this purpose, and the choice of the gradient medium can significantly impact the yield, purity, and viability of the separated cells. This guide provides an objective comparison between two of the most common media: sucrose and Ficoll, supported by experimental data and detailed protocols.

The Principle of Density Gradient Centrifugation

Density gradient centrifugation separates cells based on their size and density. A cell suspension is layered on top of a solution with a specific density. During centrifugation, cells with a higher density than the medium will sediment to the bottom of the tube, while cells with a lower density will remain at the interface between the sample and the gradient medium. This allows for the separation of different cell types from a heterogeneous population.

This compound and Ficoll: A Head-to-Head Comparison

This compound, a simple disaccharide, and Ficoll, a high-molecular-weight synthetic polymer of this compound, are both widely used to create these density gradients. While they operate on the same principle, their inherent properties lead to different outcomes in cell separation procedures.

Key Performance and Property Comparison
FeatureThis compoundFicoll
Composition DisaccharideNeutral, highly branched polymer of this compound and epichlorohydrin
Osmolality Can be hypertonic at high concentrations, potentially affecting cell viability and morphology[1]Low osmolality, which is more isotonic to cells, preserving their function and morphology[1]
Viscosity Lower viscosityHigher viscosity compared to this compound solutions
Cost Low cost[2]More expensive than this compound
Primary Applications Fractionation of macromolecules (DNA, RNA, proteins), subcellular organelles, and some cell types[3][4]Isolation of mononuclear cells (lymphocytes, monocytes) from peripheral blood, bone marrow, and umbilical cord blood[5][6]
Cell Viability Can be lower due to osmotic stress[1]Generally high (>90%)[6]
Purity & Yield A study using 40% this compound for PBMC isolation reported a 75% lymphocyte yield.[2]Ficoll-Paque typically yields about 60% of lymphocytes from a blood sample with 95% purity of mononuclear cells.[6]

Experimental Protocols

Ficoll-Paque Protocol for Mononuclear Cell Isolation

This protocol is a standard method for isolating mononuclear cells (MNCs) from peripheral blood using Ficoll-Paque PLUS (density 1.077 g/mL).[5][7]

Materials:

  • Anticoagulated whole blood (e.g., with EDTA, heparin, or citrate)[5]

  • Ficoll-Paque PLUS[5]

  • Phosphate Buffered Saline (PBS) or other balanced salt solution[5]

  • Sterile conical centrifuge tubes (15 mL or 50 mL)[5]

  • Sterile pipettes[5]

  • Centrifuge with a swing-bucket rotor[5]

Procedure:

  • Warm the Ficoll-Paque PLUS and the balanced salt solution to room temperature (18-20°C).[7]

  • Dilute the whole blood with an equal volume of the balanced salt solution.[7]

  • Carefully layer 3-4 mL of the Ficoll-Paque PLUS into a sterile conical tube.[5]

  • Slowly and gently layer the diluted blood sample on top of the Ficoll-Paque PLUS, taking care not to mix the two layers.[5]

  • Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.[5][6]

  • After centrifugation, four distinct layers will be visible: the top layer of plasma, a "buffy coat" layer of mononuclear cells at the plasma/Ficoll-Paque interface, the Ficoll-Paque layer, and a pellet of red blood cells and granulocytes at the bottom.[8]

  • Carefully aspirate the upper plasma layer without disturbing the MNC layer.[8]

  • Using a clean pipette, collect the MNC layer and transfer it to a new sterile centrifuge tube.[8]

  • Wash the collected cells by adding at least 3 volumes of the balanced salt solution.[6]

  • Centrifuge at 60-100 x g for 10 minutes to pellet the MNCs and remove platelets in the supernatant.[6]

  • Discard the supernatant and repeat the wash step.[6]

  • Resuspend the final cell pellet in the desired medium for downstream applications.

This compound Gradient Protocol for Peripheral Blood Mononuclear Cell (PBMC) Isolation

This protocol is based on a study that optimized the use of this compound as a cost-effective alternative to Ficoll for PBMC separation.[2]

Materials:

  • Anticoagulated whole blood (e.g., with sodium heparin)[2]

  • This compound solution (40% w/v in sterile water)

  • Milli-Q water or equivalent for dilutions[2]

  • Sterile conical centrifuge tubes[2]

  • Sterile pipettes

  • Centrifuge

Procedure:

  • Prepare a 40% this compound solution by dissolving this compound in Milli-Q water.[2]

  • Dilute the whole blood with an equal volume of a balanced salt solution.

  • Add 4 mL of the 40% this compound solution to a sterile centrifuge tube.[2]

  • Carefully layer 4 mL of the diluted blood on top of the this compound solution.[2]

  • Centrifuge at 1000 rpm for 45 minutes.[2]

  • Following centrifugation, distinct layers should be visible: a top layer of plasma and platelets, a layer of PBMCs, the this compound solution, and a pellet of red blood cells at the bottom.[2]

  • Collect the PBMC layer.

  • Wash the collected cells with a balanced salt solution and centrifuge to obtain a clean cell pellet.

Visualizing the Workflows

Ficoll-Paque Cell Separation Workflow

Ficoll_Workflow start Start: Diluted Blood Sample layering Layer Sample onto Ficoll-Paque start->layering centrifugation Centrifuge at 400g for 30-40 min layering->centrifugation separation Formation of Layers: - Plasma - Mononuclear Cells (Buffy Coat) - Ficoll-Paque - RBCs & Granulocytes centrifugation->separation collection Collect Mononuclear Cell Layer separation->collection wash1 Wash with Balanced Salt Solution collection->wash1 centrifuge_wash1 Centrifuge at 100g for 10 min wash1->centrifuge_wash1 wash2 Repeat Wash Step centrifuge_wash1->wash2 final_pellet Resuspend Final Cell Pellet wash2->final_pellet

Caption: Workflow for mononuclear cell separation using Ficoll-Paque.

This compound Gradient Cell Separation Workflow

Sucrose_Workflow start Start: Diluted Blood Sample layering Layer Sample onto 40% this compound start->layering centrifugation Centrifuge at 1000 rpm for 45 min layering->centrifugation separation Formation of Layers: - Plasma & Platelets - PBMCs - this compound - RBCs centrifugation->separation collection Collect PBMC Layer separation->collection wash Wash with Balanced Salt Solution collection->wash final_pellet Resuspend Final Cell Pellet wash->final_pellet

Caption: Workflow for PBMC separation using a this compound gradient.

Advantages and Disadvantages

This compound

Advantages:

  • Cost-effective: this compound is significantly cheaper than commercially available Ficoll solutions, making it a viable option for large-scale studies or laboratories with budget constraints.[2]

  • Readily available: It is a common laboratory reagent.

  • Low viscosity: Its lower viscosity can make layering and handling easier.

Disadvantages:

  • Hypertonicity: High concentrations of this compound create a hypertonic environment that can cause cells to lose water, shrink, and potentially undergo apoptosis, thereby affecting their viability and function.[1]

  • Less standardized: Protocols may require more optimization for specific cell types compared to well-established Ficoll-based methods.[2]

Ficoll

Advantages:

  • Isotonicity: Ficoll solutions have a low osmotic pressure, which is crucial for maintaining the morphological and physiological integrity of the cells.[1]

  • High cell viability and purity: It is the gold standard for isolating highly viable mononuclear cells with high purity.[6]

  • Standardized protocols: Commercially available Ficoll solutions like Ficoll-Paque come with well-established and reliable protocols.[5][7]

  • Low membrane permeability: Due to its high molecular weight, Ficoll does not readily pass through cell membranes.

Disadvantages:

  • Higher cost: Ficoll is more expensive than this compound.[2]

  • Higher viscosity: The more viscous nature of Ficoll solutions can make them more challenging to work with.

Conclusion: Which is Better?

The choice between this compound and Ficoll for cell separation depends heavily on the specific requirements of the experiment.

  • Ficoll is the superior choice when cell viability, functionality, and morphological integrity are of utmost importance. Its isotonic nature ensures that cells are not subjected to osmotic stress, making it ideal for applications such as cell culture, functional assays, and clinical research.[1] While more expensive, the reliability and reproducibility of Ficoll-based methods often justify the cost.

  • This compound presents a cost-effective alternative, particularly for applications where the potential impact of hypertonicity is less critical or can be mitigated. [2] It can be suitable for isolating subcellular organelles or for certain cell types where protocols have been specifically optimized.[3] However, researchers must be mindful of the potential for altered cell physiology and should validate the method for their specific downstream applications.

References

Sucrose vs. Trehalose: A Comparative Analysis of Lyoprotectants for Biomolecule Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate lyoprotectant is a critical step in the formulation of stable, lyophilized biologics. This guide provides an objective comparison of two of the most commonly used lyoprotectants, sucrose and trehalose (B1683222), supported by experimental data to aid in making an informed decision.

The long-term stability of therapeutic proteins, antibodies, and other biomolecules in the dried state is paramount for their efficacy and shelf-life. Lyophilization, or freeze-drying, is a widely adopted method for preserving these sensitive molecules. The process, however, introduces significant stresses, including freezing and dehydration, which can lead to denaturation, aggregation, and loss of biological activity. Lyoprotectants are essential excipients that protect biomolecules from these stresses. Among the most effective are the disaccharides this compound and trehalose.

Both this compound and trehalose are non-reducing sugars that form an amorphous glassy matrix upon freeze-drying, entrapping the biomolecule and restricting its mobility. This vitrification is a key mechanism of protection. Additionally, they are thought to replace the water molecules that form a hydration shell around the protein in its native state, thereby preserving its conformational integrity through the "water replacement" hypothesis. While both sugars are effective, they exhibit distinct physicochemical properties that can influence their performance as lyoprotectants.

Quantitative Comparison of Lyoprotective Efficacy

The following table summarizes key quantitative data from various studies comparing the performance of this compound and trehalose as lyoprotectants for proteins. The primary metrics for comparison are the glass transition temperature (Tg) of the amorphous sugar matrix and the denaturation temperature (Tden) of the protein after lyophilization. A higher Tg indicates a more stable glassy matrix at a given temperature, while a higher Tden signifies greater protein stability.

ParameterThis compoundTrehaloseProtein Model(s)Key Findings
Glass Transition Temperature (Tg) of Anhydrous Sugar (°C) ~62-77~100-115N/ATrehalose possesses a significantly higher Tg, suggesting it forms a more stable glass matrix at ambient and elevated temperatures.[1][2]
Glass Transition Temperature of Freeze-Concentrated Solution (Tg') (°C) ~ -32~ -28Lysozyme, MyoglobinTrehalose generally exhibits a slightly higher Tg' in frozen solutions, which can be advantageous during the primary drying phase of lyophilization.[3][4]
Protein Denaturation Temperature (Tden) post-lyophilization (°C) Often higher at low water contentCan be higher at very high or very low water concentrationsLysozyme, MyoglobinThe relative performance is condition-dependent. Some studies show this compound provides superior protection against thermal denaturation at low residual moisture levels.[3][5][6] Conversely, other research suggests trehalose is more effective under certain conditions.[4][7]
Preservation of Protein Secondary Structure EffectiveOften slightly more effectiveLysozymeIn-situ Raman spectroscopy during freeze-drying has shown this compound to be more efficient in preserving the secondary structure of lysozyme, particularly during primary drying.[8][9]
Long-term Stability (Molecular Mobility) GoodGenerally SuperiorLysozymeDielectric spectroscopy studies indicate that trehalose, with residual water, is more effective at reducing molecular mobility in the glassy matrix, suggesting better long-term storage stability.[9]

Mechanisms of Lyoprotection: A Visual Representation

The protective effects of this compound and trehalose during lyophilization can be understood through two primary hypotheses: the "water replacement" theory and the "vitrification" theory. The following diagram illustrates these concepts.

Mechanisms of Lyoprotection cluster_0 Aqueous State (Pre-lyophilization) cluster_1 Lyophilized State cluster_2 Protective Hypotheses Protein_aq Native Protein (Hydrated) Water_aq Protein_aq->Water_aq H-bonds Process Lyophilization (Freezing & Dehydration) Protein_aq->Process Protein_lyo Preserved Protein Sugar_matrix Amorphous Sugar Matrix (this compound or Trehalose) Protein_lyo->Sugar_matrix Encapsulation Sugar_Hbond Protein_lyo->Sugar_Hbond H-bonds Vitrification Vitrification: The glassy sugar matrix restricts protein mobility, preventing unfolding and aggregation. Water_replacement Water Replacement: Sugars form hydrogen bonds with the protein, replacing the protective water shell. Process->Protein_lyo Process->Water_removed Sublimation

Caption: Mechanisms of lyoprotection by this compound and trehalose.

Experimental Protocols

To aid in the replication and validation of lyoprotection studies, detailed methodologies for key experiments are provided below.

Lyophilization Cycle Protocol

A typical lyophilization cycle for protein stabilization studies involves three main stages: freezing, primary drying, and secondary drying.

a. Sample Preparation:

  • Prepare the protein solution at the desired concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., 10 mM histidine, pH 6.0).

  • Add the lyoprotectant (this compound or trehalose) to the final desired concentration (e.g., 5% w/v).

  • Dispense equal volumes of the formulation into lyophilization vials.

  • Partially insert stoppers into the vials.

b. Freezing:

  • Load the vials onto the lyophilizer shelf, pre-cooled to 5°C.

  • Ramp the shelf temperature down to -40°C at a rate of 1°C/min.

  • Hold the vials at -40°C for at least 2 hours to ensure complete freezing.

c. Primary Drying (Sublimation):

  • Reduce the chamber pressure to 100 mTorr.

  • Ramp the shelf temperature to -15°C and hold for 24-48 hours, or until the product temperature sensor indicates that sublimation is complete.

d. Secondary Drying (Desorption):

  • Increase the shelf temperature to 25°C at a rate of 0.2°C/min.

  • Hold at 25°C for at least 12 hours under low pressure to remove residual bound water.

  • Backfill the chamber with dry nitrogen gas and fully stopper the vials before removing them from the lyophilizer.

Differential Scanning Calorimetry (DSC) for Tg and Tden Determination

DSC is used to measure the thermal transitions of the lyophilized product.

a. Sample Preparation:

  • Carefully crimp-seal the lyophilized vials to prevent moisture uptake.

  • In a controlled low-humidity environment (glove box), open a vial and hermetically seal 5-10 mg of the lyophilized cake in an aluminum DSC pan.

b. DSC Analysis for Tg:

  • Place the sealed pan in the DSC instrument.

  • Equilibrate the sample at a temperature below the expected Tg (e.g., 0°C).

  • Ramp the temperature up to a point above the Tg (e.g., 150°C) at a rate of 10°C/min.

  • The Tg is determined as the midpoint of the inflection in the heat flow curve.

c. DSC Analysis for Tden (after reconstitution):

  • Reconstitute the lyophilized product with the original buffer to the initial protein concentration.

  • Load the reconstituted protein solution into the DSC sample cell.

  • Use the corresponding buffer (without protein) as the reference.

  • Scan from a pre-transition temperature (e.g., 25°C) to a post-transition temperature (e.g., 100°C) at a scan rate of 1°C/min.

  • The Tden is the temperature at the peak of the endothermic transition.

Fourier-Transform Infrared (FTIR) Spectroscopy for Secondary Structure Analysis

FTIR is a powerful technique for assessing the secondary structure of the protein in the lyophilized state.

a. Sample Preparation:

  • In a low-humidity environment, mix approximately 1 mg of the lyophilized powder with 100 mg of dry potassium bromide (KBr).

  • Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

b. FTIR Analysis:

  • Record the infrared spectrum of the pellet from 4000 to 400 cm-1 using an FTIR spectrometer.

  • The amide I band (1600-1700 cm-1) is of particular interest for secondary structure analysis.

  • Perform spectral deconvolution and curve fitting of the amide I band to quantify the relative proportions of α-helices, β-sheets, turns, and random coils.

  • Compare the spectra of the protein lyophilized with this compound, trehalose, and without a lyoprotectant to assess the degree of structural preservation.

Assessment of Protein Aggregation after Reconstitution

Size-Exclusion Chromatography (SEC) is a standard method to quantify soluble aggregates.

a. Sample Reconstitution:

  • Reconstitute the lyophilized cake with a defined volume of high-purity water or the original buffer.

  • Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking to prevent shear-induced aggregation.

b. SEC Analysis:

  • Equilibrate an SEC column (e.g., a TSKgel G3000SWxl) with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).

  • Inject a defined volume of the reconstituted sample.

  • Monitor the eluate using a UV detector at 280 nm.

  • The chromatogram will show peaks corresponding to the monomer, dimer, and higher-order aggregates.

  • Calculate the percentage of monomer and aggregates by integrating the respective peak areas.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for a comparative study of lyoprotectants.

cluster_analysis Post-Lyophilization Analysis cluster_reconstituted_analysis Analysis of Reconstituted Sample Formulation Protein Formulation (+ this compound or Trehalose) Lyophilization Lyophilization Formulation->Lyophilization Lyo_Cake Lyophilized Cake Lyophilization->Lyo_Cake DSC_Tg DSC (Tg Analysis) Lyo_Cake->DSC_Tg FTIR FTIR (Secondary Structure) Lyo_Cake->FTIR Reconstitution Reconstitution Lyo_Cake->Reconstitution Reconstituted_Sample Reconstituted Sample Reconstitution->Reconstituted_Sample SEC SEC (Aggregation) Reconstituted_Sample->SEC Activity_Assay Biological Activity Assay Reconstituted_Sample->Activity_Assay DSC_Tden DSC (Tden Analysis) Reconstituted_Sample->DSC_Tden

Caption: Experimental workflow for lyoprotectant comparison.

Conclusion

Both this compound and trehalose are highly effective lyoprotectants, and the choice between them is often not straightforward. Trehalose's higher glass transition temperature is a distinct advantage for the long-term stability of the final lyophilized product, especially if storage at or above room temperature is anticipated. However, studies have shown that this compound can sometimes offer superior protection to the protein's secondary and tertiary structure during the freeze-drying process itself.

Ultimately, the optimal lyoprotectant is protein-specific and depends on the formulation and the processing conditions. The experimental protocols and comparative data presented in this guide provide a framework for making an empirical, data-driven decision for your specific biomolecule. It is highly recommended to perform a comparative study using the described methodologies to determine the most suitable lyoprotectant for ensuring the stability and efficacy of your biological product.

References

alternatives to sucrose for density gradient centrifugation

Author: BenchChem Technical Support Team. Date: December 2025

An essential technique in life sciences, density gradient centrifugation separates particles based on their size, shape, and density. The choice of gradient medium is critical to the success of this separation. For decades, sucrose has been a common choice due to its low cost and well-characterized properties. However, its high viscosity and hyperosmotic nature can damage cells and organelles, leading to reduced viability and altered morphology[1][2].

This guide provides a comprehensive comparison of the primary alternatives to this compound, offering researchers the data and protocols needed to select the optimal medium for their specific application, from cell separation to virus purification.

Comparison of Density Gradient Media

The ideal density gradient medium is inert, non-toxic, and possesses the appropriate physicochemical properties for the specific biological sample. The following table summarizes the key characteristics of common this compound alternatives.

PropertyThis compoundIodixanol (B1672021) (e.g., OptiPrep™)Percoll™Ficoll™ (e.g., Ficoll-Paque™)Cesium Chloride (CsCl)
Composition DisaccharideIodinated aromatic compoundColloidal silica (B1680970) coated with PVPHigh molecular weight this compound polymerInorganic salt
Density Range Up to 1.29 g/mLUp to 1.32 g/mL[3]Up to 1.13 g/mL[4]~1.077 - 1.084 g/mL (in media)[4][5]Up to ~1.9 g/mL
Osmolality Hyper-osmotic[1][2]Iso-osmotic at all densities[3][6]Low osmolality[7]Low osmolality[8]Very high (ionic)
Viscosity High, especially at high concentrations[1]Low[9]LowLowLow
Toxicity Non-toxic, but can cause cellular dehydrationNon-toxic, non-ionic, metabolically inert[10]Can be cytotoxic if PVP coating is compromised or silica is uncoatedNon-toxicToxic to cells[11]
Gradient Formation Manual layering of solutions[12][13]Manual layering or self-forming[12]Self-forming gradients with high-speed centrifugation[7]Used in pre-formed step gradients[13]Self-forming during ultracentrifugation
Primary Applications Organelles, protein complexes, some viruses[14][15]Cells, organelles, viruses, macromolecules, lipoproteins[3][10]Whole cells, subcellular organelles[4][15][16][17]Mononuclear cells (PBMCs) from whole blood[4][16][18]DNA, RNA, viruses (isopycnic separation)[19][17][20]

In-Depth Analysis of this compound Alternatives

Iodixanol (OptiPrep™)

Iodixanol is a non-ionic, iodinated density gradient medium that is iso-osmotic, meaning it does not exert significant osmotic pressure on biological membranes.[3][6] This makes it an excellent choice for separating cells, organelles, and viruses where maintaining structural and functional integrity is paramount.[10] Unlike this compound, iodixanol solutions can be made iso-osmotic at all densities, preventing the dehydration and shrinkage of samples.[3]

Advantages:

  • Gentle on Cells: Its iso-osmotic nature preserves cell viability and organelle morphology.[10]

  • Versatile: Can be used to form both continuous and discontinuous (step) gradients to separate a wide range of biological particles, from proteins to whole cells.[3][6][10]

  • High Purity & Recovery: Studies have shown high recovery of infectious virus particles from iodixanol gradients compared to this compound.[1][9]

  • Convenience: Commercially available as a sterile, ready-to-use solution (OptiPrep™) that can be easily diluted with standard buffers.[6]

Percoll™

Percoll consists of colloidal silica particles coated with polyvinylpyrrolidone (B124986) (PVP).[4][8] It is particularly useful for separating whole cells and larger organelles. A key feature of Percoll is its ability to form self-generating gradients when centrifuged at high speeds in a fixed-angle rotor.[7] The low osmolality and viscosity of Percoll solutions are advantageous for maintaining cell viability.[8][7]

Advantages:

  • Self-Forming Gradients: Simplifies the process of creating continuous gradients.

  • Low Osmolality: Exerts minimal osmotic stress on cells.[7]

  • Broad Applications: Effective for separating various cell types from tissues or blood.[16]

Limitations:

  • The silica particles can interfere with certain downstream applications, such as enzyme assays.

  • It is not suitable for use in acidic conditions (pH < 5.5) as it may begin to gel.[7]

Ficoll™ (Ficoll-Paque™)

Ficoll is a high-molecular-weight, neutral, and highly branched hydrophilic polymer of this compound.[8] It is most famously used in combination with sodium diatrizoate in formulations like Ficoll-Paque™ for the isolation of mononuclear cells (lymphocytes and monocytes) from peripheral blood.[4][5][21] The density of this medium (typically 1.077 g/mL) is optimized to allow mononuclear cells to remain at the plasma-gradient interface while red blood cells and granulocytes pellet at the bottom of the tube.[21]

Advantages:

  • Highly Effective for PBMCs: The standard method for isolating peripheral blood mononuclear cells (PBMCs).[18][22]

  • High Cell Viability: Provides a gentle separation environment, resulting in high viability of the isolated cells.[22]

  • Superior Recovery: In some studies, Ficoll has demonstrated superior recovery of human mesenchymal stem cells from bone marrow compared to Percoll.[23]

Cesium Chloride (CsCl)

Cesium chloride is a high-density inorganic salt used almost exclusively for isopycnic ("equal density") centrifugation.[13][17] During ultracentrifugation, CsCl forms a steep density gradient, allowing for the high-resolution separation of macromolecules like DNA, RNA, and viral particles based purely on their buoyant density.[19] This technique was famously used in the Meselson-Stahl experiment to demonstrate semi-conservative DNA replication.[19]

Advantages:

  • Ultra-High Resolution: Unparalleled for separating nucleic acids of slightly different densities (e.g., plasmid DNA isoforms).[20]

  • True Isopycnic Separation: Particles migrate to a point of neutral buoyancy and remain there, allowing for equilibrium separation.[13]

Limitations:

  • Harsh Conditions: The high ionic strength can damage or alter the function of cells and many protein complexes.

  • Toxicity: CsCl is toxic, and its use often involves other hazardous materials like ethidium (B1194527) bromide.[11][20]

  • Time-Consuming: Requires long ultracentrifugation runs, often lasting 24-48 hours.[11][20]

Experimental Protocols

Protocol 1: Isolation of PBMCs using Ficoll-Paque™

This protocol describes a standard method for isolating mononuclear cells from whole blood.

Materials:

  • Whole blood collected in an anticoagulant (e.g., heparin or EDTA).

  • Ficoll-Paque™ medium (density 1.077 g/mL).

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).

  • Sterile conical centrifuge tubes (15 mL or 50 mL).

  • Sterile pipettes.

  • Centrifuge with a swinging-bucket rotor.

Methodology:

  • Bring Ficoll-Paque™ medium to room temperature.

  • Dilute the whole blood sample 1:1 with PBS in a conical tube.

  • Carefully layer 3-4 mL of the Ficoll-Paque™ medium underneath the diluted blood sample. To do this, place the tip of the pipette at the bottom of the tube and slowly release the Ficoll-Paque™, creating a distinct layer without mixing.

  • Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.

  • After centrifugation, four distinct layers will be visible:

    • Top layer: Plasma

    • Second layer: A cloudy band of mononuclear cells (PBMCs) at the plasma-Ficoll interface. This is the target fraction.

    • Third layer: Clear Ficoll-Paque™ medium.

    • Bottom layer: Pellet of red blood cells and granulocytes.

  • Using a sterile pipette, carefully aspirate and collect the cloudy PBMC layer and transfer it to a new sterile conical tube.

  • Wash the collected PBMCs by adding at least 3 volumes of PBS to the tube. Mix gently by inverting the tube.

  • Pellet the cells by centrifuging at 100-250 x g for 10 minutes. Discard the supernatant.

  • Repeat the wash step (Step 7 & 8) one or two more times to remove residual platelets and Ficoll-Paque™.

  • After the final wash, resuspend the cell pellet in the appropriate culture medium or buffer for downstream applications.

Protocol 2: Isolation of Mitochondria using an Iodixanol (OptiPrep™) Step Gradient

This protocol provides a general framework for purifying mitochondria from a cell lysate, leveraging the gentle, iso-osmotic properties of iodixanol.

Materials:

  • OptiPrep™ (60% w/v Iodixanol solution).

  • Homogenization Medium (e.g., 250 mM this compound, 10 mM HEPES, 1 mM EDTA, pH 7.4).[24]

  • Diluent Buffer (e.g., this compound-free homogenization medium).

  • Ultracentrifuge tubes and rotor (swinging-bucket preferred).

  • Cell lysate containing mitochondria.

Methodology:

  • Prepare a crude mitochondrial pellet from cell homogenate by differential centrifugation.

  • Prepare working solutions of Iodixanol by diluting the 60% stock solution with the Diluent Buffer. For a typical three-step gradient, you might prepare 30%, 25%, and 20% (w/v) iodixanol solutions.

  • Create the step gradient in an ultracentrifuge tube by carefully layering the solutions, starting with the densest layer at the bottom. For a 12 mL tube:

    • Carefully pipette 3 mL of the 30% iodixanol solution into the bottom of the tube.

    • Slowly layer 3 mL of the 25% solution on top of the 30% layer.

    • Slowly layer 3 mL of the 20% solution on top of the 25% layer.

  • Resuspend the crude mitochondrial pellet in a small volume of Homogenization Medium and carefully layer this suspension on top of the gradient.

  • Centrifuge the gradient at approximately 100,000 x g for 1-3 hours at 4°C.

  • After centrifugation, intact mitochondria will band at one of the interfaces (e.g., between the 30% and 25% layers), while other contaminants like broken mitochondria or microsomes will be found in other fractions.

  • Carefully collect the desired band from the side of the tube with a syringe or by pipetting from the top.

  • Dilute the collected fraction with buffer and pellet the purified mitochondria by centrifugation to remove the iodixanol before use in downstream assays.

Visual Guides

The following diagrams illustrate the general workflow for density gradient centrifugation and provide a logical guide for selecting the appropriate medium.

G cluster_prep Preparation cluster_cent Centrifugation cluster_analysis Analysis prep_sample 1. Prepare Sample (e.g., Cell Lysate, Whole Blood) prep_gradient 2. Prepare Gradient (Layering or Self-Formation) prep_sample->prep_gradient load_sample 3. Layer Sample onto Gradient prep_gradient->load_sample centrifuge 4. Centrifuge (Specify Speed, Time, Temp) load_sample->centrifuge collect_fractions 5. Collect Separated Fractions centrifuge->collect_fractions analyze 6. Downstream Analysis (e.g., Western Blot, PCR, Cell Culture) collect_fractions->analyze

Caption: General workflow for a typical density gradient centrifugation experiment.

G cluster_outcomes cluster_sub start What is your starting sample? d_blood Whole Blood start->d_blood Cells d_tissue Tissue Digest / Cultured Cells start->d_tissue Cells d_subcellular Subcellular Fractions start->d_subcellular Organelles d_nucleic Nucleic Acids / Viruses start->d_nucleic Macromolecules out_ficoll Use Ficoll-Paque™ out_percoll Use Percoll™ or Iodixanol out_iodixanol Use Iodixanol out_cscl Use Cesium Chloride out_this compound Use this compound or Iodixanol d_blood->out_ficoll Isolating PBMCs? d_tissue->out_percoll Need high viability? d_osmotic Is maintaining iso-osmotic conditions critical? d_subcellular->d_osmotic d_nucleic->out_cscl Need highest buoyant density resolution? d_osmotic->out_iodixanol Yes d_osmotic->out_this compound No

Caption: Decision guide for selecting a suitable density gradient medium.

References

A Comparative Guide to Sucrose Concentration Measurement: Refractometry vs. Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of sucrose concentration is a critical parameter in a multitude of applications, from monitoring cell culture media to formulation studies. This guide provides an objective comparison of two widely used methods: refractometry and enzymatic assays, supported by experimental principles and protocols to aid in selecting the most appropriate technique for your specific needs.

Introduction

The quantification of this compound, a common disaccharide, is fundamental across various scientific disciplines. Refractometry offers a rapid, non-destructive physical method, while enzymatic assays provide high specificity through biochemical reactions. The choice between these methods depends on factors such as sample complexity, required accuracy, throughput, and budget. This guide delves into the principles, protocols, and comparative performance of each technique.

Comparison of Performance Characteristics

The following table summarizes the key performance characteristics of refractometry and enzymatic assays for this compound concentration measurement, providing a clear basis for comparison.

FeatureRefractometryEnzymatic Assays
Principle Measurement of the refractive index of a solution, which is proportional to the solute concentration.[1][2]Specific enzymatic hydrolysis of this compound to glucose and fructose, followed by quantification of the products.[3]
Specificity Low. Measures total soluble solids, not specific to this compound.[2][4]High. Enzymes provide high specificity for this compound.[3]
Sensitivity Generally lower than enzymatic assays.High, with a minimum detectable concentration as low as 0.03 mmol/liter.[5]
Accuracy Can be affected by other dissolved substances.[2]High, with good correlation to methods like GLC (r = 0.92).[5]
Precision Good, but can be influenced by temperature and sample homogeneity.[6]High, with run-to-run and within-run coefficients of variation typically below 10%.[5]
Throughput High. Measurements are very rapid (seconds per sample).[7]Lower. Requires incubation steps and reagent preparation.[8]
Sample Volume Small, typically a few drops.[1]Small, can be performed in microtiter plates.[5]
Cost per Sample Low. Minimal consumables required.Higher, due to the cost of enzymes and reagents.
Instrumentation Refractometer (handheld or benchtop).[1][9]Spectrophotometer or plate reader.[5]
Interfering Substances Any dissolved solids (salts, proteins, other sugars).[2][4]High concentrations of other sugars (e.g., fructose), or enzyme inhibitors.[3][8][10]
Advantages Rapid, non-destructive, simple to use, low cost.[7][11]High specificity, high sensitivity, suitable for complex matrices.[3][5]
Disadvantages Non-specific, sensitive to temperature fluctuations.[6]More time-consuming, higher cost per sample, potential for enzyme inhibition.[12]

Experimental Protocols

Refractometry Protocol

This protocol outlines the steps for measuring this compound concentration using a digital refractometer.

Materials:

  • Digital refractometer

  • Deionized water

  • This compound standards of known concentrations

  • Transfer pipettes

  • Lint-free wipes

Procedure:

  • Calibration: Calibrate the refractometer with deionized water. The reading should be 0% Brix or the corresponding refractive index for water.[1]

  • Standard Curve (Optional but Recommended):

    • Prepare a series of this compound solutions of known concentrations (e.g., 5%, 10%, 15%, 20% w/v).

    • Place a few drops of each standard onto the refractometer prism, ensuring the surface is fully covered.[1]

    • Record the % Brix or refractive index reading for each standard.

    • Plot a graph of concentration versus the reading to create a standard curve.

  • Sample Measurement:

    • Ensure the sample is at a consistent temperature, as refractive index is temperature-dependent.[6]

    • Apply a few drops of the sample onto the clean, dry prism.[1]

    • Record the reading.

  • Data Analysis:

    • If a standard curve was used, determine the this compound concentration of the sample by interpolating from the curve.

    • For direct % Brix readings, this value represents the percentage of this compound by weight in the solution, assuming a pure this compound solution.[2]

  • Cleaning: Clean the prism thoroughly with deionized water and dry with a lint-free wipe after each measurement.[1]

Enzymatic Assay Protocol

This protocol describes a common enzymatic assay for this compound using invertase and a glucose oxidase-peroxidase (GOPOD) reagent.

Materials:

  • Spectrophotometer or microplate reader

  • Invertase solution

  • GOPOD reagent (containing glucose oxidase, peroxidase, and a chromogen)

  • This compound standards of known concentrations

  • Sodium acetate (B1210297) buffer (pH 4.6)

  • Tris buffer (pH 7.5)

  • Test tubes or microplate

  • Incubator or water bath

Procedure:

  • Standard and Sample Preparation:

    • Prepare a series of this compound standards in sodium acetate buffer.

    • Dilute samples as necessary with the same buffer to fall within the linear range of the assay.[13]

  • This compound Hydrolysis:

    • To each standard and sample tube/well, add a specific volume of invertase solution.

    • Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow for the complete hydrolysis of this compound to glucose and fructose.

  • Glucose Quantification:

    • Add the GOPOD reagent to each tube/well.

    • Incubate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 20-30 minutes) to allow for the colorimetric reaction to proceed.[14] In this reaction, glucose is oxidized by glucose oxidase, producing hydrogen peroxide, which then reacts with the chromogen in the presence of peroxidase to produce a colored product.[14]

  • Measurement:

    • Measure the absorbance of each standard and sample at the appropriate wavelength (e.g., 510 nm for many common chromogens).[14]

  • Data Analysis:

    • Create a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the glucose concentration in the samples from the standard curve.

    • Calculate the original this compound concentration in the samples, accounting for the stoichiometry of the hydrolysis reaction (1 mole of this compound yields 1 mole of glucose) and any dilution factors.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both refractometry and the enzymatic assay.

Refractometry_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis Calibrate Calibrate with Deionized Water Apply_Sample Apply Sample to Prism Calibrate->Apply_Sample Prepare_Standards Prepare this compound Standards Plot_Curve Plot Standard Curve Prepare_Standards->Plot_Curve Record_Reading Record % Brix or Refractive Index Apply_Sample->Record_Reading Determine_Conc Determine Sample Concentration Record_Reading->Determine_Conc Plot_Curve->Determine_Conc

Refractometry experimental workflow.

Enzymatic_Assay_Workflow cluster_prep Sample Preparation & Hydrolysis cluster_reaction Colorimetric Reaction cluster_analysis Measurement & Analysis Prepare Prepare Standards & Samples Add_Invertase Add Invertase Prepare->Add_Invertase Incubate_Hydrolysis Incubate for Hydrolysis Add_Invertase->Incubate_Hydrolysis Add_GOPOD Add GOPOD Reagent Incubate_Hydrolysis->Add_GOPOD Incubate_Color Incubate for Color Development Add_GOPOD->Incubate_Color Measure_Absorbance Measure Absorbance Incubate_Color->Measure_Absorbance Calculate_Conc Calculate this compound Concentration Measure_Absorbance->Calculate_Conc

References

A Comparative Guide to Sucrose and Glycerol for Cryoprotective Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful cryopreservation of cells and tissues is a cornerstone of biomedical research and therapeutic development. The choice of cryoprotective agent (CPA) is critical to maintaining cell viability and function post-thaw. This guide provides an objective comparison of two commonly used cryoprotectants: sucrose and glycerol (B35011). We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for their use.

At a Glance: this compound vs. Glycerol

FeatureThis compoundGlycerol
Mechanism of Action Non-permeating; acts extracellularly to dehydrate cells and reduce ice crystal formation.[1][2][3][4]Permeating; enters the cell to replace intracellular water, reducing ice crystal formation from within.[5][6]
Primary Role Osmotic dehydration, vitrification enhancement.Intracellular cryoprotection, membrane stabilization.[6][7]
Toxicity Generally considered low toxicity.Can be toxic at high concentrations, inducing osmotic stress.[6]
Applications Often used in combination with permeating CPAs for vitrification of oocytes, embryos, and tissues.[8][9][10]Widely used for the cryopreservation of a variety of cells, including sperm, red blood cells, and microbial cultures.[5][7][11]

Quantitative Performance Data

The following table summarizes experimental data from studies comparing the efficacy of this compound and glycerol in various cell types. It is important to note that optimal concentrations and protocols are highly cell-type dependent.

Cell TypeCryoprotectant(s)Key FindingsReference
Human Umbilical Cord-Derived Multipotent Stromal Cells10% Glycerol vs. 10% Glycerol + 0.2 M this compoundThe addition of this compound to glycerol significantly increased cell viability, making it comparable to combinations of DMSO and ethylene (B1197577) glycol with this compound.[12]Fatkhudinov et al., 2021
Day-3 Mouse EmbryosVarying concentrations of Glycerol and this compoundA two-step equilibration with glycerol first, followed by a glycerol-sucrose solution, resulted in a higher post-thaw survival rate (90-95% in vitro development to blastocysts) compared to a one-step equilibration.[10]Széll & Shelton, 1987
Boar Sperm0%, 2%, 4%, 8% GlycerolIncreasing glycerol concentrations up to 4% increased progressive motility post-thaw but decreased the percentage of sperm with normal acrosomal morphology.[7]De Leeuw et al., 2001
Helicobacter pyloriGlycerol vs. Glycerol + this compoundThe combination of glycerol and this compound showed the highest recovery rates after one month of storage at both -20°C and -80°C.[13]Talebi-Yazdi et al., 2013
Human Amniotic Fluid Stem Cells5% and 10% Glycerol vs. 30 and 60 mM this compoundGlycerol (5% and 10%) resulted in workable viability ratios, while this compound alone was less effective in maintaining viability.[14]da Silva et al., 2017
Buffalo Bull Semen3% and 6% Glycerol with and without this compoundThe addition of this compound to a 6% glycerol extender resulted in a higher pregnancy rate in vivo.[15]Abdelnour et al., 2024

Mechanisms of Cryoprotection

This compound and glycerol protect cells from cryoinjury through fundamentally different mechanisms, which dictates their suitability for different applications.

This compound: The Extracellular Osmolyte

This compound is a disaccharide that does not readily permeate the cell membrane. Its cryoprotective effects are primarily exerted from the extracellular environment. By increasing the solute concentration outside the cell, this compound draws water out of the cell through osmosis. This controlled dehydration is crucial as it reduces the amount of intracellular water available to form damaging ice crystals during freezing. Furthermore, the presence of this compound in the extracellular medium promotes vitrification (a glass-like, non-crystalline state) of the remaining solution at low temperatures, further preventing ice crystal formation.[1][2][3][4]

Glycerol: The Intracellular Stabilizer

In contrast, glycerol is a small, permeable molecule that can cross the cell membrane and enter the cytoplasm.[5][6] Once inside, it replaces intracellular water molecules, thereby lowering the freezing point of the cytoplasm and reducing the likelihood of intracellular ice formation. Glycerol also helps to stabilize cellular membranes and proteins, protecting them from the mechanical stresses of freezing and thawing.[6][7] However, its permeating nature can also lead to osmotic stress and toxicity if not introduced and removed carefully.[6]

Experimental Protocols

Below are detailed methodologies for key experiments related to cryopreservation with this compound and glycerol.

Cryopreservation of Adherent Mammalian Cells with Glycerol

Materials:

  • Complete growth medium

  • Fetal Bovine Serum (FBS)

  • Glycerol (sterile)

  • Cryovials

  • Controlled-rate freezing container

Protocol:

  • Culture cells to a healthy, sub-confluent state.

  • Prepare the cryopreservation medium: Complete growth medium supplemented with 20% FBS and 10% (v/v) glycerol.

  • Trypsinize the cells and resuspend them in the complete growth medium.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Remove the supernatant and resuspend the cell pellet in the prepared cryopreservation medium at a concentration of 1-5 x 10^6 cells/mL.

  • Aliquot the cell suspension into cryovials.

  • Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.

  • For long-term storage, transfer the cryovials to a liquid nitrogen freezer.

Cryopreservation of Tissue with this compound for Cryosectioning

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 15% (w/v) this compound in PBS

  • 30% (w/v) this compound in PBS

  • Optimal Cutting Temperature (OCT) compound

  • Cryomold

Protocol:

  • Fix the tissue by immersion in 4% PFA overnight at 4°C.

  • Wash the tissue three times in PBS for 10 minutes each.

  • Immerse the tissue in 15% this compound in PBS at 4°C until it sinks.

  • Transfer the tissue to 30% this compound in PBS at 4°C and incubate until it sinks (typically overnight).

  • Place the cryoprotected tissue in a cryomold filled with OCT.

  • Freeze the block by placing it on a block of dry ice or by immersing it in isopentane (B150273) cooled with liquid nitrogen.

  • Store the frozen block at -80°C until sectioning.

Post-Thaw Cell Viability Assessment: Trypan Blue Exclusion Assay

Materials:

  • 0.4% Trypan Blue solution

  • Hemocytometer

  • Microscope

Protocol:

  • Rapidly thaw the cryopreserved cells in a 37°C water bath.

  • Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium.

  • Centrifuge at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in a known volume of fresh growth medium.

  • Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Incubate for 1-2 minutes at room temperature.

  • Load the mixture into a hemocytometer.

  • Under a microscope, count the number of viable (clear) and non-viable (blue) cells.

  • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Visualizing Cryopreservation Concepts

To better understand the processes involved, the following diagrams illustrate a general experimental workflow for comparing cryoprotectants and the key signaling pathways activated by cryopreservation-induced stress.

G cluster_prep Cell Preparation cluster_cpa Cryoprotectant Addition cluster_freeze Freezing cluster_thaw Thawing cluster_assessment Post-Thaw Assessment prep Harvest and count cells This compound Resuspend in This compound-based medium prep->this compound glycerol Resuspend in Glycerol-based medium prep->glycerol freeze Controlled-rate freezing to -80°C, then transfer to liquid nitrogen This compound->freeze glycerol->freeze thaw Rapid thawing at 37°C freeze->thaw viability Viability Assay (e.g., Trypan Blue) thaw->viability proliferation Proliferation Assay (e.g., MTS/MTT) thaw->proliferation functional Functional Assay (cell-type specific) thaw->functional G cluster_stress Cryopreservation Stress cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway stress Osmotic Shock & Intracellular Ice Formation bax Bax/Bak activation stress->bax death_receptor Death receptor ligation (e.g., Fas) stress->death_receptor mito Mitochondrial outer membrane permeabilization bax->mito cyto_c Cytochrome c release mito->cyto_c cas9 Caspase-9 activation cyto_c->cas9 cas3 Caspase-3 activation cas9->cas3 cas8 Caspase-8 activation death_receptor->cas8 cas8->cas3 apoptosis Apoptosis cas3->apoptosis

References

sucrose versus other sugars for protein stabilization a comparative study

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the stability of proteins is a critical aspect of creating effective and long-lasting therapeutics. Among the various excipients used for this purpose, sugars are a well-established class of stabilizers. This guide provides a comparative analysis of sucrose against other common sugars, supported by experimental data, to highlight its efficacy in preserving protein integrity.

The stability of a protein is paramount to its therapeutic function. Denaturation or aggregation can lead to loss of efficacy and potentially elicit an immunogenic response. Sugars are widely employed as stabilizers in protein formulations, particularly for lyophilized products, due to their ability to protect proteins during freezing, drying, and long-term storage. This protection is attributed to several mechanisms, including the "water replacement hypothesis," where sugar molecules form hydrogen bonds with the protein, serving as a substitute for the natural hydration shell, and the "vitrification hypothesis," which posits that the high viscosity of the glassy sugar matrix restricts protein mobility and prevents unfolding.[1]

Comparative Efficacy of Sugars in Protein Stabilization

Experimental data from various studies demonstrate the differential effects of various sugars on protein stability. Key parameters used to evaluate this are the denaturation temperature (Tden) and the glass transition temperature (Tg), often measured by Differential Scanning Calorimetry (DSC). A higher Tden indicates greater thermal stability of the protein.

Quantitative Data Summary

The following tables summarize the denaturation temperatures of different proteins in the presence of this compound and other sugars.

ProteinSugarConcentration (w/v)Denaturation Temperature (Tden) (°C)Reference
Lysozyme (B549824)None-75.1[2]
LysozymeThis compound20%82.5[2]
LysozymeTrehalose (B1683222)20%83.2[2]
LysozymeGlucose20%79.8[2]
MyoglobinNone-~77[3]
MyoglobinThis compound5%Raised by 4-5 °C[4]
MyoglobinTrehalose5%Raised by 4-5 °C[4]
MyoglobinGlucose5%Raised by 4-5 °C[4]
MyoglobinFructose5%Raised by 4-5 °C[4]
ProteinPolyolConcentration (mM)Change in Tm (°C) per mole of polyolReference
AntibodyMannitol (B672)0-350~4[5]
AntibodySorbitol0-350~4[5]
AntibodyXylitol0-350~3[5]
AntibodyErythritol0-350~2[5]
AntibodyGlycerol0-350~1[5]

Note: The data presented is compiled from multiple sources and experimental conditions may vary.

From the data, it is evident that disaccharides like this compound and trehalose are generally more effective at increasing the thermal stability of proteins compared to monosaccharides like glucose and fructose.[2][4] While trehalose often shows slightly superior or comparable stabilizing effects to this compound, this compound remains a widely used and effective stabilizer.[2][6] Studies have shown that at low water content, this compound-containing samples can exhibit a higher denaturation temperature than those with trehalose.[6] Polyols such as sorbitol and mannitol also demonstrate a significant stabilizing effect.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess protein stabilization by sugars.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the thermal stability of a protein by measuring its denaturation temperature (Tden) and the enthalpy of unfolding.

Protocol:

  • Sample Preparation: Prepare protein solutions at a known concentration (e.g., 1-2 mg/mL) in a suitable buffer. Prepare corresponding sugar solutions (e.g., this compound, glucose, etc.) at the desired concentrations in the same buffer. Mix the protein and sugar solutions to achieve the final desired formulation. A reference sample containing only the buffer and sugar is also prepared.

  • Instrument Setup: Power on the DSC instrument and allow it to stabilize. Set the experimental parameters, including the temperature range (e.g., 20°C to 100°C) and the scan rate (e.g., 1°C/min).

  • Sample Loading: Carefully load a precise volume of the protein-sugar sample into the sample pan and the corresponding buffer-sugar solution into the reference pan. Hermetically seal the pans.

  • Data Acquisition: Initiate the temperature scan. The instrument will record the differential heat flow between the sample and reference cells as a function of temperature.

  • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to protein unfolding. The temperature at the apex of this peak is the denaturation temperature (Tden). The area under the peak corresponds to the enthalpy of unfolding.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to analyze the secondary structure of proteins. Changes in the amide I band (1600-1700 cm⁻¹) of the infrared spectrum are particularly sensitive to alterations in the protein's α-helix, β-sheet, and random coil content, providing insights into structural integrity.

Protocol:

  • Sample Preparation: Prepare thin films of the protein-sugar formulations by casting a small volume of the solution onto an appropriate infrared-transparent window (e.g., CaF₂) and allowing it to dry. Alternatively, for solutions, use a transmission cell with a short path length.

  • Instrument Setup: Power on the FTIR spectrometer and allow the source and detector to stabilize. Purge the sample compartment with dry air or nitrogen to minimize water vapor interference.

  • Background Spectrum: Collect a background spectrum of the empty sample holder or the buffer solution.

  • Sample Spectrum: Place the sample in the beam path and collect the sample spectrum.

  • Data Analysis: Subtract the background spectrum from the sample spectrum. Analyze the amide I region of the resulting spectrum. Deconvolution and second-derivative analysis can be used to resolve the overlapping bands corresponding to different secondary structures. A shift in peak positions or a change in the relative areas of these bands indicates a change in the protein's secondary structure.[7]

Protein Aggregation Assay

Protein aggregation can be monitored by various methods, including size-exclusion chromatography (SEC), dynamic light scattering (DLS), and turbidity measurements.

Protocol (Turbidity Measurement):

  • Sample Preparation: Prepare protein solutions with and without different sugars in a suitable buffer.

  • Incubation: Incubate the samples under stress conditions that are known to induce aggregation, such as elevated temperature or agitation.

  • Measurement: At various time points, measure the absorbance of the samples at a wavelength where light scattering by aggregates is significant (e.g., 350 nm) using a UV-Vis spectrophotometer.

  • Data Analysis: An increase in absorbance over time indicates an increase in sample turbidity, which is a direct measure of protein aggregation. Compare the rate of aggregation for the protein in the presence of different sugars. A lower rate of increase in turbidity signifies better stabilization against aggregation.

Mechanisms of Protein Stabilization by Sugars

The protective effects of sugars on proteins are multifaceted. The primary proposed mechanisms are the "water replacement hypothesis" and the "vitrification hypothesis."

G cluster_0 Mechanisms of Protein Stabilization by Sugars cluster_1 Water Replacement Hypothesis cluster_2 Vitrification Hypothesis NativeProtein Native Protein (Hydrated) StressedProtein Stressed Protein (Dehydrated/Heated) NativeProtein->StressedProtein Stress (e.g., Dehydration, Heat) StabilizedProtein Stabilized Protein NativeProtein->StabilizedProtein Addition of Sugars WaterReplacement Sugar molecules form hydrogen bonds with protein, replacing the hydration shell. StabilizedProtein->WaterReplacement Vitrification High viscosity of the glassy sugar matrix restricts protein mobility and prevents unfolding. StabilizedProtein->Vitrification

Caption: Proposed mechanisms of protein stabilization by sugars.

References

A Comparative Purity Analysis of Sucrose for Pharmaceutical Excipient Use

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, researchers, and scientists, the purity of excipients is paramount to ensuring the safety, stability, and efficacy of final pharmaceutical products. Sucrose, a widely used excipient, serves various functions, from a bulking agent and stabilizer to a taste-masking agent. This guide provides an objective comparison of the purity of pharmaceutical-grade this compound against common alternatives—dextrose, mannitol, and sorbitol—supported by pharmacopeial standards and analytical methodologies.

The selection of an appropriate excipient requires a thorough evaluation of its purity profile. Impurities such as endotoxins, heavy metals, reducing sugars, and microbial contamination can compromise the quality of the final drug product. This guide delves into the validation of this compound purity and offers a comparative look at other commonly used excipients.

Comparative Purity Profile of Pharmaceutical Excipients

The following table summarizes the typical purity specifications for this compound and its alternatives based on pharmacopeial monographs (USP/NF, EP). These values represent the maximum allowable limits for key impurities.

ParameterThis compound (Parenteral Grade)DextroseMannitolSorbitol
Endotoxins (EU/g) Typically ≤ 0.25 (if for parenteral use)≤ 2.5[1]≤ 2.5 (for concentrations >10%), ≤ 4 (for concentrations ≤10%)[2][3][4]≤ 2.5 (for concentrations ≥100 g/L), ≤ 4 (for concentrations <100 g/L)[5]
Heavy Metals (as Pb) Replaced by Conductivity test in USP≤ 4 ppm (JP)[1]≤ 0.5 ppm (Lead)[3]≤ 0.5 ppm (Lead)[5]
Specific Elemental Impurities Controlled under USP <232>Controlled under USP <232>Nickel: ≤ 1 ppm[3]Nickel: ≤ 1 ppm[5]
Reducing Sugars Test for Reducing Sugars replaces Invert Sugar test in harmonized monograph[6]Passes TestNot specified≤ 0.3%[5]
Microbial Limits (TAMC, cfu/g) Specified for non-sterile gradesNot specified in provided CoAsComplies with tests for E. coli and Salmonella[3]≤ 1000[5][7][8]
Microbial Limits (TYMC, cfu/g) Specified for non-sterile gradesNot specified in provided CoAsComplies with tests for E. coli and Salmonella[3]≤ 100[5][7][8]
Loss on Drying/Water Content Test for Loss on Drying added in harmonized monograph[6]≤ 1.0 % (JP)[1]≤ 0.5%[3]≤ 1.5%[5]

The Significance of this compound Purity in Biopharmaceutical Formulations

High-purity, low-endotoxin this compound is critical in biopharmaceutical applications, where it is used to stabilize proteins, lipids, and carbohydrates.[9] It is also employed as a cryopreservative and media supplement.[9] A notable concern in recent years has been the presence of nanoparticulate impurities (NPIs) in pharmaceutical-grade this compound, which can interfere with analytical results and potentially impact protein stability.[9] Manufacturers have since developed purification processes to reduce NPIs, along with endotoxins and bioburden, resulting in this compound grades with enhanced quality characteristics.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of excipient purity. Below are protocols for key experiments in the validation of this compound purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assay

This method is used to determine the purity of this compound and to quantify any related sugars.

Principle: The sample is dissolved in a suitable solvent and injected into an HPLC system. The separation of this compound from other sugars is achieved on a specialized column, and the components are detected by a Refractive Index Detector (RID). Quantification is performed by comparing the peak area of this compound in the sample to that of a reference standard.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • Refractive Index Detector (RID)

  • Alkylamine-bonded silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm)[10]

  • Data acquisition and processing software

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a filtered and degassed mixture of acetonitrile and water (typically 80:20 v/v).[10]

  • Standard Solution Preparation: Accurately weigh a suitable amount of this compound Reference Standard and dissolve in the mobile phase to obtain a known concentration.

  • Sample Solution Preparation: Accurately weigh the this compound sample and dissolve in the mobile phase to a concentration similar to the standard solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min[10]

    • Column Temperature: 30 °C[10]

    • Injection Volume: 10 µL[10]

  • Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms.

  • Calculation: Calculate the percentage of this compound in the sample using the peak areas obtained from the standard and sample solutions.

Bacterial Endotoxin (B1171834) Test (BET) - USP <85>

This test is performed to detect or quantify endotoxins from gram-negative bacteria.

Principle: The test utilizes Limulus Amebocyte Lysate (LAL), an extract from the blood cells of the horseshoe crab, which clots in the presence of endotoxins. The reaction can be measured as the formation of a gel-clot or by photometric (turbidimetric or chromogenic) methods.[11][12]

Apparatus:

  • Depyrogenated glassware (e.g., by heating at 250 °C for not less than 30 minutes).[11]

  • Incubator or water bath

  • Vortex mixer

  • For photometric methods: a tube reader or an incubating microplate reader

Reagents:

  • Limulus Amebocyte Lysate (LAL) reagent

  • USP Endotoxin Reference Standard (RS)

  • Water for Bacterial Endotoxins Test (BET)

Procedure (Gel-Clot Limit Test):

  • Preparation of Solutions:

    • Reconstitute the LAL reagent and Endotoxin RS according to the manufacturer's instructions.

    • Prepare a series of standard endotoxin solutions of known concentrations.

    • Prepare the sample solution at a concentration that does not interfere with the test.

  • Test for Interfering Factors: Perform a test to ensure that the sample solution does not inhibit or enhance the reaction.

  • Assay:

    • To depyrogenated test tubes, add the LAL reagent.

    • Add the sample solution to the appropriate tubes and the standard solutions to others to serve as positive controls. A negative control with Water for BET is also included.

    • Incubate the tubes as specified (e.g., 37 ± 1 °C for 60 ± 2 minutes).

  • Interpretation: After incubation, invert the tubes 180°. A firm gel that remains intact indicates a positive result. The sample passes the test if the endotoxin level is below the specified limit.

Determination of Reducing Sugars

This test is used to quantify the amount of reducing sugars, which can be an indicator of this compound degradation.

Principle: Reducing sugars, in an alkaline solution, reduce cupric tartrate to cuprous oxide. The amount of precipitated cuprous oxide is determined gravimetrically and is proportional to the amount of reducing sugars present.

Apparatus:

  • Beakers

  • Watch glass

  • Sintered-glass crucible

  • Drying oven

Reagents:

Procedure:

  • Dissolve a specified amount of the this compound sample in water.

  • Add alkaline cupric tartrate solution and heat the mixture to boiling for a precise amount of time (e.g., 2 minutes).[13][14]

  • Rapidly cool the mixture and collect the precipitated cuprous oxide in a tared sintered-glass crucible.

  • Wash the precipitate with hot water, followed by ethanol and then ether.[13][14]

  • Dry the crucible and precipitate at 105 °C for 1 hour, cool, and weigh.[13][14]

  • The weight of the cuprous oxide is used to determine the amount of reducing sugars.

Logical Workflow for this compound Purity Validation

The following diagram illustrates the logical workflow for the validation of this compound purity for pharmaceutical excipient use.

SucrosePurityValidation cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC Purity Assay Dissolution->HPLC Endotoxin Bacterial Endotoxin Test (USP <85>) Dissolution->Endotoxin ReducingSugars Reducing Sugars Test Dissolution->ReducingSugars ElementalImpurities Elemental Impurities (USP <232>) Dissolution->ElementalImpurities Microbial Microbial Enumeration (USP <61>) Dissolution->Microbial Comparison Compare results to Pharmacopeial Standards HPLC->Comparison Endotoxin->Comparison ReducingSugars->Comparison ElementalImpurities->Comparison Microbial->Comparison CoA Generate Certificate of Analysis (CoA) Comparison->CoA Release Release for Pharmaceutical Use CoA->Release

This compound Purity Validation Workflow

Conclusion

The validation of this compound purity is a critical step in ensuring the quality and safety of pharmaceutical products. While this compound remains a versatile and widely used excipient, a thorough understanding of its purity profile in comparison to alternatives like dextrose, mannitol, and sorbitol is essential for formulation scientists. High-purity grades of this compound, with low levels of endotoxins and other impurities, are available and well-suited for demanding applications, including parenteral and biopharmaceutical formulations. The experimental protocols and workflows provided in this guide offer a framework for the robust validation of this compound for its intended pharmaceutical use.

References

A Comparative Analysis of Sucrose and Other Disaccharides on Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of sucrose and other common disaccharides—lactose and maltose (B56501)—on the kinetics of their respective hydrolyzing enzymes. This document summarizes key kinetic parameters, details experimental methodologies for their determination, and visualizes relevant biochemical pathways and kinetic plots to offer a comprehensive resource for researchers in enzymology and drug development.

Comparative Enzyme Kinetics Data

The efficiency and affinity of an enzyme for its substrate are primarily described by the Michaelis-Menten constant (K m) and the maximum reaction velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax, and it is an inverse measure of the enzyme's affinity for the substrate. A lower Km indicates a higher affinity. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

The following table summarizes the kinetic parameters for the hydrolysis of this compound, lactose, and maltose by their respective enzymes. It is important to note that these values were obtained from different studies under varying experimental conditions, and therefore, direct comparison should be approached with caution.

SubstrateEnzymeSource OrganismK_m_ (mM)V_max_ (µmol/min/mg)Optimal pHOptimal Temperature (°C)
This compound Invertase (β-fructofuranosidase)Saccharomyces cerevisiae (Yeast)9.97 - 2417.57 - 10004.5 - 5.545 - 55
Lactose β-Galactosidase (Lactase)Lactobacillus plantarum23.2810.887.550
Maltose α-AmylaseBacillus subtilis~3.0^1Not explicitly stated5.425

¹ The kinetics of α-amylase with maltose exhibit sigmoidal behavior, indicating cooperativity, and thus a simple Km value may not fully describe the kinetics. The reported value is an approximation.

Experimental Protocols

The determination of enzyme kinetic parameters is crucial for understanding enzyme function. The following are detailed methodologies for key experiments.

Determination of Michaelis-Menten Constant (K_m_) and Maximum Velocity (V_max_)

This protocol outlines the general procedure for determining the K_m_ and V_max_ of an enzyme for a specific disaccharide substrate.

1. Materials and Reagents:

  • Purified enzyme (e.g., Invertase, β-Galactosidase, or α-Amylase)

  • Substrate solutions of various concentrations (e.g., this compound, Lactose, or Maltose)

  • Appropriate buffer solution to maintain optimal pH

  • Spectrophotometer

  • Reagents for quantifying the product of the enzymatic reaction (e.g., DNSA reagent for reducing sugars)

2. Procedure:

  • Prepare a series of substrate solutions of varying concentrations in the appropriate buffer.

  • Equilibrate the substrate solutions and the enzyme solution to the optimal temperature for the enzyme.

  • Initiate the reaction by adding a fixed amount of the enzyme solution to each substrate solution.

  • Measure the initial reaction velocity (v₀) for each substrate concentration. This is typically done by measuring the rate of product formation over a short period during which the reaction is linear. Product formation can be quantified using a suitable assay, such as the dinitrosalicylic acid (DNSA) method for reducing sugars (glucose, fructose, galactose).

  • Plot the initial velocity (v₀) against the substrate concentration ([S]).

  • Analyze the data using a non-linear regression fit to the Michaelis-Menten equation: v₀ = (V_max_ * [S]) / (K_m_ + [S]).

  • Alternatively, the data can be linearized using a Lineweaver-Burk plot (1/v₀ vs. 1/[S]), from which K_m_ and V_max_ can be determined from the x- and y-intercepts, respectively.[1][2][3][4]

Enzyme Inhibition Assay

This protocol describes how to determine the type of inhibition (competitive, non-competitive, or uncompetitive) an inhibitor exerts on an enzyme.

1. Materials and Reagents:

  • All materials from the K_m_ and V_max_ determination protocol.

  • Inhibitor solution of a known concentration.

2. Procedure:

  • Perform the kinetic assay as described above in the absence of the inhibitor to establish the baseline K_m_ and V_max_.

  • Repeat the kinetic assay in the presence of a fixed concentration of the inhibitor, varying the substrate concentration.

  • Repeat the assay with at least one other concentration of the inhibitor.

  • Plot the data using a Lineweaver-Burk plot for each inhibitor concentration alongside the data without the inhibitor.

  • Analyze the plot to determine the type of inhibition:

    • Competitive Inhibition: The lines will intersect on the y-axis (V_max_ is unchanged, apparent K_m_ increases).[1][2][4]

    • Non-competitive Inhibition: The lines will intersect on the x-axis (apparent V_max_ decreases, K_m_ is unchanged).[1][2]

    • Uncompetitive Inhibition: The lines will be parallel (both apparent V_max_ and apparent K_m_ decrease).[1][2]

Visualizing Biochemical Pathways and Kinetic Relationships

Disaccharide Metabolism in Saccharomyces cerevisiae

Yeast can metabolize various sugars, but the pathways for disaccharide utilization differ. This compound is hydrolyzed extracellularly by invertase, while maltose is transported into the cell before being hydrolyzed by maltase.[5][6] Lactose is generally not metabolized by S. cerevisiae as it lacks the necessary permease and β-galactosidase enzymes.[5]

Disaccharide_Metabolism cluster_extracellular Extracellular cluster_cell Yeast Cell This compound This compound Invertase Invertase This compound->Invertase Maltose_in Maltose Maltase Maltase Maltose_in->Maltase Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Fructose Fructose Fructose->Glycolysis Maltase->Glucose 2x Maltose_Permease Maltose Permease Maltose_Permease->Maltose_in Invertase->Glucose Invertase->Fructose Maltose_out Maltose Maltose_out->Maltose_Permease

Caption: Disaccharide metabolism in yeast.

Experimental Workflow for Enzyme Inhibition Analysis

The process of characterizing an enzyme inhibitor involves a series of kinetic experiments to determine the mode of inhibition.

Inhibition_Workflow A Determine Baseline Kinetics (No Inhibitor) B Perform Kinetic Assays with Fixed Inhibitor Concentrations A->B C Generate Lineweaver-Burk Plots B->C D Analyze Plot Intersections C->D E Determine Inhibition Type D->E F Competitive (Intersect on Y-axis) E->F G Non-competitive (Intersect on X-axis) E->G H Uncompetitive (Parallel Lines) E->H Lineweaver_Burk_Inhibition cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition origin_comp->y_comp origin_comp->x_comp intercept_comp no_inhib_comp->intercept_comp No Inhibitor inhib_comp->intercept_comp + Inhibitor origin_noncomp->y_noncomp origin_noncomp->x_noncomp intercept_x_noncomp intercept_x_noncomp->intercept_y_no_inhib_noncomp No Inhibitor intercept_x_noncomp->intercept_y_inhib_noncomp + Inhibitor

References

The Impact of Sucrose Grades on Experimental Reproducibility: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sucrose is a critical excipient in numerous research and biopharmaceutical applications, valued for its ability to stabilize proteins, modulate cell culture media, and serve as a bulking agent. However, the purity of the this compound used can significantly impact experimental outcomes, leading to variability and lack of reproducibility. This guide provides an objective comparison of how different this compound grades, particularly standard pharmaceutical grade versus high-purity, low-endotoxin grades, affect experimental reproducibility, with a focus on protein stability.

The Hidden Variable: Nanoparticulate Impurities

A primary factor contributing to experimental variability when using this compound is the presence of nanoparticulate impurities (NPIs).[1] These impurities, typically in the size range of 100-300 nm, are not always removed during standard sugar refinement processes and are not typically specified in pharmacopeial monographs for pharmaceutical-grade this compound.[1][2] The concentration of these NPIs can vary significantly between suppliers and even between different lots from the same supplier, introducing a hidden variable into experiments.[1]

The presence of NPIs can directly interfere with analytical techniques used to assess protein aggregation, such as dynamic light scattering (DLS), as they can mimic protein aggregates and lead to false-positive results.[2] More critically, these nanoparticles can act as nucleation sites, inducing protein aggregation, fragmentation, and particle formation, thereby compromising the stability of therapeutic protein formulations.[1][2]

Comparative Analysis of this compound Grades

Recent advancements have led to the development of high-purity this compound grades with significantly reduced levels of NPIs, bioburden, and endotoxins.[3] These enhanced purity grades offer a tangible solution to mitigate the risks associated with this compound variability.

Data Presentation: Quantitative Comparison of this compound Grades

The following tables summarize the quantitative differences between standard pharmaceutical-grade this compound and a high-purity, low-NPI grade, and their impact on protein stability.

Table 1: Comparison of Nanoparticulate Impurity (NPI) Levels in Different this compound Grades

This compound GradeAnalytical MethodNPI Concentration (particles/gram)Key Observation
Standard Pharmaceutical GradeNanoparticle Tracking Analysis (NTA)Up to 10¹⁰High and variable levels of NPIs present.[1]
High-Purity, Low-NPI GradeNanoparticle Tracking Analysis (NTA)Significantly lower than standard gradeA dedicated purification process effectively reduces NPI contamination.[3]

Table 2: Impact of NPIs on Monoclonal Antibody (mAb) Aggregation

FormulationStress ConditionParticle Concentration (μm-sized particles/mL)Conclusion
mAb formulation without spiked NPIs2 weeks at 25°CBaselineThe absence of a high concentration of NPIs results in lower particle formation.
mAb formulation with spiked NPIs (~10¹⁰ particles/mL)2 weeks at 25°CSignificantly increasedNPIs derived from this compound have a direct negative impact on protein stability, inducing the formation of micron-sized particles.[2]

Experimental Protocols

Detailed methodologies are crucial for understanding and reproducing the findings that underscore the importance of this compound purity.

Experiment 1: Quantification of Nanoparticulate Impurities in this compound

Objective: To quantify and compare the concentration of NPIs in different grades of this compound.

Methodology: Nanoparticle Tracking Analysis (NTA)

  • Sample Preparation: Prepare solutions of the different this compound grades (e.g., 50% w/v) in high-purity, particle-free water (e.g., Milli-Q®).

  • Instrumentation: Utilize an NTA instrument equipped with a laser of appropriate wavelength.

  • Measurement:

    • Inject the this compound solution into the sample chamber.

    • The instrument's software tracks the Brownian motion of individual particles.

    • The Stokes-Einstein equation is used to calculate the hydrodynamic diameter of each particle.

  • Data Analysis: The software calculates the particle size distribution and concentration. Compare the total particle concentration between the different this compound grades. The high-purity grade is expected to show a significantly lower particle count in the 100-300 nm range.[3]

Experiment 2: Assessing the Impact of this compound Impurities on Monoclonal Antibody (mAb) Aggregation

Objective: To determine the effect of NPIs from this compound on the stability of a monoclonal antibody.

Methodology: NPI Spiking and Particle Formation Analysis

  • Isolation of NPIs:

    • Prepare a concentrated solution (e.g., 50% w/v) of standard pharmaceutical-grade this compound in high-purity water.

    • Use a diafiltration process against high-purity water to remove the this compound while retaining the larger NPIs.

  • Formulation Preparation:

    • Prepare a formulation of a model mAb in a suitable buffer.

    • Divide the formulation into two groups: a control group and a "spiked" group.

    • To the "spiked" group, add the isolated NPIs to achieve a final concentration that mimics the level found in standard this compound (e.g., ~10¹⁰ particles/mL).[2]

  • Incubation: Store both formulations under controlled conditions (e.g., 25°C) for a defined period (e.g., 2 weeks).

  • Analysis of Particle Formation:

    • Use Micro-Flow Imaging (MFI) to measure the concentration of particles in the micrometer size range in both the control and spiked samples.

  • Comparison: Compare the particle concentration between the two groups. A significantly higher particle count in the spiked group demonstrates that NPIs from this compound induce protein aggregation.[2]

Visualizing the Impact of this compound Purity

Diagrams can help illustrate the workflows and logical relationships discussed.

cluster_1 Experimental Application Standard Standard Pharmaceutical Grade this compound ProteinFormulation Protein Formulation Standard->ProteinFormulation High & Variable NPIs HighPurity High-Purity, Low-NPI Grade this compound HighPurity->ProteinFormulation Low & Consistent NPIs HighVariability High Variability & Poor Reproducibility ProteinFormulation->HighVariability NPI-induced Aggregation LowVariability Low Variability & High Reproducibility ProteinFormulation->LowVariability cluster_0 Experimental Workflow cluster_1 Results Start Prepare mAb Formulation Spike Spike with Isolated NPIs from Standard this compound Start->Spike Control Control (No Spiked NPIs) Start->Control Incubate Incubate at 25°C for 2 Weeks Spike->Incubate Control->Incubate Analyze Analyze Particle Formation (MFI) Incubate->Analyze SpikeResult Increased Particle Concentration Analyze->SpikeResult ControlResult Baseline Particle Concentration Analyze->ControlResult

References

Safety Operating Guide

Proper Disposal of Sucrose in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in scientific fields, adherence to proper chemical disposal protocols is fundamental to laboratory safety and environmental responsibility. While sucrose is generally considered non-hazardous, it is imperative to follow established guidelines for its disposal to maintain a safe and compliant laboratory environment.[1] This document outlines the standard procedures for the proper disposal of this compound.

Pre-Disposal Safety Precautions

Before commencing any disposal procedure, it is crucial to consult your institution's specific safety guidelines and local regulatory requirements. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling any chemical, including this compound.[2]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its physical state (solid or aqueous solution) and whether it is contaminated with other substances.

1. Uncontaminated Solid this compound:

  • Collection: Carefully sweep up the solid this compound, taking measures to avoid creating dust.[1][3]

  • Containment: Place the collected this compound into a clearly labeled, sealed container.[1][4]

  • Disposal: Dispose of the container in accordance with all applicable federal, state, and local regulations.[3][5] It is important to note that some institutions prohibit the disposal of non-hazardous chemicals like this compound in the regular trash and require it to be collected by the designated environmental health and safety department.[6] Alternatively, surplus and non-recyclable this compound can be offered to a licensed disposal company.[4][7]

2. Uncontaminated this compound Solutions:

  • For uncontaminated this compound solutions, some guidelines permit disposal down the sanitary sewer system with copious amounts of water.[8][9]

  • However, it is critical to verify that this practice is in compliance with local regulations, as some jurisdictions may have restrictions on sewer disposal.[10]

3. Contaminated this compound:

  • Hazard Assessment: If the this compound is contaminated with a hazardous substance, the waste must be treated as hazardous. The disposal procedure should then follow the guidelines for the specific contaminant(s).[2]

  • Waste Segregation: Do not mix contaminated this compound waste with non-hazardous waste.

  • Licensed Disposal: Contact a licensed chemical waste disposal company to handle the collection and disposal of contaminated this compound waste.[2][7]

The following diagram illustrates the decision-making process for the proper disposal of this compound.

SucroseDisposal start Start: this compound for Disposal is_contaminated Is the this compound contaminated? start->is_contaminated is_solid Is it a solid or a solution? is_contaminated->is_solid No hazardous_waste Treat as hazardous waste. Follow disposal procedures for the specific contaminant(s). Contact a licensed vendor. is_contaminated->hazardous_waste Yes solid_disposal Sweep into a sealed container. Dispose via institutional EHS or a licensed vendor. is_solid->solid_disposal Solid solution_disposal Check local regulations. If permitted, dilute with plenty of water and pour down the drain. is_solid->solution_disposal Solution

Caption: Decision workflow for this compound disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sucrose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, efficiency and safety in the laboratory are paramount. While sucrose, a common excipient and reagent, is generally considered non-hazardous, adhering to proper handling protocols is crucial to maintain a safe and uncontaminated research environment. This guide provides essential, immediate safety and logistical information for handling this compound, ensuring the integrity of your experiments and the well-being of your team.

Personal Protective Equipment (PPE) for Handling this compound

When handling this compound in a laboratory setting, the following personal protective equipment is recommended to minimize exposure and prevent contamination.

PPE CategoryRecommendationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles[1][2][3][4][5][6]Protects eyes from this compound dust, which can cause mechanical irritation.[7]
Hand Protection Disposable nitrile or latex gloves[1][3][4][6][8]Prevents direct skin contact and contamination of experimental materials.
Body Protection A standard lab coat or protective clothing[1][2][4]Protects personal clothing from this compound dust.
Respiratory Protection Generally not required under normal use.[2][5][6] A NIOSH-approved dust mask (e.g., N95) is recommended if dust generation is unavoidable or in poorly ventilated areas.[1][2][4][5][9]Minimizes inhalation of airborne this compound particles, which can be a nuisance and respiratory irritant in high concentrations.[4]

Operational Plan: A Step-by-Step Protocol for Handling this compound

Following a standardized procedure for handling this compound ensures both safety and the quality of your research.

1. Preparation:

  • Ensure the work area, typically a clean laboratory bench or a ventilated enclosure, is free of contaminants.

  • Confirm that a calibrated balance is available and clean.

  • Have all necessary equipment, including weighing paper or boats, spatulas, and appropriately labeled containers for the prepared solution, ready for use.

2. Weighing and Handling:

  • Don appropriate PPE as outlined in the table above.

  • To minimize dust, handle this compound gently, avoiding vigorous scooping or pouring.[3][4][5][9]

  • If possible, perform weighing tasks in an area with local exhaust ventilation.[2][4][5][10]

  • Carefully weigh the desired amount of this compound.

3. Dissolution and Use:

  • When preparing solutions, add the weighed this compound to the solvent slowly to prevent splashing.

  • Stir gently until the this compound is fully dissolved.

  • Label the container with the contents, concentration, date, and your initials.

4. Spill Management:

  • In the event of a spill, avoid creating dust clouds.[4]

  • For small, dry spills, gently sweep up the material and place it in a sealed container for disposal.[3][8][11]

  • The spill area should be wiped down with a damp cloth to remove any remaining residue.[3]

Disposal Plan: Responsible this compound Waste Management

Proper disposal of this compound and its containers is essential for laboratory safety and environmental responsibility.

  • Unused this compound: Do not dispose of solid this compound in the regular trash.[12] It should be collected in a clearly labeled, sealed container for chemical waste disposal according to your institution's guidelines.[1][3][4]

  • This compound Solutions: Aqueous this compound solutions can typically be diluted with plenty of water and poured down the drain, but it is crucial to check with your local regulations and institutional policies first, as some may prohibit this.[1]

  • Contaminated Materials: Weighing papers, gloves, and other disposable materials that have come into contact with this compound should be placed in the appropriate laboratory waste stream.

  • Empty Containers: Empty this compound containers may retain product residue and should be disposed of in accordance with institutional guidelines for chemical containers.[4]

Occupational Exposure Limits

This compound is regulated as a "Particulate Not Otherwise Regulated" (PNOR) or nuisance dust. The following occupational exposure limits have been established:

Regulatory AgencyExposure Limit (Time-Weighted Average)
OSHA (PEL) 15 mg/m³ (total dust), 5 mg/m³ (respirable fraction)[2][4]
ACGIH (TLV) 10 mg/m³ (inhalable particles)[2][11]

Experimental Workflow for Safe Handling of this compound

Sucrose_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Clean Work Area gather_ppe Gather PPE prep_area->gather_ppe gather_equip Prepare Equipment gather_ppe->gather_equip don_ppe Don PPE gather_equip->don_ppe weigh Weigh this compound (Minimize Dust) don_ppe->weigh dissolve Prepare Solution weigh->dissolve spill Manage Spills weigh->spill dispose_solid Dispose of Solid Waste (Sealed Container) weigh->dispose_solid dissolve->spill dispose_liquid Dispose of Liquid Waste (Follow Local Regulations) dissolve->dispose_liquid spill->dispose_solid remove_ppe Remove & Dispose of PPE dispose_solid->remove_ppe dispose_liquid->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands end_node End wash_hands->end_node start Start start->prep_area

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。